molecular formula C4H9NO3 B554239 (S)-3-amino-2-(hydroxymethyl)propanoic acid CAS No. 930784-11-5

(S)-3-amino-2-(hydroxymethyl)propanoic acid

Número de catálogo: B554239
Número CAS: 930784-11-5
Peso molecular: 119.12 g/mol
Clave InChI: UHLNJPIGFDWGTP-VKHMYHEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-amino-2-(hydroxymethyl)propanoic acid is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(aminomethyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNJPIGFDWGTP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590828
Record name (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930784-11-5
Record name (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of (S)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid derivative, is a valuable building block in contemporary drug discovery and development. Its unique structural features, including a primary amine, a carboxylic acid, and a hydroxymethyl group on a stereodefined backbone, make it an attractive component for the synthesis of peptidomimetics, therapeutic peptides, and other complex bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for obtaining this versatile molecule, with a focus on stereoselective strategies. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical considerations for each synthetic approach.

Introduction: The Significance of this compound in Medicinal Chemistry

β-amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides, known as β-peptides. These structures are often resistant to enzymatic degradation, making them promising candidates for therapeutic applications.[3] this compound, in particular, offers multiple points for further chemical modification, allowing for the fine-tuning of pharmacological properties. Its incorporation into peptide sequences can alter conformation, receptor binding affinity, and pharmacokinetic profiles.[1] The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block.

This guide will explore three principal synthetic strategies for accessing this compound:

  • Chiral Pool Synthesis: Leveraging readily available, enantiomerically pure natural products as starting materials.

  • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to induce stereoselectivity.

  • Enzymatic Synthesis: Utilizing the high stereoselectivity of enzymes to catalyze key transformations.

Each section will delve into the mechanistic underpinnings of the synthetic route, provide illustrative protocols, and offer a comparative analysis of the different methodologies.

Chiral Pool Synthesis: A Practical Approach from L-Serine

The chiral pool approach is a powerful and often cost-effective strategy for the synthesis of complex chiral molecules.[4] It utilizes naturally occurring, enantiomerically pure compounds as starting materials, thereby circumventing the need for de novo asymmetric synthesis or chiral resolution. L-serine, a proteinogenic amino acid, is an ideal and readily available precursor for the synthesis of this compound due to its inherent chirality and the presence of the required hydroxymethyl group.[4][5]

The general strategy involves a one-carbon homologation of L-serine, effectively inserting a methylene group between the amino and carboxyl functionalities. This transformation, however, is not trivial and requires a series of carefully orchestrated chemical steps.

Synthetic Pathway Overview

A plausible synthetic route from L-serine involves the following key transformations:

  • Protection: Protection of the amino and carboxyl groups of L-serine to prevent unwanted side reactions.

  • Reduction: Selective reduction of the protected carboxylic acid to a primary alcohol.

  • Activation: Conversion of the newly formed primary alcohol into a good leaving group (e.g., a tosylate or mesylate).

  • Cyanation: Nucleophilic substitution of the leaving group with a cyanide ion to introduce the additional carbon atom.

  • Hydrolysis: Hydrolysis of the nitrile to the carboxylic acid.

  • Deprotection: Removal of the protecting groups to yield the final product.

Chiral_Pool_Synthesis L_Serine L-Serine Protected_Serine Protected L-Serine L_Serine->Protected_Serine Protection Amino_Alcohol Protected Amino Alcohol Protected_Serine->Amino_Alcohol Reduction Activated_Alcohol Activated Alcohol Amino_Alcohol->Activated_Alcohol Activation Nitrile_Intermediate Nitrile Intermediate Activated_Alcohol->Nitrile_Intermediate Cyanation Protected_Target Protected Target Molecule Nitrile_Intermediate->Protected_Target Hydrolysis Target This compound Protected_Target->Target Deprotection

Figure 1: General workflow for the chiral pool synthesis of this compound from L-serine.

Experimental Protocol: A Representative Procedure

The following is a representative, multi-step protocol based on established organic chemistry principles for the synthesis from L-serine.

Step 1: Protection of L-Serine

  • Objective: To protect the amino and carboxyl groups to prevent interference in subsequent steps.

  • Procedure:

    • Suspend L-serine in a suitable solvent (e.g., methanol).

    • Add thionyl chloride dropwise at 0 °C to form the methyl ester hydrochloride.

    • After stirring, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and add a base (e.g., triethylamine), followed by di-tert-butyl dicarbonate (Boc₂O) for N-protection.

    • Purify the resulting N-Boc-L-serine methyl ester by column chromatography.

Step 2: Reduction to the Amino Alcohol

  • Objective: To selectively reduce the ester to a primary alcohol.

  • Procedure:

    • Dissolve the protected L-serine derivative in a dry ethereal solvent (e.g., THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product into an organic solvent.

    • Purify the resulting N-Boc-serinol by chromatography.

Step 3 & 4: Activation and Cyanation

  • Objective: To convert the alcohol to a leaving group and displace it with cyanide.

  • Procedure:

    • Dissolve the N-Boc-serinol in dichloromethane with a base (e.g., pyridine or triethylamine).

    • Cool to 0 °C and add p-toluenesulfonyl chloride to form the tosylate.

    • After the reaction is complete, wash the mixture and concentrate.

    • Dissolve the crude tosylate in a polar aprotic solvent (e.g., DMSO) and add sodium cyanide.

    • Heat the reaction mixture to facilitate the SN2 displacement.

    • After completion, perform an aqueous workup and extract the nitrile intermediate.

Step 5 & 6: Hydrolysis and Deprotection

  • Objective: To convert the nitrile to a carboxylic acid and remove the protecting group.

  • Procedure:

    • Subject the nitrile intermediate to acidic or basic hydrolysis to form the carboxylic acid. For example, heat in the presence of aqueous HCl.

    • This step often concurrently cleaves the Boc protecting group.

    • Neutralize the reaction mixture and purify the final product, this compound, by recrystallization or ion-exchange chromatography.

Asymmetric Synthesis: Controlling Stereochemistry

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the creation of the desired enantiomer from achiral or racemic starting materials. This is typically achieved through the use of chiral auxiliaries or chiral catalysts.

Diastereoselective Alkylation using Chiral Auxiliaries

A common strategy involves the use of a chiral auxiliary, such as those derived from Evans' oxazolidinones. The auxiliary is temporarily attached to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.

Asymmetric_Synthesis Prochiral_Substrate Prochiral Substrate Chiral_Auxiliary_Adduct Chiral Auxiliary Adduct Prochiral_Substrate->Chiral_Auxiliary_Adduct Attach Chiral Auxiliary Diastereoselective_Reaction Diastereoselective Reaction Product Chiral_Auxiliary_Adduct->Diastereoselective_Reaction Stereoselective Transformation Cleaved_Product Cleaved Product Diastereoselective_Reaction->Cleaved_Product Cleavage of Auxiliary Target This compound Cleaved_Product->Target Further Functionalization

Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereoselective Aldol Reaction

A potential asymmetric route to a precursor of this compound could involve a stereoselective aldol reaction. For instance, an Evans' chiral auxiliary attached to an acetate-derived N-acyl oxazolidinone can undergo a diastereoselective aldol reaction with a protected amino-acetaldehyde derivative. Subsequent transformations, including removal of the auxiliary and functional group manipulations, would lead to the target molecule.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic synthesis has emerged as a highly attractive method for the preparation of chiral compounds due to the exceptional selectivity and mild reaction conditions offered by enzymes.[6][7] For the synthesis of this compound, enzymes such as transaminases or hydrolases could be employed in key stereoselective steps.

Kinetic Resolution using Lipases

One enzymatic strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic ester of 3-amino-2-(hydroxymethyl)propanoic acid could be subjected to hydrolysis by a lipase. Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.[7] Subsequent separation of the acid and the unreacted ester, followed by hydrolysis of the ester, would yield both enantiomers of the target molecule in high enantiomeric purity.

Table 1: Comparison of Synthetic Pathways

FeatureChiral Pool SynthesisAsymmetric SynthesisEnzymatic Synthesis
Starting Material Enantiomerically pure natural product (e.g., L-serine)Prochiral or racemic starting materialsRacemic or prochiral precursors
Stereocontrol Inherited from the starting materialInduced by chiral auxiliaries or catalystsAchieved through high enzyme stereoselectivity
Advantages Often cost-effective, predictable stereochemistryHigh enantiomeric excess achievable, broader substrate scopeMild reaction conditions, high selectivity, environmentally friendly
Disadvantages Limited by the availability of suitable chiral precursors, may require lengthy synthetic sequencesChiral auxiliaries/catalysts can be expensive, may require optimization of reaction conditionsEnzyme stability and availability can be limiting, substrate scope may be narrow

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and specialized reagents or enzymes.

The chiral pool synthesis from L-serine represents a classical and reliable method. Asymmetric synthesis offers greater flexibility in terms of starting materials and the potential for high enantiomeric purity. The burgeoning field of biocatalysis presents an environmentally benign and highly selective alternative that is likely to see increased application in the future. As the demand for enantiomerically pure β-amino acids in drug development continues to grow, the development of even more efficient, scalable, and sustainable synthetic methodologies for molecules like this compound will remain an active area of research.

References

  • CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P
  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - NIH. (URL: [Link])

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem. (URL: [Link])

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (URL: [Link])

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid - Kyushu University. (URL: [Link])

  • US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid deriv
  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. (URL: [Link])

  • DL-Serine | C3H7NO3 | CID 617 - PubChem - NIH. (URL: [Link])

  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives - ResearchGate. (URL: [Link])

  • Synthesis method of (S)
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (URL: [Link])

  • Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. (URL: [Link])

  • Radical‐Based Synthesis and Modification of Amino Acids - PMC - NIH. (URL: [Link])

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides | Chemical Reviews. (URL: [Link])

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (URL: [Link])

  • (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific. (URL: [Link])

  • Creativity from the Chiral Pool: Amino Acids - Baran Lab. (URL: [Link])

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. (URL: [Link])

  • Stereoselective Enzymatic Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. (URL: [Link])

Sources

Introduction: Unveiling the Potential of a Non-canonical Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity and Function of L-Isoserine

In the vast landscape of biological molecules, L-isoserine emerges as a compelling non-proteinogenic amino acid, an isomer of the well-studied L-serine.[1] While not a direct constituent of proteins, L-isoserine ( (S)-3-Amino-2-hydroxypropionic acid) has garnered significant attention from the scientific community for its distinct and potent biological activities.[1][2] Unlike its canonical counterpart, which is central to numerous metabolic pathways, L-isoserine's roles are more specialized, positioning it as a molecule of interest for targeted therapeutic interventions, particularly in neuroscience and oncology.[1][3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of L-isoserine's biological functions. We will delve into its mechanisms of action, supported by experimental evidence, and present detailed protocols to empower further investigation. Our focus is on the causality behind its effects and the methodologies required to validate its therapeutic potential, moving beyond a simple recitation of facts to a deeper understanding of its place in modern pharmacology.

Physicochemical Properties

A foundational understanding of L-isoserine begins with its physical and chemical characteristics, which dictate its biological behavior and handling in experimental settings.

PropertyValueReference(s)
CAS Number 632-13-3[1][5]
Molecular Formula C₃H₇NO₃[5]
Molecular Weight 105.09 g/mol [1][5]
Appearance White to off-white crystalline powder[1][5]
Solubility Soluble in water, slightly soluble in ethanol[1]
Melting Point 197-201 °C[5][6]
Synonyms (S)-3-Amino-2-hydroxypropionic acid, (S)-2-Hydroxy-β-alanine[5]

Core Biological Activities and Functions

L-isoserine's therapeutic potential stems from its specific interactions with key biological targets, which we will explore in detail.

Neuroprotection and Recovery in Ischemic Stroke

One of the most significant discoveries regarding L-isoserine is its role in the central nervous system, specifically in the context of stroke recovery.

Mechanism of Action: Following an ischemic stroke, there is an elevation in tonic inhibition mediated by the neurotransmitter GABA (γ-aminobutyric acid).[7] This heightened inhibition impairs the brain's capacity for neuroplasticity, hindering the formation of new circuits required for functional recovery.[7] A primary cause of this pathological state is the impaired function of the glial GABA transporter GAT3, which is responsible for clearing GABA from the synapse.[7]

L-isoserine acts as a selective substrate for GAT3.[6][7] Research in murine stroke models has demonstrated that delayed, long-term administration of L-isoserine directly into the infarct area leads to a lasting and significant upregulation of GAT3 protein expression in the surrounding peri-infarct tissue.[6][7] By restoring the capacity for GABA uptake, L-isoserine helps to normalize the inhibitory tone, thereby creating a more permissive environment for neural repair and plasticity. This intervention has been shown to significantly improve motor performance in a concentration-dependent manner without altering the initial infarct volume.[7]

GAT3_Upregulation cluster_0 Post-Stroke Condition cluster_1 L-Isoserine Intervention Stroke Ischemic Stroke GAT3_dec ↓ GAT3 Expression/Function Stroke->GAT3_dec GABA_inc ↑ Tonic GABA Inhibition Recovery_imp Impaired Functional Recovery GABA_inc->Recovery_imp GAT3_dec->GABA_inc Isoserine L-Isoserine Administration Isoserine->GAT3_dec Targets & Upregulates GAT3_up ↑ GAT3 Expression Isoserine->GAT3_up GABA_norm Normalized GABA Uptake GAT3_up->GABA_norm Recovery_inc Improved Functional Recovery GABA_norm->Recovery_inc

L-isoserine's neuroprotective mechanism in stroke.
Enzyme Inhibition: A Strategy for Anti-Cancer Therapeutics

L-isoserine has been identified as an inhibitor of Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease.

Mechanism and Therapeutic Rationale: APN is overexpressed on the surface of various tumor cells and plays a critical role in tumor invasion, angiogenesis, and metastasis by degrading the extracellular matrix.[8][9] Therefore, inhibiting APN is a validated strategy for developing anti-cancer agents.[9]

L-isoserine itself shows the ability to inhibit APN, positioning it as a valuable lead compound for further chemical optimization.[6] This has inspired the synthesis of novel L-isoserine derivatives, including dipeptide and tripeptide structures, which exhibit potent APN inhibitory activity.[8][10] Some of these derivatives have demonstrated inhibitory effects comparable to or greater than Bestatin, a known APN inhibitor used in clinical settings.[8][9]

CompoundTarget EnzymeIC₅₀ ValueReference(s)
L-Isoserine Aminopeptidase N (APN)563 µM[6]
L-isoserine-L-leucine dipeptide Aminopeptidase B140 µM[6]
Compound 14b (L-isoserine derivative) Aminopeptidase N (APN)12.2 µM[9][10]
Compound 16l (L-isoserine tripeptide) Aminopeptidase N (APN)2.51 µM[8]
Bestatin (Control) Aminopeptidase N (APN)6.25 - 7.3 µM[8][9]
A Versatile Building Block in Synthesis

Beyond its direct biological effects, L-isoserine is a valuable chiral building block in synthetic chemistry.

  • Peptidomimetics: It serves as a precursor for peptidomimetics, which are molecules that mimic the structure of natural peptides but are engineered to have enhanced stability and improved pharmacokinetic profiles.[1] These have broad therapeutic potential across diseases like cancer, diabetes, and infectious diseases.[1]

  • Industrial Applications: L-isoserine is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[6] It has also been explored as a precursor for creating biodegradable bioplastics, specifically polyhydroxyalkanoates (PHAs), offering a sustainable alternative to petroleum-based plastics.[1]

Experimental Protocols & Methodologies

To facilitate further research, we provide detailed protocols for key assays related to L-isoserine's biological activity. These are designed as self-validating systems, incorporating necessary controls for robust and reliable data generation.

Protocol 1: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of L-isoserine and its derivatives against APN.

Causality: The assay measures the enzymatic activity of APN by monitoring the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide (L-Leu-pNA). APN cleaves this substrate, releasing p-nitroaniline, a yellow compound that absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to enzyme activity. An inhibitor like L-isoserine will slow this rate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare and store at 4°C.

    • APN Enzyme Stock: Reconstitute purified human APN/CD13 in Assay Buffer to a concentration of 0.1 mg/mL. Aliquot and store at -80°C.

    • Substrate Stock: Prepare a 100 mM stock of L-Leucine-p-nitroanilide (L-Leu-pNA) in DMSO. Store at -20°C.

    • Inhibitor Stock: Prepare a 100 mM stock of L-isoserine in Assay Buffer. Create a series of dilutions (e.g., 50 mM, 25 mM, 10 mM, etc.) for IC₅₀ determination. Use Bestatin as a positive control inhibitor.

  • Assay Procedure (96-well plate format):

    • a. To each well, add 50 µL of Assay Buffer.

    • b. Add 10 µL of the inhibitor dilution (L-isoserine or Bestatin) or vehicle (Assay Buffer for no-inhibitor control).

    • c. Add 20 µL of a working solution of APN enzyme (diluted in Assay Buffer to achieve a linear reaction rate, e.g., 5 µg/mL).

    • d. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • e. Prepare a substrate working solution by diluting the 100 mM L-Leu-pNA stock to 20 mM in Assay Buffer.

    • f. Initiate the reaction by adding 20 µL of the 20 mM L-Leu-pNA working solution to each well (Final concentration: 2 mM).

    • g. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • a. Measure the absorbance at 405 nm every 60 seconds for 30 minutes (kinetic mode).

    • b. For each concentration, calculate the reaction rate (V) as the change in absorbance per minute (mOD/min) from the linear portion of the curve.

    • c. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100.

    • d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for APN Inhibition Assay.
Protocol 2: Quantification of L-isoserine in Biological Matrices

This protocol outlines a method for the reliable quantification of L-isoserine in plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS), which avoids complex derivatization steps.[11]

Causality: HILIC is an effective chromatographic technique for retaining and separating highly polar compounds like amino acids.[11] By precipitating proteins and directly analyzing the supernatant, this method provides a rapid and accurate measurement of L-isoserine concentrations, essential for pharmacokinetic and biomarker studies.

Methodology:

  • Sample Preparation:

    • a. Thaw plasma samples on ice.

    • b. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • c. For protein precipitation, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C₃,¹⁵N-L-isoserine).

    • d. Vortex vigorously for 1 minute.

    • e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • f. Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

  • HILIC-LC-MS/MS Conditions:

    • Chromatography System: HPLC system capable of gradient elution.

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for L-isoserine and its internal standard.

  • Validation and Quantification:

    • a. Prepare a calibration curve by spiking known concentrations of L-isoserine into a control matrix (e.g., charcoal-stripped plasma).

    • b. Process calibration standards and quality control (QC) samples (low, mid, high concentrations) alongside the unknown samples.

    • c. Quantify L-isoserine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The QC samples must fall within an acceptable accuracy range (e.g., ±15%) to validate the run.

Conclusion and Future Directions

L-isoserine stands out as a non-canonical amino acid with precisely targeted biological activities. Its demonstrated efficacy in promoting stroke recovery by modulating GABAergic tone and its potential as a scaffold for novel anti-cancer agents highlight its significant therapeutic promise.[6][7][8] Furthermore, its utility as a synthetic building block expands its relevance from the clinic to industrial biotechnology.[1]

Future research should focus on several key areas. A comprehensive characterization of L-isoserine's pharmacokinetic and safety profiles in higher-order animal models is essential for clinical translation. Elucidating its endogenous metabolic pathways and potential role as a biomarker for specific disease states could open new diagnostic avenues.[12] Finally, continued exploration of L-isoserine derivatives may yield next-generation therapeutics with enhanced potency and specificity, solidifying the role of this unique molecule in the future of medicine.

References

  • Title: L-Isoserine: A Promising Compound for Pharmaceutical and Biotechnological Applications Source: Google Cloud URL
  • Title: L-Isoserine =98.
  • Title: L-Isoserine | Amino Acid Derivative - MedchemExpress.
  • Title: L-Isoserine | 632-13-3 - ChemicalBook Source: ChemicalBook URL
  • Title: GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed Source: PubMed URL
  • Title: Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors - PubMed Source: PubMed URL
  • Title: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors Source: PubMed URL
  • Title: Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - Taylor & Francis Online Source: Taylor & Francis Online URL
  • Title: L-serine metabolic regulation and host respiratory homeostasis - PMC - PubMed Central Source: PubMed Central URL
  • Title: Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors Source: Journal of Biological Chemistry URL
  • Title: CAS 632-12-2: Isoserine - CymitQuimica Source: CymitQuimica URL
  • Title: l-Serine links metabolism with neurotransmission - PubMed Source: PubMed URL
  • Title: Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid Source: MDPI URL
  • Title: Introducing Serine as Cardiovascular Disease Biomarker Candidate via Pathway Analysis - PMC - NIH Source: NIH National Library of Medicine URL
  • Title: Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL

Sources

An In-depth Technical Guide to (S)-3-Amino-2-(hydroxymethyl)propanoic Acid: A Chiral Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and materials science. Its unique trifunctional nature, possessing a primary amine, a carboxylic acid, and a primary alcohol, all arranged around a chiral center, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (2S)-3-amino-2-(hydroxymethyl)propanoic acid. It is also referred to by several synonyms, including Beta-3-Serine[1]. The defining feature of its structure is the stereocenter at the C2 position, which imparts chirality to the molecule. The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral carbon, which is crucial for its biological activity and its application in stereoselective synthesis.

The molecule's structure can be unambiguously represented by its SMILES and InChI identifiers:

  • SMILES: NCC(O)=O[2]

  • InChI: 1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1[2]

These identifiers are essential for accurate database searching and computational modeling.

G A L-Serine B Protection of Amine and Carboxylic Acid A->B C Reduction of Carboxylic Acid B->C D Selective Deprotection C->D E This compound D->E

Caption: A conceptual workflow for the synthesis of the target molecule from L-Serine.

Detailed Protocol (Hypothetical):

  • Protection: The amine and carboxylic acid functionalities of L-serine would be protected using appropriate protecting groups to prevent side reactions. For instance, the amine could be protected as a Boc- or Cbz-derivative, and the carboxylic acid could be esterified.

  • Reduction: The protected ester would then be selectively reduced to the corresponding primary alcohol. This step is critical and requires a mild reducing agent that does not affect the other functional groups.

  • Deprotection: Finally, the protecting groups on the amine and the newly formed alcohol (if any) would be removed under specific conditions to yield the final product, this compound.

This represents a generalized strategy, and the specific reagents and reaction conditions would need to be optimized to achieve high yield and enantiopurity.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.

Peptidomimetics and Non-Canonical Building Blocks

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties.[3][4] this compound can be used to:

  • Improve Proteolytic Stability: The altered backbone structure can make the resulting peptidomimetic less susceptible to degradation by proteases, thereby increasing its in vivo half-life.[5]

  • Modulate Conformation: The introduction of this building block can induce specific secondary structures, such as turns or helices, which can be crucial for binding to biological targets.[6]

  • Introduce Novel Functionality: The free hydroxyl group can serve as a handle for further chemical modifications, such as pegylation or conjugation to other molecules, to improve pharmacokinetic properties.

Chiral Scaffolds in Small Molecule Synthesis

As a chiral building block, this compound provides a pre-defined stereocenter, which is often a critical requirement for pharmacologically active molecules. Its trifunctional nature allows for the divergent synthesis of a variety of complex chiral molecules.

Development of Bioactive Peptides

The incorporation of this compound into peptide sequences can lead to novel biological activities. For instance, it can be used in the design of antimicrobial peptides or enzyme inhibitors, where the specific spatial arrangement of functional groups is essential for activity.[7]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in scientific research and drug development. Its unique structural and chemical properties allow for the synthesis of novel peptidomimetics with enhanced stability and activity, as well as the construction of complex chiral small molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such specialized building blocks in the chemist's toolbox is undeniable. Further research into the synthesis and application of this compound is likely to uncover even more exciting opportunities in the future.

References

  • Mishra, B., Reiling, S., Zarena, D., & Wang, G. (2017). Host Defense Peptides: Antimicrobial and Beyond. Microorganisms, 5(4), 80.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
  • Alfa Aesar. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Gopi, H., & Ganesan, A. (2005). Enantioselective synthesis of β-amino acids. The Journal of organic chemistry, 70(22), 8989–8992.
  • Perfectionalis, M. (2021, July 15). Amino Acids (Part 3): pH and Pka. [Video]. YouTube. [Link]

  • Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10193.
  • W.R. Grace & Co. (2024, April 9). Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17753872, Beta-3-Serine. Retrieved January 23, 2026 from [Link].

Sources

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of L-Isoserine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoserine, a β-amino acid isomer of L-serine, represents a molecule of growing interest in the fields of biotechnology and pharmaceutical development. Unlike its α-amino acid counterpart, L-isoserine is not incorporated into proteins via ribosomal synthesis. Its natural occurrence is rare and often confined to secondary metabolites. This guide provides a comprehensive overview of the current understanding of L-isoserine's natural distribution and delves into its known and putative biosynthetic pathways. Acknowledging the existing ambiguities in its natural prevalence, this document clarifies that while not widespread, L-isoserine's presence in certain natural products and its potential for enzymatic and microbial synthesis underscore its biological relevance. This guide further presents detailed experimental protocols for the detection, quantification, and study of L-isoserine, aiming to equip researchers with the necessary tools to explore this intriguing molecule.

The Enigmatic Natural Occurrence of L-Isoserine

The presence of L-isoserine in the natural world is a subject of ongoing clarification. While it is not considered a common metabolite, evidence points to its existence as a constituent of more complex molecules rather than a free amino acid.

A Constituent of Secondary Metabolites

The most definitive evidence for the natural occurrence of L-isoserine comes from its identification within secondary metabolites. For instance, the antibiotic tatumine, produced by certain bacteria, is composed of spermidine, glycine, and isoserine[1]. This discovery highlights that biosynthetic pathways for L-isoserine exist in some microorganisms, even if the compound itself is not accumulated in a free form. The incorporation of L-isoserine into such molecules suggests a specific biological function, warranting further investigation into its role in the activity of these natural products.

Ambiguity and Contradictory Reports

It is important to address the conflicting information often encountered in the literature regarding L-isoserine's natural abundance. Many sources state that isoserine has only been produced synthetically. This is likely due to the fact that it is not a proteinogenic amino acid and is not readily detectable in primary metabolic pools of most organisms. However, the existence of enzymatic and microbial synthesis routes strongly suggests a natural origin is possible and that its perceived rarity may be a result of its transient nature or its sequestration into larger molecules.

Biosynthesis of L-Isoserine: Known and Hypothetical Pathways

The biosynthesis of L-isoserine is not as well-elucidated as that of its α-isomer, L-serine. However, a combination of direct enzymatic evidence and logical inference from known metabolic pathways allows for the proposal of viable biosynthetic routes.

Confirmed Enzymatic Synthesis from L-Threonine

A key pathway for the formation of a precursor to L-isoserine involves the enzyme L-threonine deaminase (also known as threonine ammonia-lyase). This enzyme catalyzes the deamination of L-threonine to produce 2-oxobutanoate and ammonia[2][3]. While the primary metabolic fate of 2-oxobutanoate is in the biosynthesis of isoleucine, it is conceivable that under certain metabolic conditions or with enzymes of broader specificity, this α-keto acid could be converted to L-isoserine.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Enzymatic conversion of L-threonine.
Hypothetical Biosynthesis via an Aminomutase Mechanism

A plausible, though not yet definitively proven, pathway for the direct synthesis of L-isoserine involves the action of an aminomutase enzyme on L-serine. Aminomutases are enzymes that catalyze the intramolecular transfer of an amino group, converting an α-amino acid to a β-amino acid[4]. This mechanism is known in the biosynthesis of other β-amino acids, such as β-leucine from α-leucine.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Hypothetical biosynthesis of L-isoserine from L-serine.

This proposed pathway is supported by the existence of enzymes that catalyze similar 2,3-aminomutations. The identification and characterization of a specific L-serine aminomutase would be a significant breakthrough in understanding L-isoserine biosynthesis.

Experimental Methodologies

The study of L-isoserine requires robust and specific analytical and biochemical methods. This section provides detailed protocols for the detection and quantification of L-isoserine, as well as for the characterization of its biosynthetic enzymes.

Detection and Quantification of L-Isoserine by Chiral HPLC

The separation of L-isoserine from its enantiomer, D-isoserine, and its isomer, L-serine, is crucial for accurate quantification in biological samples. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

3.1.1. Principle

Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with enantiomers. This results in different retention times for the L- and D-isomers, enabling their separation and quantification. For β-amino acids, crown ether-based and ligand-exchange chiral stationary phases have shown excellent results[5][6][7].

3.1.2. Sample Preparation

  • Extraction: For biological samples (e.g., microbial cultures, plant tissues), homogenize the sample in a suitable solvent (e.g., 80% methanol).

  • Deproteinization: Centrifuge the homogenate to pellet cellular debris. The supernatant can be further deproteinized by ultrafiltration or precipitation with a solvent like acetonitrile.

  • Derivatization (Optional): While direct analysis is possible, derivatization of the amino group with a fluorogenic reagent can enhance sensitivity for detection by fluorescence.

3.1.3. HPLC Conditions (Example)

ParameterValue
Column Chiral Crown Ether (e.g., Daicel Crownpak CR (+))
Mobile Phase Perchloric acid solution (pH 1-2)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 5 - 10 °C
Detection UV (200-210 nm) or Fluorescence (with derivatization)

3.1.4. Data Analysis

Quantification is achieved by comparing the peak area of L-isoserine in the sample to a standard curve generated with known concentrations of pure L-isoserine.

Enzyme Assay for L-Threonine Deaminase Activity

This protocol is adapted from methods used for assaying L-threonine deaminase in yeast and can be modified for other biological sources. The assay measures the production of 2-oxobutanoate from L-threonine.

3.2.1. Principle

The activity of L-threonine deaminase is determined by measuring the rate of formation of its product, 2-oxobutanoate. This can be done spectrophotometrically by reacting the keto acid with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone.

3.2.2. Reagents

  • Potassium phosphate buffer (0.17 M, pH 8.0)

  • L-threonine solution (100 mM in water)

  • Pyridoxal-5'-phosphate (PLP) solution (1 mM in water)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl)

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Enzyme extract (prepared from cell lysate)

3.2.3. Procedure

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • 100 µL of 0.17 M potassium phosphate buffer (pH 8.0)

      • 10 µL of 1 mM PLP

      • 50 µL of enzyme extract

    • Pre-incubate at 37°C for 5 minutes.

    • Start the reaction by adding 40 µL of 100 mM L-threonine solution.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 500 µL of DNPH solution.

  • Color Development:

    • Incubate at room temperature for 10 minutes.

    • Add 500 µL of 2.5 M NaOH.

    • Centrifuge to pellet any precipitate.

  • Measurement:

    • Measure the absorbance of the supernatant at 540 nm.

3.2.4. Calculation of Activity

A standard curve is prepared using known concentrations of 2-oxobutanoate. The enzyme activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of 2-oxobutanoate per minute under the assay conditions.

graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Workflow for L-threonine deaminase assay.

Conclusion and Future Perspectives

L-isoserine remains a molecule with untapped potential. While its natural occurrence appears to be limited, the existence of biosynthetic pathways opens avenues for its biotechnological production. The development of robust analytical and biochemical tools, as outlined in this guide, is essential for advancing our understanding of this non-proteinogenic amino acid. Future research should focus on the definitive identification of L-isoserine in a wider range of natural sources, the elucidation of the complete biosynthetic pathway, including the putative L-serine aminomutase, and the exploration of its biological activities and potential applications in drug development.

References

  • Umbarger, H. E., & Brown, B. (1957). THREONINE DEAMINATION IN ESCHERICHIA COLI-II. EVIDENCE FOR TWO L-THREONINE DEAMINASES. Journal of Bacteriology, 73(1), 105–112.
  • Threonine ammonia-lyase. (2023). In Wikipedia. Retrieved from [Link]

  • Fisher, E. (2014). Threonine deaminase: A structure-function study. Purdue e-Pubs.
  • Davis, L. (1965). A spectrophotometric method for the assay of threonine dehydratase. Analytical Biochemistry, 12(1), 36-40.
  • Li, T., & Li, F. (2010). Chiral HPLC Optimization of a Unique β-Amino Acid and Its Ester.
  • Umezawa, H., Aoyagi, T., Ishizuka, M., & Fujimoto, K. (1981). Tatumine, a new cytotoxic substance from a mutant of Bacillus brevis. The Journal of Antibiotics, 34(11), 1514-1516.
  • Schurig, V., & Juza, M. (1997). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310.
  • Xu, M., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2016). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. Letters in Drug Design & Discovery, 13(7), 643-650.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Russian Federation Patent No. RU2012869C1. (1994).
  • Al-Rimawi, F., Kharoaf, M., & Khamis, M. (2019). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Royal Society Open Science, 6(5), 190130.
  • Pluskal, T., & Nakamura, T. (2023).
  • Metcalf, J. S., Dunlop, R. A., Powell, J. T., Banack, S. A., & Cox, P. A. (2018). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity Research, 33(1), 213–221.
  • Tanaka, H., & Soda, K. (1987). L-Threonine Dehydrogenase from Escherichia coli K-12. Methods in Enzymology, 143, 240-243.
  • Mutase. (2023). In Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-amino-2-(hydroxymethyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structural arrangement, featuring both an amino and a hydroxyl group, makes it a valuable building block in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms within its crystal lattice dictates its physicochemical properties, such as solubility, stability, and dissolution rate, which are critical parameters in pharmaceutical formulation. Furthermore, understanding its conformational preferences and intermolecular interactions in the solid state provides invaluable insights for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound. While, to date, a definitive crystal structure of this specific molecule is not publicly available, this guide will delineate the complete experimental and computational workflow for such an analysis. To provide a tangible and illustrative framework, we will reference the well-characterized crystal structure of the structurally analogous α-amino acid, L-serine, which shares key functional groups.

Part 1: The Foundation - Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structural analysis.

Synthesis:

This compound can be synthesized through various stereoselective routes. A common approach involves the derivatization of a chiral precursor, followed by a series of protected reactions to introduce the desired functional groups with the correct stereochemistry. The final product must be purified to a high degree, typically greater than 99%, which can be achieved through techniques such as recrystallization or chromatography. The purity should be verified by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, ordered lattice, free of cracks and defects, with dimensions typically in the range of 0.1 to 0.5 mm. For a polar molecule like this compound, several crystallization techniques are applicable. The choice of solvent is critical and is often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration allows for the ordered growth of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The causal relationship between the crystallization conditions and the resulting crystal quality is complex. Factors such as the rate of temperature change, the presence of nucleation sites, and the solvent's polarity and viscosity all play a crucial role in governing the kinetics of crystal growth.

Part 2: Elucidating the Structure - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that is dependent on the crystal's internal structure.

Experimental Protocol: A Step-by-Step Guide

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam and rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell).

experimental_workflow cluster_synthesis Material Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High-Purity Compound mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection Mounted Crystal data_reduction Data Reduction data_collection->data_reduction Diffraction Pattern solution Structure Solution data_reduction->solution refinement Structure Refinement solution->refinement Initial Model validation Validation refinement->validation Final Model final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

Structure Solution and Refinement:

The processed diffraction data provides the "what" (the intensities of the diffracted beams) but not the "phase" information, which is crucial for reconstructing the electron density map of the molecule. This is known as the "phase problem" in crystallography.

  • Structure Solution: For small molecules like this compound, the phase problem is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities to derive initial phase estimates.

  • Structure Refinement: The initial structural model obtained from the solution is then refined against the experimental data. This is an iterative process where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Part 3: Interpreting the Results - A Case Study of L-Serine

As a proxy for the yet-to-be-determined structure of this compound, we will examine the crystallographic data of L-serine. L-serine crystallizes in the orthorhombic space group P2₁2₁2₁, which is a common space group for chiral molecules.[1][2]

Crystallographic Data for L-Serine:

ParameterValue[2][3]
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.599
b (Å)9.348
c (Å)5.618
α, β, γ (°)90, 90, 90
Volume (ų)451.4
Z4

Molecular Conformation and Intermolecular Interactions:

The crystal structure of L-serine reveals that the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[1] The conformation of the molecule is stabilized by an intramolecular hydrogen bond between the amino group and the hydroxyl group.

The packing of L-serine molecules in the crystal lattice is dominated by a network of intermolecular hydrogen bonds. The protonated amino group acts as a hydrogen bond donor to the carboxylate oxygen atoms of neighboring molecules, while the hydroxyl group participates in hydrogen bonding with both the carboxylate and other hydroxyl groups. This extensive hydrogen bonding network is responsible for the stability of the crystal lattice.

Key structural features and interactions in L-serine.

For this compound, a similar analysis would reveal its zwitterionic state, preferred conformation, and the specific hydrogen bonding motifs that govern its crystal packing. This information is crucial for understanding its solid-state behavior and for computational modeling in drug design.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization for pharmaceutical applications. Although its specific crystal structure is not yet in the public domain, the well-established methodologies of single-crystal X-ray diffraction provide a clear path to its elucidation. By following a rigorous workflow of synthesis, crystallization, data collection, and structure refinement, the precise three-dimensional arrangement of this important molecule can be determined. The insights gained from such an analysis, including conformational preferences and intermolecular interactions, are indispensable for the development of stable and efficacious drug products. The use of analogous structures, such as L-serine, provides a valuable framework for anticipating the structural features and properties of this promising chiral building block.

References

  • Moggach, S. A., Parsons, S., & Allan, D. R. (2005). Effect of pressure on the crystal structure of L-serine-I and the crystal structure of L-serine-II at 5.4 GPa. Acta Crystallographica Section B: Structural Science, 61(1), 58-68.
  • Boldyreva, E. V., Kolesnik, E. N., & Drebushchak, T. N. (2005). A comparative study of the anisotropy of lattice strain induced in the crystals of L-serine by cooling down to 100 K or by increasing pressure up to 4.4 GPa.
  • Anbu, S., Kamal, C., & Varghese, B. (2013). Growth and characterization of L-serine formate nonlinear optical single crystal. AIP Conference Proceedings, 1512(1), 116-117.
  • Pravin, R. J., et al. (2021). Effect of adding L-serine on the structural, thermal, optical, nonlinear optical, mechanical and electrical properties of monopotassium orthophosphate single crystals.
  • PubChem. (n.d.). L-Serine. National Center for Biotechnology Information. Retrieved from [Link]

  • Moggach, S. A., Parsons, S., & Allan, D. R. (2005). Effect of pressure on the crystal structure of L-serine-I and the crystal structure of L-serine-II at 5.4 GPa. IUCr Journals. Retrieved from [Link]

  • Nagarajan, K., & Chidambaram, R. (1980). The crystal structure of l-alanyl-l-serine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 3020-3022.
  • Bazeera, A. Z., Selvaraj, S., Mohamed, A. S., Pirathoush, S. J., & Ruby, R. J. R. (2018). Structural, Linear and Nonlinear Optical Properties of L-Serine Single Crystal. International Journal of Trend in Research and Development, 5(1), 19-21.
  • FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

  • PubChem. (n.d.). DL-Serine. National Center for Biotechnology Information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). CID 138734494. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An Investigator's Technical Guide to Elucidating the L-Isoserine Metabolic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate and characterize the metabolic pathway of L-isoserine. As a non-proteinogenic β-amino acid, L-isoserine presents a unique challenge and opportunity in the field of metabolomics and drug discovery. Unlike its well-understood α-amino acid isomer, L-serine, the metabolic fate of L-isoserine is not extensively documented. This guide, therefore, adopts a discovery-oriented approach, detailing the principles and methodologies required to elucidate a novel metabolic pathway from initial detection to functional characterization and computational modeling.

Part 1: Foundational Understanding and Analytical Prerequisites

A thorough investigation into a metabolic pathway begins with the fundamental ability to accurately detect and quantify the metabolite of interest. L-isoserine, being an isomer of the highly abundant L-serine, requires analytical methods with high specificity and sensitivity.

L-Isoserine: A Molecule of Growing Interest

L-isoserine (3-amino-2-hydroxypropionic acid) is a structural isomer of L-serine, with the positions of the amino and hydroxyl groups swapped. While not incorporated into proteins during ribosomal synthesis, L-isoserine is not merely a biological curiosity. It is a component of natural products, such as paclitaxel (Taxol), and has shown bioactivity, including the inhibition of enzymes like aminopeptidase N (APN) and modulation of the GABA transporter GAT3.[1][2][3] Its presence and potential roles in cellular metabolism underscore the importance of understanding its synthesis and degradation.

Analytical Cornerstone: Mass Spectrometry-Based Detection

The robust and reliable quantification of L-isoserine in complex biological matrices is paramount. Mass spectrometry (MS) coupled with liquid or gas chromatography is the gold standard for this purpose.

Table 1: Comparison of Analytical Platforms for L-Isoserine Quantification

TechniquePrincipleSample PreparationProsCons
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.Simple protein precipitation and dilution.[4][5]High specificity and sensitivity, no derivatization required, suitable for high-throughput analysis.Potential for ion suppression, requires specialized instrumentation.
GC-MS Gas chromatography separation of volatile derivatives followed by mass spectrometry detection.Derivatization (e.g., silylation) is mandatory to increase volatility.[6]Excellent chromatographic resolution, established libraries for identification.Derivatization can be time-consuming and introduce variability, not suitable for heat-labile compounds.
  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₃,¹⁵N-L-serine or a commercially available labeled L-isoserine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of this polar analyte.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-isoserine: Precursor ion (m/z) -> Product ion (m/z). Note: These transitions need to be empirically determined using a pure standard.

      • Internal Standard: Corresponding transitions for the labeled standard.

    • Data Analysis: Quantify L-isoserine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Part 2: Elucidating the Metabolic Pathway

With a robust analytical method in place, the next phase is to trace the connections of L-isoserine to the broader metabolic network. This involves identifying its precursor molecules and its breakdown products.

Isotopic Tracing: Mapping the Flow of Atoms

Stable isotope tracing is a powerful technique to delineate metabolic pathways.[7][8] By providing cells or organisms with a precursor molecule labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), one can track the incorporation of the label into downstream metabolites.

workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Select Labeled Precursors (e.g., ¹³C-Glucose, ¹³C-Threonine, ¹⁵N-Aspartate) B Culture Cells/Organism with Labeled Substrate A->B C Harvest at Multiple Time Points B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Identify Labeled Isotopologues of L-isoserine E->F G Determine Mass Shifts in L-isoserine F->G H Map Labeled Precursors to L-isoserine Synthesis G->H

Caption: Workflow for stable isotope tracing to identify L-isoserine precursors.

Causality in Experimental Design: The choice of labeled precursors is critical. Based on literature suggesting L-threonine and L-aspartic acid as potential precursors, fully labeled versions of these amino acids would be primary candidates.[9] Including ¹³C-glucose is also essential as it can reveal connections to central carbon metabolism. Time-course sampling is crucial to distinguish direct precursors from downstream products.

Hypothetical L-isoserine Metabolic Pathways

Based on initial findings, we can propose hypothetical biosynthetic and degradative pathways for L-isoserine. These hypotheses will guide further experimental investigation.

pathway Thr L-Threonine IsoSer L-Isoserine Thr->IsoSer L-Threonine Deaminase? Asp L-Aspartate Asp->IsoSer Transamination/ Decarboxylation? Pyruvate Pyruvate IsoSer->Pyruvate Degradation Enzyme 1? Unknown Unknown Intermediates IsoSer->Unknown Degradation Enzyme 2? AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Unknown->TCA

Caption: Hypothetical metabolic pathways for L-isoserine synthesis and degradation.

Functional Genomics: Identifying the Key Enzymatic Players

Once potential metabolic routes are hypothesized, the next step is to identify the genes and enzymes responsible. CRISPR-Cas9-mediated gene knockout is a powerful tool for this purpose.[2][10][11]

  • Library Design and Construction:

    • Design a pooled sgRNA library targeting putative enzymes in the hypothesized L-isoserine metabolic pathway (e.g., aminotransferases, dehydrogenases, decarboxylases).

    • Clone the sgRNA library into a lentiviral vector that also expresses Cas9.

  • Cell Line Transduction and Selection:

    • Transduce a suitable cell line (e.g., HEK293T, HAP1) with the lentiviral library at a low multiplicity of infection.

    • Select for successfully transduced cells.

  • Metabolic Phenotyping:

    • Culture the pooled knockout cell population in a medium containing L-isoserine as the sole nitrogen or carbon source (for degradation pathway analysis) or in a minimal medium to assess L-isoserine biosynthesis.

    • Collect cell pellets and culture medium at various time points.

  • Metabolite Analysis:

    • Quantify intracellular and extracellular L-isoserine levels using the established LC-MS/MS method.

  • Identification of Hits:

    • For degradation studies, knockouts that result in the accumulation of L-isoserine are potential hits.

    • For biosynthesis studies, knockouts that lead to a depletion of intracellular L-isoserine are of interest.

    • Isolate genomic DNA from hit populations, PCR amplify the sgRNA cassettes, and identify the enriched sgRNAs via next-generation sequencing.

Part 3: Systems-Level Understanding and In Silico Modeling

The final phase of pathway elucidation involves integrating the experimental data into a systems-level model to predict metabolic fluxes and understand the pathway's role within the entire cellular network.

Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model.[12][13] By incorporating the newly identified L-isoserine reactions into an existing metabolic model, we can simulate how the pathway is utilized under different conditions.

fba_workflow A Select a Genome-Scale Metabolic Model (e.g., Recon3D) B Add New Reactions for L-isoserine Synthesis and Degradation A->B C Incorporate Gene-Protein-Reaction (GPR) Associations from CRISPR Screen B->C D Define an Objective Function (e.g., Maximize Biomass Production) C->D E Run FBA Simulations under Different Nutrient Conditions D->E F Compare Simulation Predictions with Experimental Flux Data (from Isotope Tracing) E->F G Refine the Model Based on Discrepancies F->G

Caption: Workflow for Flux Balance Analysis of L-isoserine metabolism.

Trustworthiness of the Model: The predictive power of the FBA model is contingent on the quality of the experimental data used for its construction and validation. The iterative process of comparing simulation results with experimental data from techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) is crucial for building a reliable and trustworthy model.

Conclusion

The elucidation of the L-isoserine metabolic pathway is a multi-faceted endeavor that requires a synergistic approach, combining high-resolution analytical chemistry, functional genomics, and computational modeling. This guide provides a strategic and experimentally grounded framework for researchers to systematically unravel the synthesis, degradation, and physiological role of this intriguing metabolite. The insights gained from such investigations will not only expand our fundamental understanding of cellular metabolism but also have the potential to uncover novel targets for therapeutic intervention and biotechnological applications.

References

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. ACS Publications. Available at: [Link]

  • Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online. Available at: [Link]

  • Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators. PubMed Central. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]

  • isoleucine degradation | Pathway. PubChem. Available at: [Link]

  • Understanding metabolism with flux analysis: from theory to application. PubMed Central. Available at: [Link]

  • GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. PubMed Central. Available at: [Link]

  • Metabolomics and isotope tracing. PubMed Central. Available at: [Link]

  • Multimodal regularised linear models with flux balance analysis for mechanistic integration of omics data. bioRxiv. Available at: [Link]

  • What is flux balance analysis?. PubMed Central. Available at: [Link]

  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. protocols.io. Available at: [Link]

  • GAT3 selective substrate l -isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. ResearchGate. Available at: [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]

  • Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. PNAS. Available at: [Link]

  • IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Physical Chemistry Chemical Physics. Available at: [Link]

  • Flux modelling analysis reveals the metabolic impact of cryptic ... ResearchGate. Available at: [Link]

  • Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PLOS One. Available at: [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. JACS Au. Available at: [Link]

  • Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online. Available at: [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central. Available at: [Link]

  • L-serine metabolic regulation and host respiratory homeostasis. Frontiers. Available at: [Link]

  • Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors. The Journal of Biological Chemistry. Available at: [Link]

  • CRISPR Guide. Addgene. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Flux-balance modeling of plant metabolism. Frontiers. Available at: [Link]

  • Degradation of L-isoleucine and L-glutamate and the methylmalonyl-CoA... ResearchGate. Available at: [Link]

  • Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. STAR Protocols. Available at: [Link]

  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s... ETH Zurich. Available at: [Link]

  • Mammalian Tolerance to Amino Acid Heterochirality. PubMed Central. Available at: [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Flux Imbalance Analysis and the Sensitivity of Cellular Growth to Changes in Metabolite Pools. PLOS Computational Biology. Available at: [Link]

  • Preparation method of alpha-alkyl-isoserine and byproduct. Google Patents.
  • Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. protocols.io. Available at: [Link]

  • Method for preparing L-cysteine through enzymatic conversion. Google Patents.

Sources

An In-Depth Technical Guide to (S)-3-Amino-2-(hydroxymethyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-2-(hydroxymethyl)propanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral building block in the design and synthesis of novel therapeutic agents and peptidomimetics. Its unique structural features, including a hydroxyl group and a β-amino acid backbone, offer opportunities to modulate the conformational properties and biological activity of peptides and other bioactive molecules. This comprehensive guide provides an in-depth overview of its chemical identity, synthesis methodologies, and its strategic application in the field of drug development.

Core Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers and physicochemical properties for this compound are summarized below.

IdentifierValueSource
CAS Number 930784-11-5[1][2][3][4][5]
Molecular Formula C4H9NO3[1][2][3][4][5]
Molecular Weight 119.12 g/mol [1][2][3][4][5]
IUPAC Name (2S)-2-(aminomethyl)-3-hydroxypropanoic acid[6]
Synonyms (S)-Isoserine, (S)-3-Amino-2-(hydroxymethyl)propionic acid[2][6][7]
InChI Key UHLNJPIGFDWGTP-VKHMYHEASA-N[2][7]
SMILES NCC(O)=O[2][7]
Appearance White to off-white powder[2]
Storage 2-8°C[2][4]

Synthesis and Methodology: Crafting a Chiral Building Block

The enantioselective synthesis of β-amino acids is a critical area of organic chemistry, driven by their importance in constructing biologically active molecules.[1][2] Several strategies have been developed for the synthesis of chiral β-amino acids, including conjugate addition of amines, Mannich-type reactions, and homologation of α-amino acids. For this compound, a particularly relevant approach involves leveraging the chiral pool, starting from readily available chiral precursors like L-serine.

Conceptual Synthesis Workflow

A plausible synthetic route starting from a chiral precursor is outlined below. This approach capitalizes on established chemical transformations to achieve the desired stereochemistry.

G cluster_synthesis Conceptual Enantioselective Synthesis Start Chiral Precursor (e.g., L-Serine derivative) Step1 Protection of Functional Groups (Amino and Carboxyl) Start->Step1 Protection Step2 Stereoselective Transformation (e.g., Arndt-Eistert homologation or equivalent) Step1->Step2 Chain Extension Step3 Modification of Side Chain (Introduction of Hydroxymethyl Group) Step2->Step3 Functionalization Step4 Deprotection Step3->Step4 Final Step End This compound Step4->End

Caption: Conceptual workflow for the enantioselective synthesis.

Illustrative Experimental Protocol: A Chiral Pool Approach

Step 1: Asymmetric Nitroaldol (Henry) Reaction

  • To a solution of glyoxylic acid and a suitable chiral ligand/catalyst in an appropriate solvent (e.g., THF, CH2Cl2) at a controlled temperature (e.g., -78 °C), add nitromethane dropwise.

  • The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution) and the product is extracted into an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral 2-hydroxy-3-nitropropanoic acid derivative.

Step 2: Reduction of the Nitro Group

  • The crude nitro compound is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • A hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel) is added to the solution.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude this compound.

  • Purification is typically achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and requires optimization of reaction conditions, protecting groups, and purification methods for successful implementation.

Applications in Drug Development and Peptide Science

The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy to enhance their therapeutic potential.[9] These modifications can lead to improved metabolic stability, increased potency, and novel biological activities.

Modulating Peptide Conformation and Function

The β-amino acid backbone of this compound introduces a significant change in the peptide's secondary structure. Unlike α-amino acids, which favor the formation of α-helices and β-sheets, β-amino acids can induce the formation of unique helical structures, such as the 14-helix. This alteration in conformation can have a profound impact on the peptide's ability to interact with its biological target. The hydroxyl group in the side chain can also participate in hydrogen bonding, further influencing the peptide's structure and binding affinity.

G cluster_application Strategic Application in Peptide Design Start This compound Step1 Incorporation into Peptide Backbone (Solid-Phase Peptide Synthesis) Start->Step1 Step2 Altered Peptide Conformation (e.g., Formation of 14-helix) Step1->Step2 Step3 Enhanced Biological Properties Step2->Step3 End1 Improved Metabolic Stability Step3->End1 End2 Increased Target Affinity/Selectivity Step3->End2 End3 Novel Biological Activity Step3->End3

Caption: Impact of incorporation on peptide properties.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this unnatural amino acid into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support.

General SPPS Protocol for Incorporation:

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin for C-terminal acids) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid to the resin using a coupling agent (e.g., DCC/DMAP or HBTU/DIEA).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Coupling of this compound: Activate the carboxyl group of Fmoc-protected this compound with a coupling agent and add it to the deprotected resin-bound peptide. The side-chain hydroxyl group may require protection (e.g., with a t-butyl group) depending on the synthesis strategy.

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Future Perspectives and Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural characteristics provide a means to rationally design and synthesize peptides and peptidomimetics with enhanced therapeutic properties. Further research into the precise conformational effects of this amino acid within different peptide contexts will undoubtedly lead to the development of novel drug candidates with improved efficacy and pharmacokinetic profiles. The continued development of efficient and scalable enantioselective synthetic routes will also be crucial for its broader application in drug discovery and development programs.

References

  • Nanjing Peptide Biotech Ltd. (2020-04-03). (S)-3-Amino-2-(hydroxymethyl)propanoic-acid Price. Chemsrc.com.
  • Amerigo Scientific. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Amerigo Scientific. Available at: [Link]

  • Ecole Polytechnique Fédérale de Lausanne. (2014, September 2). New synthetic amino acid for emerging class of drugs. ScienceDaily. Available at: [Link]

  • National Institute of Standards and Technology. Porphobilinogen. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. Beta-3-Serine. PubChem Compound Database. Available at: [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-10. Available at: [Link]

  • ResearchGate. A review on the synthesis of (S)-isoserine. ResearchGate. Available at: [Link]

  • ResearchGate. Planned structure variations of isoserine (7a). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(14), 9136-9148. Available at: [Link]

  • Groß, A., et al. (2016). Synthetic Peptides as Protein Mimics. Frontiers in Bioengineering and Biotechnology, 3, 211. Available at: [Link]

  • CP Lab Safety. DL-Isoserine, 100mg, Each. CP Lab Safety. Available at: [Link]

  • National Institute of Standards and Technology. Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

(S)-3-amino-2-(hydroxymethyl)propanoic acid mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of (S)-3-amino-2-(hydroxymethyl)propanoic Acid

Introduction

This compound, also known as Beta-3-Serine, is a fascinating amino acid derivative with a structure suggestive of neuromodulatory potential.[1] Its chemical architecture, bearing resemblance to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), posits a compelling hypothesis for its mechanism of action: interaction with GABAergic systems, particularly the G-protein coupled GABA-B receptors.[2][3][]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for systematically investigating the mechanism of action of this compound. We will proceed from primary target identification through functional characterization and downstream signaling analysis, with a primary focus on the GABA-B receptor hypothesis. The experimental protocols described herein are designed to be self-validating, incorporating essential controls and providing a clear rationale for each step.

Part 1: Primary Target Identification - Receptor Binding Assays

The initial and most critical step in elucidating the mechanism of action of a novel compound is to identify its molecular target. Given the structural similarities between this compound and GABA, a logical starting point is to investigate its binding affinity for GABA receptors. A competitive radioligand binding assay is the gold standard for this purpose, offering high sensitivity and robustness.[5]

Rationale for Experimental Choice

A competitive binding assay will allow us to determine if this compound can displace a known high-affinity radiolabeled ligand from the GABA-B receptor. This provides a quantitative measure of its binding affinity (Ki), a crucial parameter in drug development.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing GABA-B receptors prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membrane pellet prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]-GABA) and varying concentrations of test compound prep3->assay1 assay2 Include controls: total binding (no competitor) and non-specific binding (excess unlabeled ligand) assay1->assay2 sep1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters using liquid scintillation counting sep2->sep3 analysis1 Plot percentage of specific binding against log concentration of test compound sep3->analysis1 analysis2 Fit data to a sigmoidal dose-response curve to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3 G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Culture cells expressing GABA-B receptors and GIRK channels prep2 Plate cells on coverslips for recording prep1->prep2 rec1 Establish whole-cell patch-clamp configuration prep2->rec1 rec2 Apply voltage ramps to elicit currents rec1->rec2 rec3 Perfuse with control solution to establish baseline rec2->rec3 rec4 Apply test compound and/or known agonist/antagonist rec3->rec4 analysis1 Measure current amplitude at a specific holding potential rec4->analysis1 analysis2 Construct dose-response curves for agonist effects analysis1->analysis2 analysis3 Compare currents elicited by test compound to known agonists analysis2->analysis3

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol: Whole-Cell Patch-Clamp Recording
  • Cell Culture:

    • Use a cell line co-expressing the GABA-B receptor and the appropriate GIRK channel subunits.

    • Alternatively, primary neurons (e.g., hippocampal or cortical neurons) that endogenously express these proteins can be used.

  • Recording Setup:

    • Prepare an external solution (e.g., a physiological saline solution) and an internal solution for the patch pipette (containing a high concentration of potassium).

    • Pull glass micropipettes to a resistance of 3-5 MΩ.

    • Mount a coverslip with adherent cells onto the stage of an inverted microscope equipped with micromanipulators.

  • Establishing a Recording:

    • Approach a cell with the micropipette and form a high-resistance seal (a "giga-seal") with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of transmembrane currents.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit currents.

    • Establish a stable baseline current by perfusing the cell with the external solution.

    • Apply this compound at various concentrations and record the resulting changes in current.

    • To confirm the involvement of GABA-B receptors, test the ability of a known GABA-B antagonist (e.g., CGP 55845) to block the current induced by the test compound.

  • Data Analysis:

    • Measure the amplitude of the outward current at a specific potential (e.g., +40 mV).

    • Plot the current amplitude as a function of the compound's concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

    • Compare the maximal current elicited by the test compound to that of a known GABA-B agonist (e.g., baclofen) to determine its efficacy.

Part 3: Elucidating Downstream Signaling Pathways

GABA-B receptors are metabotropic, meaning they exert their effects through intracellular signaling cascades. [6]A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. [7]Measuring changes in cAMP provides further evidence of GABA-B receptor activation.

GABA-B Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor GABA-B Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi subunit inhibits girk GIRK Channel g_protein->girk βγ subunit activates camp cAMP ac->camp Conversion (inhibited) k_out K+ Efflux girk->k_out ligand (S)-3-amino-2- (hydroxymethyl)propanoic acid ligand->receptor Agonist Binding atp ATP atp->ac Substrate

Caption: Simplified GABA-B receptor signaling pathway.

Detailed Protocol: cAMP Assay
  • Cell Culture and Treatment:

    • Culture cells expressing GABA-B receptors in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Treat the cells with varying concentrations of this compound.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Use a commercial cAMP assay kit (e.g., ELISA or HTRF-based) to quantify the cAMP levels in the cell lysates.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of the test compound.

    • Determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Data Interpretation and Summary

The quantitative data obtained from these experiments can be summarized for clear comparison and interpretation.

Table 1: Summary of Binding Affinity Data

CompoundRadioligandIC50 (nM)Ki (nM)
This compound[³H]-CGP54626ValueValue
Baclofen (Control)[³H]-CGP54626ValueValue

Table 2: Summary of Electrophysiological Data

CompoundEC50 (µM)Maximal Current (% of Baclofen)
This compoundValueValue
Baclofen (Control)Value100%

Alternative Hypotheses and Future Directions

While the GABA-B receptor is a prime suspect, it is crucial to consider other possibilities. If the above experiments yield negative results, the following avenues should be explored:

  • Other GABA Receptor Subtypes: Investigate binding to GABA-A receptors using appropriate radioligands and electrophysiological techniques to measure chloride currents.

  • Amino Acid Transporters: Assess the compound's ability to inhibit the uptake of radiolabeled amino acids (e.g., [³H]-GABA) into synaptosomes or cells expressing specific transporters.

  • Enzyme Inhibition: Screen the compound against a panel of relevant enzymes, such as aminopeptidases, based on structural similarities to known inhibitors. [8]

Conclusion

This guide provides a rigorous, step-by-step framework for elucidating the mechanism of action of this compound. By systematically progressing from target binding to functional and downstream signaling assays, researchers can build a comprehensive and well-supported understanding of this compound's pharmacological profile. The emphasis on the GABA-B receptor hypothesis is based on strong structural rationale, and the described protocols are designed to provide clear, interpretable data to either confirm or refute this hypothesis, paving the way for further investigation and potential therapeutic development.

References

  • Amerigo Scientific. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). [Link]

  • PubChem. (R)-3-Amino-2-(hydroxymethyl)propanoic acid. [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310. [Link]

  • Terunuma, A., et al. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience, 12, 187. [Link]

  • Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2540. [Link]

  • PubChem. Beta-3-Serine. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

  • Halliwell, R. F. (2020). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 2109, 13-33. [Link]

  • ResearchGate. (2021). In vitro receptor binding assays: General methods and considerations. [Link]

  • CP Lab Safety. DL-Isoserine, 100mg, Each. [Link]

  • QIAGEN. GABA Receptor Signaling. [Link]

  • Heijman, J., et al. (2023). Emerging methods to model cardiac ion channel and myocyte electrophysiology. Biophysics Reviews, 4(1), 011306. [Link]

  • Wikipedia. GABA receptor. [Link]

  • PubChem. Isoserine. [Link]

  • Nilius, B., & Flockerzi, V. (Eds.). (2014). Mammalian Transient Receptor Potential (TRP) Cation Channels. Springer. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Kumar, K., et al. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 571-579. [Link]

  • Frontiers in Molecular Biosciences. (2022). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

  • PubMed. Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. [Link]

  • Taylor & Francis Online. (2021). Computational methods and theory for ion channel research. Journal of Physics: Condensed Matter, 33(39), 393001. [Link]

  • YouTube. How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. [Link]

  • National Center for Biotechnology Information. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. [Link]

Sources

A-Z Guide to L-Isoserine Derivatives: From Stereoselective Synthesis to High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Isoserine in Drug Discovery

L-isoserine, a β-amino acid isomer of L-serine, serves as a critical building block in medicinal chemistry.[1] Its unique structural properties, particularly the presence of a β-amino group, impart valuable characteristics to peptide-based therapeutics and other bioactive molecules. Unlike their α-amino acid counterparts, peptides incorporating L-isoserine derivatives often exhibit enhanced metabolic stability and improved target selectivity. The strategic incorporation of this scaffold is a key tactic in developing novel therapeutics, from enzyme inhibitors to peptidomimetics.[2][3] This guide provides a comprehensive overview of the synthesis and screening of L-isoserine derivatives, offering insights into the causal factors that drive experimental decisions in this specialized field.

Part 1: The Synthetic Challenge - Crafting Chiral L-Isoserine Derivatives

The stereochemistry of L-isoserine derivatives often has a profound impact on their biological activity, affecting target binding, metabolism, and distribution.[4] Therefore, stereoselective synthesis is paramount. Both chemical and enzymatic strategies are employed, each with distinct advantages and challenges.

Chemical Synthesis: Precision and Versatility

Chemical methods offer a high degree of flexibility for creating a diverse range of L-isoserine analogs. Common strategies include:

  • Michael Addition: This classic approach involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester. The stereoselectivity can be controlled through the use of chiral auxiliaries or catalysts.[3]

  • Mannich-Type Reactions: These reactions provide a direct route to β-amino carbonyl compounds through the reaction of an aldehyde, an amine, and a ketone or ester enolate.[3][5]

  • Alkylation of Chiral Scaffolds: A powerful strategy involves the diastereoselective alkylation of chiral bicyclic derivatives of L-isoserine.[2][6] This method allows for the introduction of various substituents at the α-position with excellent stereocontrol. The choice of reaction conditions can even lead to either retention or inversion of configuration, offering a high degree of synthetic control.[2]

  • Homologation of α-Amino Acids: Methods like the Arndt-Eistert homologation can be used to extend the carbon backbone of α-amino acids, providing a route to their β-amino acid counterparts.[3]

Table 1: Comparison of Key Chemical Synthesis Routes for L-Isoserine Derivatives

Method Core Principle Key Advantages Common Challenges
Michael Addition Conjugate addition of an amine to an α,β-unsaturated ester.Well-established, versatile for various amine nucleophiles.Requires pre-functionalized starting materials, potential for side reactions.[3]
Mannich-Type Reaction Three-component reaction of an aldehyde, amine, and enolate.Atom-economical, convergent synthesis.Control of stereoselectivity can be challenging.
Alkylation of Chiral Scaffolds Diastereoselective alkylation of a chiral L-isoserine-derived template.High stereocontrol, predictable outcomes.[2]Multi-step sequence, may require specific protecting groups.
Arndt-Eistert Homologation Conversion of an α-amino acid to a β-amino acid via a diazoketone intermediate.Utilizes readily available α-amino acid starting materials.Use of hazardous reagents like diazomethane.[3]
Enzymatic Synthesis: Green Chemistry and High Specificity

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions.

  • Transaminases: Aromatic amino acid transaminases (ArATs) can be used for the biocatalytic production of β-branched amino acids, establishing two adjacent stereocenters with high stereoselectivity in a single step.[7]

  • L-threonine Deaminase: One of the most common methods for synthesizing the L-isoserine core involves the enzymatic conversion of L-threonine using L-threonine deaminase.[8] This enzyme specifically catalyzes the removal of the amino group, leading to the formation of L-isoserine in a highly pure form.[8]

  • Nitrile Biotransformations: Chemoenzymatic approaches using nitrile hydratase/amidase systems can be employed for the highly enantioselective synthesis of α-methylated isoserine derivatives.

The choice between chemical and enzymatic synthesis depends on factors such as the desired scale of production, the required diversity of the derivatives, and considerations for green chemistry.

Part 2: Screening Methodologies - Identifying Bioactive Hits

Once a library of L-isoserine derivatives has been synthesized, the next critical phase is to screen for biological activity. The screening strategy is dictated by the therapeutic target and the desired biological outcome.

Overall Screening Workflow

A typical screening cascade involves a multi-stage process designed to efficiently identify and validate promising lead compounds.

Screening_Workflow cluster_0 Library Generation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Lead Optimization Library L-Isoserine Derivative Library Primary_Screen High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) Library->Primary_Screen Test all compounds Hit_Confirmation Dose-Response Analysis (IC50) Primary_Screen->Hit_Confirmation Identify 'Hits' Counter_Screen Counter-Screening (Rule out non-specific activity) Hit_Confirmation->Counter_Screen Secondary_Assay Cell-Based Assays (e.g., Anti-proliferative Activity) Counter_Screen->Secondary_Assay Confirm specific 'Hits' SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Validate in relevant models

Caption: A generalized workflow for the screening of L-isoserine derivative libraries.

Target-Oriented Screening: A Case Study on Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a cell-surface enzyme that is over-expressed in many types of cancer cells and plays a crucial role in tumor invasion and angiogenesis.[9] This makes it an attractive target for anticancer drug development. L-isoserine derivatives have been successfully developed as potent APN inhibitors.[9][10]

Example Protocol: In Vitro APN Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of L-isoserine derivatives against APN.

1. Reagent Preparation:

  • APN Enzyme Solution: Prepare a stock solution of purified recombinant human APN in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Substrate Solution: Prepare a stock solution of L-Leucine-p-nitroanilide (LpNA) in a suitable solvent (e.g., DMSO).
  • Test Compounds: Prepare serial dilutions of the L-isoserine derivatives and a positive control (e.g., Bestatin) in assay buffer.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of each test compound dilution to the wells.
  • Add 160 µL of assay buffer to each well.
  • Initiate the reaction by adding 10 µL of the APN enzyme solution to each well.
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Start the enzymatic reaction by adding 10 µL of the LpNA substrate solution to each well.
  • Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline formation is proportional to APN activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (V) for each concentration of the test compound.
  • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Self-Validation and Controls:

  • Positive Control: Bestatin, a known APN inhibitor, should be included to validate assay performance.[9]

  • Negative Control: Wells containing enzyme and substrate but no inhibitor (100% activity).

  • Blank: Wells containing buffer and substrate but no enzyme (background absorbance).

Table 2: Example Screening Data for L-Isoserine Tripeptide Derivatives against APN

Compound Structure Modification APN IC50 (µM) Reference
Bestatin (Control)-6.25 ± 0.4[9]
16l L-isoserine tripeptide derivative2.51 ± 0.2[9]
14b L-isoserine dipeptide derivative12.2[10]

Data presented is for illustrative purposes and is based on published findings.[9][10]

Cell-Based and Phenotypic Screening

Beyond isolated enzyme assays, it is crucial to evaluate the effects of L-isoserine derivatives in a cellular context.

  • Anti-proliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cell lines. For example, some L-isoserine derivatives that inhibit APN also show potent anti-proliferative activity against human cancer cell lines.[10]

  • Cellular Pathway Analysis: L-isoserine analogs can influence cellular signaling. For instance, the analog serinol has been shown to decrease the synthesis of phosphatidylserine and inhibit the production of interleukin-2 in Jurkat T-cells, suggesting an immunoregulatory role.[11]

The choice of screening method should align with the overall goal of the drug discovery program, whether it is to identify a potent and selective enzyme inhibitor or a compound with a desired cellular phenotype.[12]

Part 3: Challenges and Future Directions

The development of L-isoserine derivatives is not without its challenges. Key areas of ongoing research include:

  • Improving Synthetic Efficiency: While many stereoselective methods exist, there is a continuous need for more efficient, scalable, and environmentally friendly synthetic routes.[3]

  • Understanding Structure-Activity Relationships (SAR): Detailed SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Exploring New Biological Targets: While APN is a well-established target, the unique properties of the L-isoserine scaffold make it a promising candidate for inhibiting other enzymes or modulating other biological pathways.

The versatility of L-isoserine and its derivatives ensures their continued importance in the field of drug discovery. As synthetic methodologies become more advanced and our understanding of their biological activities deepens, we can expect to see the emergence of new and innovative therapeutics based on this valuable scaffold.

References

  • Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors Source: PubMed URL: [Link]

  • Title: Stereoselective synthesis of β-amino acids Source: Taylor & Francis Online URL: [Link]

  • Title: Screening techniques for the identification of bioactive compounds in natural products Source: PubMed URL: [Link]

  • Title: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors Source: PubMed URL: [Link]

  • Title: Effects of the serine analogues isoserine and serinol on interleukin-2 synthesis and phospholipid metabolism in a human T cell line Jurkat Source: PubMed URL: [Link]

  • Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Chemistry URL: [Link]

  • Title: L-Isoserine: A Promising Compound for Pharmaceutical and Biotechnological Applications Source: Papaws URL: [Link]

  • Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: ACS Publications URL: [Link]

  • Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: National Institutes of Health URL: [Link]

  • Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: ResearchGate URL: [Link]

  • Title: Screening Methods for Bioactivity and Pharmacological Properties of Natural Products Source: Hilaris Publisher URL: [Link]

  • Title: Chromatography and bioassays used to detect bioactive compounds in plants Source: Technology Networks URL: [Link]

  • Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: MDPI URL: [Link]

  • Title: L-Isoserine Source: Chongqing Chemdad Co., Ltd URL: [Link]

  • Title: Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs Source: MDPI URL: [Link]

  • Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: PubMed URL: [Link]

Sources

(S)-3-Amino-2-(hydroxymethyl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Unique Non-Proteinogenic Amino Acid for Advanced Research and Drug Development

Introduction: Unveiling a Versatile Chiral Building Block

(S)-3-amino-2-(hydroxymethyl)propanoic acid, also known as β³-serine, is a fascinating non-proteinogenic amino acid that has garnered increasing interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Its unique structure, featuring a β-amino group and a hydroxymethyl side chain, imparts distinct conformational properties and metabolic stability, making it a valuable building block for creating novel therapeutic agents and bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering researchers and drug development professionals a detailed resource to leverage its potential.

While a definitive historical account of its first synthesis is not prominently documented in readily available literature, its structural identity as a β-amino acid analog of L-serine places it within the broader context of the exploration of unnatural amino acids for enhancing the properties of peptides and other small molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 930784-11-5[1][2]
Molecular Formula C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [2][3]
Appearance White to off-white powder
Optical Activity [α]/D -5.0±0.5°, c = 1 in 5 M HCl
Storage Temperature 2-8°C

Strategic Synthesis: Pathways to a Chiral Scaffold

The asymmetric synthesis of this compound and its derivatives is a key challenge that has been addressed through various innovative methodologies. The primary goal of these synthetic strategies is to control the stereochemistry at the C2 and C3 positions, yielding the desired (S)-enantiomer with high purity.

Asymmetric Aldol Reactions: A Powerful Tool for C-C Bond Formation

One of the most effective approaches for the synthesis of β-hydroxy α-substituted carboxylic acids involves the asymmetric aldol reaction. This strategy allows for the direct formation of the carbon skeleton with concomitant control of the stereochemistry. A plausible synthetic route could involve the reaction of a chiral glycine enolate equivalent with formaldehyde, followed by stereoselective reduction.

Conceptual Protocol: Asymmetric Aldol Reaction for β-Hydroxy-α-aminomethyl Acid Synthesis

  • Preparation of Chiral Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with an appropriate glycine derivative to form a chiral N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature to generate a stereochemically defined enolate.

  • Aldol Addition: The enolate is then reacted with a formaldehyde equivalent (e.g., paraformaldehyde) to introduce the hydroxymethyl group. The stereochemical outcome of this addition is directed by the chiral auxiliary.

  • Auxiliary Cleavage and Deprotection: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., lithium hydroxide/hydrogen peroxide) to yield the desired β-hydroxy-α-aminomethyl acid derivative. Any protecting groups on the amino and hydroxyl functionalities can then be removed to afford the final product.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity in the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Glycine Derivative Glycine Derivative Acylation Acylation Glycine Derivative->Acylation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Acylation Formaldehyde Source Formaldehyde Source Aldol Addition Aldol Addition Formaldehyde Source->Aldol Addition Enolate Formation Enolate Formation Acylation->Enolate Formation Chiral Glycinate Enolate Formation->Aldol Addition Chiral Enolate Cleavage & Deprotection Cleavage & Deprotection Aldol Addition->Cleavage & Deprotection Protected Intermediate Target Molecule This compound Cleavage & Deprotection->Target Molecule

Caption: Asymmetric Aldol Synthesis Workflow.

Other Synthetic Approaches

Alternative synthetic routes include the use of chiral catalysts for the asymmetric hydrogenation of corresponding unsaturated precursors or the enzymatic resolution of a racemic mixture of 3-amino-2-(hydroxymethyl)propanoic acid. The choice of a particular synthetic pathway often depends on the desired scale of production, cost-effectiveness, and the availability of starting materials and reagents.

Applications in Peptide Synthesis and Drug Design

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a well-established strategy to enhance their therapeutic potential.

Enhancing Peptide Stability and Bioavailability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of β-amino acids into the peptide backbone disrupts the natural recognition sites for these enzymes, thereby increasing the peptide's resistance to proteolysis and extending its in vivo half-life.

Modulating Peptide Conformation and Activity

The unique conformational constraints imposed by β-amino acids can induce specific secondary structures in peptides, such as helices and turns. This conformational control is crucial for designing peptidomimetics that can effectively mimic or block the interactions of natural peptides with their biological targets. The hydroxymethyl side chain of this compound can also participate in hydrogen bonding, further influencing the peptide's structure and binding affinity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

  • Resin Preparation: A suitable solid support (e.g., Wang resin, Rink amide resin) is chosen based on the desired C-terminal functionality of the peptide.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Coupling of Protected this compound: The Fmoc- and side-chain protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Biological Activity and Pharmacological Potential: A Comparative Perspective

Direct pharmacological studies on this compound are limited in the public domain. However, its structural similarity to endogenous signaling molecules and other bioactive compounds provides a basis for postulating its potential biological activities.

Structural Relationship to GABA and GABA Analogs

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While it is a β-amino acid and not a γ-amino acid like GABA, the spatial arrangement of its amino and carboxyl groups may allow for interaction with GABA receptors or transporters. Further research is warranted to explore its potential as a GABAergic modulator.

GabaAnalogs GABA GABA (γ-Aminobutyric Acid) H₂N-(CH₂)₃-COOH Target This compound H₂N-CH₂-CH(CH₂OH)-COOH GABA->Target Structural Similarity (β-amino acid vs γ-amino acid) GABOB GABOB (4-Amino-3-hydroxybutanoic acid) H₂N-CH₂-CH(OH)-CH₂-COOH GABA->GABOB Structural Analog Target->GABOB Shared β-hydroxy-amino acid motif

Caption: Structural Relationship to GABA and GABOB.

Potential as a β-Adrenergic Receptor Modulator

The "β-serine" nomenclature also suggests a potential interaction with β-adrenergic receptors. For instance, the β3-adrenergic receptor is involved in regulating lipolysis and thermogenesis. While speculative, the structural features of this compound could be explored for their potential to modulate these receptors. Studies have shown that phosphorylation of serine residues on the β3-adrenergic receptor can regulate its activity[4].

Future Directions and Conclusion

This compound represents a versatile and valuable chiral building block with significant potential in drug discovery and development. Its unique structural features offer opportunities to create novel peptides and small molecules with enhanced stability, bioavailability, and biological activity. While its own pharmacological profile is yet to be fully elucidated, its structural relationship to key signaling molecules like GABA suggests promising avenues for future research. The continued development of efficient and scalable asymmetric synthetic routes will be crucial for unlocking the full potential of this intriguing non-proteinogenic amino acid. As researchers continue to explore the vast chemical space of unnatural amino acids, this compound is poised to play an important role in the design of next-generation therapeutics.

References

  • PubChem. Beta-3-Serine. National Center for Biotechnology Information. Available at: [Link]

  • Amerigo Scientific. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Available at: [Link]

  • ResearchGate. A schematic diagram for betaine synthesis. Available at: [Link]

  • PMC. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Available at: [Link]

  • Organic & Biomolecular Chemistry. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Available at: [Link]

  • Journal of the American Chemical Society. Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Available at: [Link]

  • MDPI. Inside the Biology of the β3-Adrenoceptor. Available at: [Link]

  • NIH. The Beta3 Adrenergic Receptor in Healthy and Pathological Cardiovascular Tissues. Available at: [Link]

  • PubMed. Expanding the β-substitution reactions of serine synthase through mutagenesis of aromatic active site residues. Available at: [Link]

  • SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Wiley Online Library. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Available at: [Link]

  • ResearchGate. Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Available at: [Link]

  • PubMed. Phosphorylation of Beta-3 adrenergic receptor at serine 247 by ERK MAP kinase drives lipolysis in obese adipocytes. Available at: [Link]

  • Google Patents. Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Washington University Office of Technology Management. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Available at: [Link]

  • MDPI. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Available at: [Link]

  • Wikipedia. Porphobilinogen. Available at: [Link]

Sources

L-Isoserine: A Comprehensive Technical Guide on its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological and toxicological properties of L-isoserine, a non-proteinogenic amino acid with growing interest in the pharmaceutical and biotechnological sectors. This document is intended for researchers, scientists, and professionals involved in drug development, offering a synthesized overview of its mechanism of action, potential therapeutic applications, and safety considerations.

Introduction to L-Isoserine

L-isoserine, with the chemical formula C3H7NO3, is a structural isomer of the common amino acid L-serine.[1] Unlike L-serine, it is not typically found in proteins but has garnered attention for its unique biological activities and potential as a building block for novel therapeutic agents.[1] It is a white crystalline powder, soluble in water, and optically active.[1]

Table 1: Physicochemical Properties of L-Isoserine

PropertyValueReference
Molecular FormulaC3H7NO3[2][3]
Molecular Weight105.09 g/mol [1][3]
CAS Number632-13-3[1]
Melting Point199-201 °C[2]
AppearanceWhite to off-white crystalline powder[1]
Water SolubilitySoluble[1]

Pharmacological Profile

The pharmacological activities of L-isoserine are an area of active investigation. Current research points to its interaction with specific enzymes and transporters, suggesting its potential in oncology and neurology.

Mechanism of Action

2.1.1. Inhibition of Aminopeptidase N (APN/CD13)

A primary pharmacological action of L-isoserine is its ability to inhibit Aminopeptidase N (APN), also known as CD13.[2][4] APN is a zinc-dependent metalloprotease overexpressed on the surface of various tumor cells, playing a crucial role in tumor invasion, angiogenesis, and metastasis.[4][5] L-isoserine has been shown to inhibit APN with a half-maximal inhibitory concentration (IC50) value of 563 μM.[2] This finding has positioned L-isoserine as a lead compound for the development of novel anticancer agents.[2][6]

Further research has demonstrated that dipeptide and tripeptide derivatives of L-isoserine can exhibit even more potent APN inhibitory activity.[4][5] For instance, certain L-isoserine-L-leucine dipeptides and other tripeptide derivatives have shown significantly lower IC50 values, indicating enhanced potency against APN.[2][4][5]

2.1.2. Modulation of Glial GABA Transporter GAT3

In the context of neuroscience, L-isoserine has been identified as a selective substrate for the glial GABA transporter GAT3.[2][7] Following an ischemic stroke, there is a decrease in GAT3 protein levels in the peri-infarct tissue, leading to an increase in tonic GABA inhibition, which can impair functional recovery.[7]

A study using a mouse model of focal ischemic stroke demonstrated that long-term administration of L-isoserine directly into the infarct area led to a lasting increase in GAT3 expression.[7] This upregulation of GAT3 is proposed to enhance GABA uptake, thereby dampening the excessive tonic inhibition and promoting functional motor recovery.[7]

Pharmacodynamics

The pharmacodynamic effects of L-isoserine are directly linked to its mechanisms of action. By inhibiting APN, L-isoserine and its derivatives can potentially disrupt tumor growth and metastasis.[4] In the central nervous system, its interaction with GAT3 suggests a role in neuro-restorative processes following brain injury.[7]

The following diagram illustrates the key pharmacological targets of L-isoserine.

L_Isoserine_Pharmacology cluster_Oncology Oncology cluster_Neurology Neurology L_Isoserine L-Isoserine APN Aminopeptidase N (APN/CD13) L_Isoserine->APN Inhibits GAT3 Glial GABA Transporter (GAT3) L_Isoserine->GAT3 Acts as a substrate Tumor_Effects Inhibition of Tumor Invasion, Angiogenesis, and Metastasis APN->Tumor_Effects Leads to Neuro_Effects Increased GAT3 Expression and Functional Recovery Post-Stroke GAT3->Neuro_Effects Upregulation leads to

Caption: Key pharmacological targets of L-isoserine.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for L-isoserine is not extensively reported in the publicly available literature. However, being an amino acid isomer, it is likely to be absorbed and distributed via amino acid transport systems.

Its metabolism is likely intertwined with the general metabolic pathways of serine.[8][9] Serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate and can be catabolized to pyruvate.[8][9][10] L-isoserine has been shown to be a competitive inhibitor of several enzymes involved in serine metabolism, including serine dehydratase and serine-pyruvate transaminase.[11] This suggests that L-isoserine can influence the metabolic fate of L-serine.

Further research is required to fully elucidate the ADME profile of L-isoserine.

Toxicological Profile

The toxicological profile of L-isoserine is not as well-defined as its proteinogenic counterpart, L-serine. However, available data provides some initial insights into its safety.

Acute and Sub-chronic Toxicity

Information on the acute and sub-chronic toxicity of L-isoserine is limited. However, studies on a related compound, N-acetyl-L-serine, showed no mortalities or adverse effects in rats following acute oral administration at a dose of 2000 mg/kg of body weight.[12] A 28-day repeated dose study in rats also showed no evidence of adverse effects at doses up to 1000 mg/kg/day.[12] While this data is for a derivative, it provides some preliminary indication of low acute and sub-chronic toxicity for structurally similar compounds.

Genotoxicity and Mutagenicity
Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), L-isoserine may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Table 2: GHS Hazard Statements for L-Isoserine

Hazard CodeHazard StatementReference
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]

It is important to handle L-isoserine with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the pharmacology and toxicology of L-isoserine.

In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol is designed to determine the inhibitory activity of L-isoserine and its derivatives against APN.

Objective: To determine the IC50 value of L-isoserine for APN.

Materials:

  • Purified Aminopeptidase N (APN) enzyme

  • L-Leucine-p-nitroanilide (substrate)

  • L-isoserine (test compound)

  • Bestatin (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-isoserine in the assay buffer.

  • Perform serial dilutions of the L-isoserine stock solution to create a range of test concentrations.

  • In a 96-well plate, add the APN enzyme solution to each well.

  • Add the different concentrations of L-isoserine or the positive control (Bestatin) to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, L-Leucine-p-nitroanilide, to all wells.

  • Monitor the absorbance at 405 nm at regular intervals to measure the rate of p-nitroaniline formation.

  • Calculate the percentage of inhibition for each concentration of L-isoserine.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.[13]

The following diagram outlines the workflow for the APN inhibition assay.

APN_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare L-isoserine and control solutions Add_Inhibitor Add L-isoserine/ control Prep_Compound->Add_Inhibitor Prep_Enzyme Prepare APN enzyme solution Add_Enzyme Add APN to 96-well plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare substrate (L-Leucine-p-nitroanilide) Add_Substrate Add substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate1 Incubate at 37°C Add_Inhibitor->Incubate1 Incubate1->Add_Substrate Measure Measure absorbance at 405 nm Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Data Plot % Inhibition vs. [L-isoserine] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the in vitro APN inhibition assay.

In Vivo Model for Stroke Recovery

This protocol describes a model to assess the effect of L-isoserine on functional recovery after ischemic stroke.

Objective: To evaluate the therapeutic efficacy of L-isoserine in a mouse model of focal ischemic stroke.

Animal Model: Photothrombotic stroke model in mice.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Rose Bengal photosensitive dye

  • Cold light source with a specific wavelength

  • Stereotaxic apparatus

  • Osmotic minipumps

  • L-isoserine solution

  • Vehicle control (e.g., sterile saline)

  • Behavioral testing apparatus (e.g., grid-walking, cylinder test)

Procedure:

  • Induction of Stroke:

    • Anesthetize the mouse.

    • Inject Rose Bengal dye intraperitoneally.

    • Expose a specific area of the skull over the sensorimotor cortex to a cold light source to induce a focal ischemic lesion.

  • Treatment Administration:

    • Five days post-stroke, implant an osmotic minipump connected to a cannula stereotaxically placed into the infarct core.

    • The minipump will deliver a continuous infusion of either L-isoserine solution or vehicle control for a specified duration (e.g., 28 days).[7]

  • Behavioral Assessment:

    • Perform behavioral tests such as the grid-walking and cylinder tasks at baseline (before stroke) and at regular intervals post-stroke to assess motor function.

  • Histological Analysis:

    • At the end of the treatment period, perfuse the animals and collect the brain tissue.

    • Perform immunohistochemical staining for GAT3 and glial fibrillary acidic protein (GFAP) to assess transporter expression and gliosis in the peri-infarct region.

    • Measure the infarct volume.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA) to compare the functional recovery between the L-isoserine treated and control groups.

    • Quantify the immunohistochemical staining to determine the expression levels of GAT3 and GFAP.

Conclusion and Future Directions

L-isoserine is an intriguing non-proteinogenic amino acid with demonstrated pharmacological activities that warrant further investigation. Its ability to inhibit APN presents a promising avenue for the development of novel anticancer therapies. Furthermore, its role in modulating the GAT3 transporter opens up possibilities for its use in promoting recovery after neurological damage such as stroke.

While the initial toxicological data suggests a relatively safe profile, a more comprehensive toxicological evaluation is necessary to fully establish its safety for potential clinical applications. Future research should focus on:

  • Elucidating the detailed pharmacokinetic profile of L-isoserine.

  • Conducting comprehensive in vivo toxicology studies.

  • Exploring the efficacy of L-isoserine and its derivatives in various preclinical cancer and neurological disease models.

  • Investigating other potential pharmacological targets of L-isoserine.

The continued exploration of L-isoserine's pharmacology and toxicology will be crucial in unlocking its full therapeutic potential.

References

  • Ningbo Inno Pharmchem Co.,Ltd. L-Isoserine: A Promising Compound for Pharmaceutical and Biotechnological Applications. [Link]

  • Metherel, A. H., & Stark, K. D. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]

  • Lie, M. E. K., et al. (2019). GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. Journal of Cerebral Blood Flow & Metabolism, 39(7), 1253–1266. [Link]

  • ResearchGate. Rauwolfia Serpentina Used in Treatment of Hypertension. [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302–310. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6999797, L-Isoserine. [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302–310. [Link]

  • WebMD. Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Zhou, Y., et al. (2023). L-serine metabolic regulation and host respiratory homeostasis. Frontiers in Immunology, 14, 1184976. [Link]

  • Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological Research, 71(1), 29–45. [Link]

  • Leibman, K. C., & Fellner, S. K. (1962). Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors. Journal of Biological Chemistry, 237(7), 2213–2217. [Link]

  • Fang, H., et al. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1252–1257. [Link]

  • Bonvento, G., & Bolaños, J. P. (2021). l-Serine links metabolism with neurotransmission. Progress in Neurobiology, 197, 101896. [Link]

  • Williams, M., et al. (2011). Toxicology studies with N-acetyl-L-serine. Food and Chemical Toxicology, 49(1), 137–143. [Link]

  • Fang, H., et al. (2013). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1252-1257. [Link]

Sources

Methodological & Application

Synthesis of (S)-3-amino-2-(hydroxymethyl)propanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral β-Amino Acid

(S)-3-amino-2-(hydroxymethyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its structural motif, featuring both a β-amino group and a hydroxymethyl substituent, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry at the C2 position is crucial for its biological activity and its incorporation into peptidomimetics and other pharmacologically active agents. This document provides a comprehensive guide for the stereoselective synthesis of this important chiral molecule, intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular strategy often depends on the availability of starting materials, desired scale, and the need for high enantiomeric purity.

Synthetic StrategyStarting MaterialKey Transformation(s)AdvantagesDisadvantages
Arndt-Eistert Homologation D-SerineCarboxylic acid homologation via a diazoketone intermediate and Wolff rearrangement.Stereospecific, high enantiomeric purity, well-established methodology.Use of hazardous diazomethane (safer alternatives exist), multi-step process.
Asymmetric Conjugate Addition Achiral precursorsMichael addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary.Can be catalytic and enantioselective.May require optimization of catalysts and reaction conditions, removal of chiral auxiliary.
Enzymatic Resolution Racemic 3-amino-2-(hydroxymethyl)propanoic acidEnzyme-catalyzed selective transformation of one enantiomer.High enantioselectivity, mild reaction conditions.Often lower yields (max 50% for kinetic resolution), requires specific enzymes.

This protocol will focus on the Arndt-Eistert homologation approach, starting from the readily available and inexpensive chiral pool starting material, D-serine. This method offers a reliable and stereocontrolled route to the desired (S)-enantiomer. The stereochemistry of the starting D-serine is retained throughout the reaction sequence, leading to the product with the opposite stereochemical descriptor due to changes in Cahn-Ingold-Prelog priority rules.

Experimental Workflow: Arndt-Eistert Homologation of D-Serine

The overall synthetic workflow is depicted below. It involves the protection of the amino and hydroxyl groups of D-serine, followed by the one-carbon homologation of the carboxylic acid via the Arndt-Eistert synthesis, and subsequent deprotection to yield the final product.

SynthesisWorkflow D_Serine D-Serine Protected_Serine N-Boc-O-protected-D-serine D_Serine->Protected_Serine Protection Acid_Chloride Acid Chloride Derivative Protected_Serine->Acid_Chloride Activation Diazoketone α-Diazoketone Intermediate Acid_Chloride->Diazoketone + CH2N2 Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag2O or hv) Protected_Ester Protected Methyl Ester Ketene->Protected_Ester + MeOH Final_Product This compound Protected_Ester->Final_Product Deprotection

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.

Part 1: Protection of D-Serine

Rationale: The amino and hydroxyl groups of D-serine must be protected to prevent unwanted side reactions during the subsequent steps. The tert-butyloxycarbonyl (Boc) group is a standard choice for amine protection due to its stability under the conditions of the Arndt-Eistert reaction and its ease of removal under acidic conditions. The hydroxyl group can be protected as a benzyl ether, which is stable to the reaction conditions and can be removed by hydrogenolysis.

Materials:

  • D-Serine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve D-serine (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-D-serine as a white solid.

  • O-Benzylation:

    • Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care under an inert atmosphere.

    • Suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an argon atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of N-Boc-D-serine (1 equivalent) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (2.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-O-benzyl-D-serine.

Part 2: Arndt-Eistert Homologation

Rationale: This is the key carbon-chain extension step. The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. The subsequent Wolff rearrangement, catalyzed by silver oxide or induced photochemically, generates a ketene that is trapped by a nucleophile (methanol in this case) to give the homologated ester. The rearrangement proceeds with retention of stereochemistry at the migrating center.

Materials:

  • N-Boc-O-benzyl-D-serine

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Diazomethane (CH₂N₂) solution in diethyl ether (prepared from a suitable precursor, e.g., Diazald™)

  • Silver(I) oxide (Ag₂O) or a UV lamp for photolysis

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation:

    • Dissolve N-Boc-O-benzyl-D-serine (1 equivalent) in anhydrous DCM under an argon atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C and add oxalyl chloride (1.5 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Formation:

    • Caution: Diazomethane is toxic and explosive. This reaction must be performed in a well-ventilated fume hood behind a blast shield. Use non-etched glassware.

    • Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) until a persistent yellow color is observed.

    • Stir the reaction at 0 °C for 3 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

    • Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the crude diazoketone.

  • Wolff Rearrangement and Ketene Trapping:

    • Method A (Thermal/Catalytic):

      • Dissolve the crude diazoketone in anhydrous methanol.

      • Add triethylamine (1.5 equivalents).

      • Add silver(I) oxide (0.1 equivalents) as a catalyst.

      • Stir the mixture at room temperature or gently heat to 50-60 °C until nitrogen evolution ceases and the reaction is complete (monitored by TLC).

    • Method B (Photochemical):

      • Dissolve the crude diazoketone in anhydrous methanol.

      • Irradiate the solution with a high-pressure mercury lamp (e.g., Pyrex filter) at room temperature until nitrogen evolution ceases.

    • After completion by either method, filter the reaction mixture (if Ag₂O was used) and concentrate under reduced pressure.

    • Purify the resulting methyl (S)-3-(tert-butoxycarbonylamino)-2-((benzyloxy)methyl)propanoate by flash column chromatography.

Part 3: Deprotection

Rationale: The final step involves the removal of the Boc and benzyl protecting groups to yield the target molecule. The Boc group is removed under acidic conditions, and the benzyl group is cleaved by catalytic hydrogenation.

Materials:

  • Protected methyl ester from Part 2

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Saponification of the Ester:

    • Dissolve the protected methyl ester (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 equivalents).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH 3-4.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to give the protected acid.

  • Deprotection:

    • Method 1 (Two steps):

      • Boc Deprotection: Dissolve the protected acid in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

      • Benzyl Deprotection: Dissolve the resulting crude amine salt in methanol. Add 10% Pd/C catalyst (5-10 mol% by weight). Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete. Filter the catalyst through a pad of Celite and wash with methanol. Concentrate the filtrate to obtain the crude product.

    • Method 2 (One-pot Hydrogenolysis):

      • Dissolve the fully protected acid in methanol.

      • Add 10% Pd/C catalyst.

      • Stir under a hydrogen atmosphere. This will cleave the benzyl group.

      • After completion of the hydrogenolysis, add a strong acid (e.g., HCl in dioxane) to the reaction mixture to cleave the Boc group in situ.

      • Filter the catalyst and concentrate the filtrate.

  • Purification:

    • The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) or by ion-exchange chromatography to yield pure this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Appearance White to off-white powder
¹H NMR (D₂O) Spectra consistent with the proposed structure.
¹³C NMR (D₂O) Spectra consistent with the proposed structure.
Mass Spectrometry (ESI+) m/z = 120.06 [M+H]⁺
Optical Rotation Specific rotation consistent with the (S)-enantiomer.
Purity (HPLC/TLC) ≥95%

Conclusion and Field-Proven Insights

The Arndt-Eistert homologation of D-serine provides a robust and stereocontrolled route to this compound. Careful protection of the functional groups in the starting material is critical for the success of the synthesis. The Wolff rearrangement is the key stereochemistry-determining step and generally proceeds with high fidelity. While the use of diazomethane requires special precautions, alternative, safer reagents for the generation of the diazoketone intermediate have been developed and can be considered. The purification of the final zwitterionic product is best achieved by recrystallization or ion-exchange chromatography. This detailed protocol provides a solid foundation for researchers to synthesize this valuable chiral building block for their drug discovery and development programs.

References

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Arndt–Eistert reaction. Available from: [Link]

Application Notes & Protocols: (S)-3-Amino-2-(hydroxymethyl)propanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Unique Trifunctional Scaffold

(S)-3-amino-2-(hydroxymethyl)propanoic acid, a chiral derivative of isoserine, represents a powerful and versatile building block in modern organic synthesis.[1][2] Its structure is deceptively simple, yet it contains a rich array of chemical functionality: a primary amine, a primary hydroxyl group, and a carboxylic acid, all organized around a defined stereocenter. This trifunctional nature allows for the construction of complex molecular architectures with precise three-dimensional control.

Unlike proteinogenic α-amino acids, this non-natural β-amino acid analogue opens the door to novel chemical entities.[3] Its most prominent application lies in the synthesis of peptidomimetics, particularly β-peptides, which exhibit enhanced resistance to enzymatic degradation compared to their natural counterparts—a highly desirable trait in drug development.[4][5] Furthermore, its functional handles serve as versatile anchor points for creating chiral ligands, catalysts, and diverse molecular scaffolds for medicinal chemistry programs.[6][7][8]

This guide provides an in-depth exploration of the strategic considerations and practical methodologies required to effectively utilize this compound, moving from fundamental properties to detailed, field-tested synthetic protocols.

Physicochemical Properties and Safe Handling

Successful synthesis begins with a thorough understanding of the reagent's properties and safety protocols.

PropertyValueReference
Synonyms This compound, (S)-Isoserine derivative[1][9]
CAS Number 930784-11-5[7][9]
Molecular Formula C₄H₉NO₃[7][9]
Molecular Weight 119.12 g/mol [7][9]
Appearance White to off-white powder[1][9]
Storage 2–8°C, in a dry environment[7][9]
Purity Typically ≥96% (TLC)[7][9]
Optical Activity [α]/D -5.0±0.5°, c = 1 in 5 M HCl[9]

Safety and Handling: this compound is generally handled as a typical laboratory chemical. However, as with any fine chemical powder, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[10] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Although specific toxicity data is limited, related compounds can be irritants.[11][12]

Causality Behind the Guideline: The primary risk associated with fine powders is inhalation. A fume hood mitigates this risk. Eye protection is critical as many amino acid derivatives can cause serious eye irritation.[11]

Always consult the manufacturer-specific Safety Data Sheet (SDS) before use for comprehensive handling and emergency information.

The Core Challenge: Orthogonal Protection Strategy

The synthetic utility of this building block is directly tied to the strategic management of its three reactive functional groups. Attempting to perform a reaction on one site without protecting the others will almost invariably lead to a complex mixture of undesired products, including polymerization. The key to success is the implementation of an orthogonal protecting group strategy , where each protecting group can be removed under specific conditions without affecting the others.[13][14]

G cluster_0 The Chiral Building Block cluster_1 Orthogonal Protection cluster_2 Selective Functionalization Start (S)-3-amino-2- (hydroxymethyl)propanoic acid P_NH2 Amine Protection (e.g., Boc, Fmoc) Start->P_NH2 Base/Acid Sensitive P_OH Hydroxyl Protection (e.g., TBDMS, Trt) Start->P_OH Fluoride/Acid Sensitive P_COOH Acid Protection (e.g., Me, Bn Ester) Start->P_COOH H₂/Pd or Saponification Sensitive React_COOH Reduction, Amide Formation, etc. P_NH2->React_COOH Deprotect & React Carboxyl React_NH2 Amide Coupling, Alkylation, etc. P_OH->React_NH2 Deprotect & React Amine React_OH Etherification, Esterification, etc. P_COOH->React_OH Deprotect & React Hydroxyl

Caption: Orthogonal protection workflow for selective reactions.

Expert Insight on Protecting Group Selection:

  • Amine (NH₂): The most common choices are the acid-labile tert-butyloxycarbonyl (Boc ) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc ) group.[15][16] The choice between them is dictated by the overall synthetic strategy. Fmoc is preferred for standard solid-phase peptide synthesis (SPPS), while Boc is common in solution-phase work and some SPPS strategies.[17]

  • Hydroxyl (OH): Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are excellent choices as they are stable to a wide range of conditions but are easily cleaved with fluoride sources (e.g., TBAF). For acid-sensitive strategies, the trityl (Trt) group is a viable option, removable under mildly acidic conditions that may keep a Boc group intact.

  • Carboxylic Acid (COOH): Esterification is the standard approach. A methyl or ethyl ester can be removed via saponification (base-mediated hydrolysis), while a benzyl (Bn) ester offers the advantage of removal via hydrogenolysis (H₂/Pd), a very mild and orthogonal method.

The causality is critical: choosing an Fmoc group for the amine and a TBDMS group for the hydroxyl allows for selective deprotection of the amine with a base (like piperidine) to extend a peptide chain, without disturbing the TBDMS-protected alcohol.[15]

Application I: Synthesis of β-Peptides via SPPS

The incorporation of β-amino acids into peptides creates "β-peptides," which often adopt stable secondary structures (helices, sheets) and are resistant to proteolytic enzymes, making them prime candidates for drug development.[5][18] The following protocols detail the preparation and incorporation of our chiral building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Preparation of N-Fmoc-(S)-3-amino-2-(O-TBDMS-hydroxymethyl)propanoic Acid

Rationale: To use this building block in Fmoc-SPPS, the amine must be protected with Fmoc and the hydroxyl group must be protected to prevent unwanted acylation during peptide coupling. A TBDMS group is chosen for its stability during the basic Fmoc-deprotection step.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • TBDMS-Cl (tert-Butyldimethylsilyl chloride)

  • Imidazole

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane, Water, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Hexanes

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydroxyl Protection: a. Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Add a solution of TBDMS-Cl (1.1 eq) in DMF dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. e. Quench the reaction with water and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product is used directly in the next step. Self-Validation: The use of imidazole as a mild base and catalyst ensures efficient silylation without promoting side reactions on the unprotected amine or carboxylate.

  • Amine Protection: a. Dissolve the crude product from the previous step in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. b. Cool the mixture to 0°C. c. Add Fmoc-OSu (1.05 eq) portion-wise over 20 minutes. d. Stir vigorously at room temperature for 8-12 hours, monitoring by TLC.[19] e. Once complete, acidify the mixture to pH ~2-3 with 1 N HCl. f. Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. g. Purify the final product by flash column chromatography (e.g., using a gradient of hexanes/EtOAc with 1% acetic acid) to yield the title compound. Causality: The biphasic solvent system and NaHCO₃ base provide optimal conditions for the acylation of the amine by Fmoc-OSu while keeping the carboxylic acid deprotonated and soluble in the aqueous phase.[19]

Protocol 2: Incorporation into a Peptide on Solid Support

Rationale: This protocol describes the coupling of the prepared, fully protected building block onto a resin-bound peptide chain where the N-terminal Fmoc group has just been removed.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)

  • N-Fmoc-(S)-3-amino-2-(O-TBDMS-hydroxymethyl)propanoic acid (3.0 eq)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Activation: In a separate vial, dissolve the protected building block (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) and vortex for 1-2 minutes. The solution should turn yellow. Expert Insight: This pre-activation step is crucial. HBTU, in the presence of the base DIPEA, converts the carboxylic acid into a highly reactive acyl-imidazolium intermediate, primed for rapid amide bond formation.[13]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[17]

  • Continuation: The resin is now ready for the next cycle of Fmoc deprotection and coupling.

  • Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups (including the TBDMS and other side-chain protectors) are removed simultaneously using a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane).

ParameterTypical ValueRationale
Building Block Equiv. 3 - 5 eqDrives the reaction to completion by ensuring a high concentration of the activated species.
Coupling Reagent Equiv. ~0.95 eq (vs. AA)Used in slight deficit to the amino acid to ensure all of it is activated.
Base (DIPEA) Equiv. 2 x (AA Equiv.)Neutralizes the HCl salt of the incoming amine and facilitates the activation reaction.
Coupling Time 2 - 4 hoursβ-amino acids can be sterically hindered; longer coupling times may be required than for α-amino acids.

References

  • Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

  • Al-Masoudi, A. S. M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3119. Retrieved from [Link]

  • Al-Masoudi, A. S. M., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Molecules, 28(20), 7181. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Jiménez, A. I., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives. The Journal of Organic Chemistry, 87(13), 8349–8362. Retrieved from [Link]

  • Huc, I., & Gellman, S. H. (Eds.). (2010). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 611, 209-232. Retrieved from [Link]

  • Jiménez, A. I., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8349–8362. Retrieved from [Link]

  • Walsh, C. T. (2004). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Angewandte Chemie International Edition, 43(48), 6692-6695. Retrieved from [Link]

  • Leigh, D. A., et al. (2021). Sequence-Specific Beta-Peptide Synthesis by a Rotaxane-Based Molecular Machine. Journal of the American Chemical Society, 143(1), 447-453. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Gazit, E., et al. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(14), 3935-3953. Retrieved from [Link]

  • ResearchGate. (n.d.). Planned structure variations of isoserine (7a). Retrieved from [Link]

  • Asad, M., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 795. Retrieved from [Link]

  • American Institute of Physics. (2018). Building better beta peptides. ScienceDaily. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Zhamharyan, A.G. (2021). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical Science of Armenia, 61(1), 84-91. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-2-(hydroxymethyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

Illuminating the Isomer: A Detailed Guide to the Structural Elucidation of L-Isoserine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: L-Isoserine, a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and peptidomimetics.[1][2] Its structural variance from its α-amino acid isomer, L-serine, imparts unique biochemical properties, making unambiguous structural verification paramount for researchers in drug development and organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for the complete structural characterization of such small molecules in solution.[3] This application note provides a comprehensive guide to the elucidation of the L-isoserine structure using high-resolution 1H and 13C NMR spectroscopy, including advanced two-dimensional (2D) techniques.

Theoretical Framework: Deciphering the NMR Signature of L-Isoserine

The molecular structure of L-isoserine ((S)-3-amino-2-hydroxypropanoic acid) dictates a unique set of NMR-active nuclei whose chemical environments give rise to a characteristic spectral fingerprint.[2] Understanding the expected chemical shifts, multiplicities, and through-bond correlations is fundamental to accurate spectral interpretation.

Molecular Structure and Proton/Carbon Numbering:

Caption: Structure of L-isoserine with atom numbering for NMR analysis.

Expected 1H NMR Spectrum: In a deuterated solvent like D2O, the labile protons of the carboxylic acid, hydroxyl, and amine groups will exchange with deuterium and will not be observed. The remaining proton signals are:

  • Hα (C2-H): This methine proton is attached to a carbon bearing an electron-withdrawing hydroxyl group. It is expected to appear as a triplet or a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent C3.

  • Hβ (C3-H2): These two methylene protons are diastereotopic due to the adjacent chiral center (C2). They will therefore have different chemical shifts and will couple to each other (geminal coupling) and to the Hα proton (vicinal coupling). This will result in two complex multiplets, likely doublet of doublets.

Expected 13C NMR Spectrum: The L-isoserine molecule has three distinct carbon environments:

  • C1 (Carboxyl Carbon): This carbon is part of the carboxylic acid group and will appear at the most downfield region of the spectrum.

  • C2 (Methine Carbon): This carbon is bonded to the hydroxyl group and will be found in the intermediate region of the spectrum.

  • C3 (Methylene Carbon): This carbon is bonded to the amino group and will be the most upfield of the three carbons.

Experimental Protocols

Part 1: Sample Preparation

A meticulously prepared sample is the cornerstone of high-quality NMR data acquisition.

Materials:

  • L-Isoserine (CAS: 632-13-3)[1][2]

  • Deuterium Oxide (D2O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Internal Standard (optional, e.g., DSS or TSP)

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of L-isoserine directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of D2O to the vial. L-isoserine is soluble in water, though gentle vortexing or sonication may be required to fully dissolve the sample.[1]

  • pH Adjustment (Optional but Recommended): The chemical shifts of amino acids can be pH-dependent. For consistency, it is advisable to adjust the pD of the solution to a defined value (e.g., neutral pD ~7.4) using dilute DCl or NaOD.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4-5 cm).

  • Internal Standard: If quantitative analysis is desired, add a known concentration of an internal standard.

Caption: Workflow for L-isoserine NMR sample preparation.

Part 2: NMR Data Acquisition

The following are generalized acquisition protocols. Instrument-specific parameters may need to be optimized.

1D 1H NMR Acquisition Protocol:

  • Instrument Setup: Insert the sample into the spectrometer, lock the field on the D2O signal, and shim the magnetic field to achieve optimal homogeneity.

  • Experiment Selection: Load a standard 1D proton experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically sufficient.

    • Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm centered around 6-7 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds ensures full relaxation of the protons.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the internal standard or the residual solvent peak.

1D 13C NMR Acquisition Protocol:

  • Experiment Selection: Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of 13C.

  • Data Processing: Process the data similarly to the 1H spectrum.

2D NMR Acquisition Protocols (COSY, HSQC, HMBC):

  • Experiment Selection: Load the appropriate 2D experiment parameter set (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).

  • Parameter Optimization:

    • Spectral Widths (F1 and F2): Set the spectral widths in both dimensions to encompass all proton and/or carbon signals.

    • Number of Increments (F1): Typically 256-512 increments provide sufficient resolution in the indirect dimension.

    • Number of Scans (per increment): 2-8 scans are usually sufficient.

  • Data Processing: After acquisition, the 2D data is processed with Fourier transformation in both dimensions, followed by phasing.

Data Presentation and Analysis of L-Isoserine Spectra

While experimental data for L-isoserine is not widely available in public databases, the following data is based on the analysis of the closely related DL-isoserine[4] and predicted values, providing a reliable guide for spectral assignment.

Table 1: Predicted 1H and 13C NMR Data for L-Isoserine in D2O

AtomMultiplicityPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Hα (C2-H)dd~4.22-
Hβa (C3-H)dd~3.33-
Hβb (C3-H)dd~3.15-
C1 (COOH)--~176
C2 (CH-OH)--~73
C3 (CH2-NH2)--~46

Analysis of 1D Spectra:

  • The 1H NMR spectrum is expected to show three distinct signals in the aliphatic region, corresponding to the Hα and the two diastereotopic Hβ protons. The integration of these signals should be in a 1:1:1 ratio.

  • The 13C NMR spectrum will display three singlets, corresponding to the three unique carbon atoms in the molecule.

Analysis of 2D Spectra for Structural Confirmation:

Caption: Key 2D NMR correlations for L-isoserine structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak will be observed between the Hα signal and both Hβ signals, confirming their adjacent relationship in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. Cross-peaks will confirm the following connectivities: Hα to C2, and the Hβ protons to C3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton. Key expected correlations include:

    • Hα to C1 (two-bond correlation) and C3 (two-bond correlation).

    • Hβ protons to C2 (two-bond correlation) and C1 (three-bond correlation).

By systematically analyzing these 1D and 2D NMR spectra, the complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of L-isoserine.

Conclusion

This application note has detailed a comprehensive NMR-based workflow for the structural elucidation of L-isoserine. By employing a combination of 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can confidently verify the identity and purity of this important chiral building block. The provided protocols and expected spectral data serve as a robust guide for scientists and professionals in the fields of chemical research and drug development, ensuring the integrity of their synthetic and analytical endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6999797, L-Isoserine. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to 1H NMR spectroscopy with an emphasis on the analysis of complex mixture.
  • Human Metabolome Database. (n.d.). HMDB0000187: Serine. [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). [Link]

  • Buevich, A. V., & Martin, G. E. (2016). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Magnetic Resonance in Chemistry, 54(6), 451-466.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
  • University of Wisconsin-Madison. (n.d.). NMR Facility - Optimized Default 1H Parameters. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Facility - Optimized Default 13C Parameters. [Link]

  • Columbia University. (n.d.). NMR Core Facility - HSQC and HMBC. [Link]

  • University of California, San Diego. (n.d.). A Practical Guide to 2D NMR. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • European Bioinformatics Institute. (n.d.). Nuclear Magnetic Resonance. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

Sources

The Strategic Application of (S)-3-Amino-2-(hydroxymethyl)propanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Chiral Building Block

In the landscape of contemporary drug design, the quest for molecular scaffolds that offer precise stereochemical control and versatile functionality is paramount. (S)-3-Amino-2-(hydroxymethyl)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable chiral building block, empowering medicinal chemists to craft novel therapeutic agents with enhanced properties. Its unique structural architecture, featuring a primary amine, a carboxylic acid, and a hydroxymethyl group extending from a chiral center, provides a trifecta of reactive sites for strategic molecular elaboration. This guide delves into the multifaceted applications of this compound in drug design, offering detailed insights and actionable protocols for researchers at the forefront of pharmaceutical innovation.

The strategic incorporation of this compound into drug candidates is primarily driven by its ability to impart conformational rigidity and introduce specific hydrogen bonding interactions. These attributes are critical for optimizing ligand-receptor binding affinity and selectivity. Furthermore, as a β-amino acid, it serves as a cornerstone for the synthesis of β-peptides and peptidomimetics, which often exhibit enhanced proteolytic stability compared to their α-peptide counterparts—a crucial advantage in the development of peptide-based therapeutics.

Core Applications in Drug Design and Discovery

The utility of this compound spans several key areas of drug discovery, each leveraging its distinct chemical characteristics.

A Versatile Scaffold for Peptidomimetics and β-Peptides

The development of peptides as therapeutic agents is often hampered by their poor metabolic stability. The incorporation of β-amino acids like this compound is a well-established strategy to overcome this limitation. The altered backbone geometry of β-peptides renders them resistant to degradation by common proteases.

Causality Behind the Choice: The ethylene backbone of β-amino acids, in contrast to the single α-carbon of natural amino acids, disrupts the recognition motifs of proteases. The hydroxymethyl side chain of this compound can further influence the secondary structure of the resulting peptide, promoting the formation of stable helices and turns that can mimic the bioactive conformation of natural peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptidomimetic using Fmoc-Protected this compound

This protocol outlines the manual synthesis of a short peptide sequence incorporating the title compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and this compound with a protected hydroxyl group, e.g., Trityl (Trt) or tert-Butyl (tBu))

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the solution to pre-activate the amino acid for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step as described in step 2.

    • For the coupling of Fmoc-(S)-3-amino-2-(O-Trt/tBu)-propanoic acid, use a more potent coupling reagent combination due to potential steric hindrance. Dissolve 3 equivalents of the protected β-amino acid, 3 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activation mixture to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt or tBu group from the hydroxyl).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Constrained Scaffolds for GABA Receptor Modulation

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders[1]. This compound can be viewed as a constrained analog of GABA. Its rigid structure can be exploited to design selective GABA receptor modulators.

Expert Insight: The stereochemistry at the C2 position and the presence of the hydroxymethyl group can be used to orient the pharmacophoric elements (the amine and the carboxylic acid) in a specific three-dimensional arrangement. This pre-organization reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity and selectivity for specific GABA receptor subtypes (e.g., GABAA vs. GABAB).

Illustrative Workflow for GABA Analog Synthesis and Evaluation:

GABA_Analog_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start (S)-3-amino-2- (hydroxymethyl)propanoic acid protect Protection of Amine and Acid start->protect e.g., Boc, Ester modify Side Chain Modification protect->modify Targeted functionalization deprotect Deprotection modify->deprotect final_compound Final GABA Analog deprotect->final_compound binding Radioligand Binding Assay final_compound->binding Screening electro Electrophysiology (e.g., Patch Clamp) binding->electro Functional activity in_vivo In Vivo Models (e.g., anxiety, seizure) electro->in_vivo Behavioral effects Drug_Design_Logic cluster_concept Conceptualization cluster_execution Execution target Target Identification (e.g., Receptor, Enzyme) scaffold Scaffold Selection: (S)-3-amino-2-(hydroxymethyl) propanoic acid target->scaffold Structural Insights synthesis Chemical Synthesis (e.g., SPPS, Derivatization) scaffold->synthesis Chiral Building Block screening In Vitro Screening (e.g., Binding, Functional Assays) synthesis->screening Compound Library optimization Lead Optimization (SAR Studies) screening->optimization Hit Identification preclinical Preclinical Studies (In Vivo Models) optimization->preclinical Candidate Selection

Caption: Logical flow in a drug discovery project.

Conclusion and Future Perspectives

This compound represents a powerful and versatile tool in the drug designer's arsenal. Its ability to confer desirable pharmacokinetic properties, such as enhanced metabolic stability, and to enable precise control over molecular architecture makes it a highly attractive scaffold. The protocols and insights provided herein serve as a practical guide for researchers seeking to harness the potential of this unique chiral building block. As our understanding of disease pathways becomes more nuanced, the demand for sophisticated and highly specific therapeutic agents will continue to grow. The strategic application of building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of innovative medicines.

References

  • But, A. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048. [Link]

  • Johnston, G. A. R. (2013). GABAA Receptor Pharmacology. Pharmacology & Therapeutics, 140(3), 244-264. [Link]

Sources

L-isoserine as a precursor for novel pharmaceuticals and peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: L-Isoserine as a Versatile Precursor for Novel Pharmaceuticals and Peptidomimetics

Introduction: The Strategic Advantage of L-Isoserine in Medicinal Chemistry

In the landscape of drug discovery, the quest for molecular diversity and improved pharmacological profiles is perpetual. L-isoserine, a non-proteinogenic β-amino acid, emerges as a strategically significant chiral building block. Unlike its α-amino acid isomer, L-serine, L-isoserine possesses a rearranged scaffold (3-amino-2-hydroxypropanoic acid) that offers unique stereochemical and functional opportunities. This structural distinction is pivotal, as incorporating β-amino acids into peptide chains fundamentally alters their secondary structure, making them resistant to enzymatic degradation while allowing them to mimic or antagonize natural peptide conformations.

L-isoserine is a versatile precursor for synthesizing a range of high-value molecules, including peptidomimetics, chiral β²,²-amino acids, and other enantiopure compounds sought after in the pharmaceutical industry for their enhanced efficacy and reduced side effects.[1] Its applications span from creating novel anticancer agents to developing new bioplastics.[1] This guide provides an in-depth exploration of L-isoserine's potential, complete with validated protocols for its derivatization and incorporation into complex molecular architectures.

Core Applications & Mechanistic Insights

Peptidomimetics and Enzyme Inhibition

Peptides are often limited as therapeutic agents due to their poor metabolic stability and low oral bioavailability. Peptidomimetics derived from L-isoserine can overcome these limitations.[1] By incorporating the β-amino acid structure, the resulting molecules can mimic the function of natural peptides but are less susceptible to cleavage by proteases.[1]

A compelling application is the development of inhibitors for Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease over-expressed on the surface of tumor cells that plays a role in tumor invasion and angiogenesis.[2][3] L-isoserine itself shows inhibitory activity against APN (IC₅₀ of 563 μM) and serves as an excellent starting point for optimization.[2] Researchers have successfully synthesized di- and tripeptide derivatives of L-isoserine that exhibit potent APN inhibition, with some compounds showing activity comparable to or better than the well-known inhibitor, Bestatin.[3][4][5]

  • Causality: The incorporation of amino acid residues to L-isoserine can enhance its binding to the active site of APN.[2] The design of these peptidomimetics often leverages structure-activity relationship (SAR) studies to optimize inhibitory potency.[3]

Synthesis of Chiral β²,²-Amino Acids

The synthesis of β-amino acids with a quaternary stereocenter at the α-position (β²,²-amino acids) is a significant challenge in organic synthesis.[6][7] These structures are valuable in medicinal chemistry for their ability to induce specific conformational constraints in peptidomimetics.[6][8] L-isoserine provides a powerful and straightforward pathway to these complex molecules.

The key strategy involves converting protected L-isoserine into a chiral bicyclic N,O-acetal.[6][7] This rigid scaffold allows for highly diastereoselective alkylation at the α-position.[6][7] Subsequent hydrolysis of the acetal yields the desired enantiopure α-alkylisoserine derivative, which is a direct precursor to β²,²-amino acids.[6][7] This methodology is notable because the stereochemical outcome (retention or inversion) can be controlled by the configuration of the stereocenters in the bicyclic intermediate.[6][7]

Synthetic Workflows and Protocols

The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success.

General Workflow for L-Isoserine Derivatization

The diagram below illustrates a common workflow for utilizing L-isoserine, starting from functional group protection to its incorporation into a dipeptide structure, a foundational step for building more complex peptidomimetics.

G cluster_0 PART 1: Protection cluster_1 PART 2: Peptide Coupling cluster_2 PART 3: Deprotection & Final Product L-Isoserine L-Isoserine N-Boc-L-Isoserine_Methyl_Ester N-Boc-L-Isoserine_Methyl_Ester L-Isoserine->N-Boc-L-Isoserine_Methyl_Ester 1. Boc₂O, Base 2. MeOH, Acid Cat. Protected_Amino_Acid Protected_Amino_Acid Dipeptide_Precursor Dipeptide_Precursor N-Boc-L-Isoserine_Methyl_Ester->Dipeptide_Precursor Coupling Agent (e.g., HATU, DIPEA) Protected_Amino_Acid->Dipeptide_Precursor Final_Dipeptide Final_Dipeptide Dipeptide_Precursor->Final_Dipeptide 1. Saponification (LiOH) 2. Acid (TFA)

Caption: General workflow for L-isoserine derivatization and dipeptide synthesis.

Protocol 1: N-Boc Protection and Methyl Esterification of L-Isoserine

Rationale: Protecting the amine and carboxylic acid functionalities is a prerequisite for most subsequent modifications, such as peptide coupling or alkylation. The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for the amine, while the methyl ester protects the carboxylic acid and can be removed by saponification.[9][10]

Materials:

  • L-Isoserine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water, Ethyl Acetate (EtOAc)

  • Methanol (MeOH), dry

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve L-isoserine (1 equiv.) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O (1.1 equiv.) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc:Hexane with 1% acetic acid). The product spot should have a higher Rf than the starting material.

    • Acidify the mixture to pH 2-3 with 1N HCl and extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-isoserine as a crude solid.

  • Methyl Esterification:

    • Suspend the crude N-Boc-L-isoserine in dry MeOH at 0 °C.

    • Slowly add SOCl₂ (1.2 equiv.) or acetyl chloride dropwise. This in situ generates HCl catalyst.

    • Stir the reaction at room temperature for 4-6 hours until the solid dissolves completely.

    • Validation: Monitor by TLC until the starting carboxylic acid spot disappears.

    • Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

    • Purify the resulting N-Boc-L-isoserine methyl ester by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure product.[7]

Protocol 2: Synthesis of L-Isoserine Dipeptide Derivatives

Rationale: This protocol outlines a standard solution-phase peptide coupling. HATU is a highly efficient coupling reagent that minimizes racemization, and DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salt of the amino acid ester. This method is directly applicable to the synthesis of the APN inhibitors mentioned previously.[2]

Materials:

  • N-Boc-L-isoserine (from Protocol 1, after hydrolysis of the methyl ester if needed)

  • Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl) (1 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-isoserine (1 equiv.) and the desired amino acid methyl ester hydrochloride (1 equiv.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (3 equiv.) and stir for 10 minutes.

  • Add HATU (1.1 equiv.) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 10-12 hours.[2]

  • Validation: Monitor the reaction by HPLC-MS to confirm the formation of the desired dipeptide product and consumption of starting materials.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the protected dipeptide.

  • Deprotection (if required): The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The methyl ester can be hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture.

Protocol 3: Stereoselective α-Alkylation of L-Isoserine

Rationale: This advanced protocol demonstrates the synthesis of challenging β²,²-amino acids. The formation of a rigid bicyclic N,O-acetal from N-Boc-L-isoserine methyl ester allows for high stereocontrol during the deprotonation and subsequent alkylation step.[6][7]

Workflow Diagram:

G Start N-Boc-L-isoserine Methyl Ester Acetal Chiral Bicyclic N,O-Acetal Start->Acetal Acid Catalyst (e.g., CSA) Alkylated Alkylated Bicyclic Intermediate Acetal->Alkylated 1. Base (e.g., LHMDS) 2. Alkyl Halide (R-X) Final Enantiopure α-Alkylisoserine Alkylated->Final Acidic Hydrolysis

Caption: Synthesis of α-alkylisoserines via stereoselective alkylation.

Procedure (Conceptual Outline):

  • Formation of Bicyclic N,O-Acetal:

    • React N-Boc-L-isoserine methyl ester with 2,2,3,3-tetramethoxybutane in the presence of an acid catalyst like camphorsulfonic acid (CSA).[6] This forms a mixture of diastereomeric bicyclic N,O-acetals which can be separated chromatographically.[6][7]

  • Diastereoselective Alkylation:

    • Treat the isolated bicyclic acetal diastereomer with a strong, non-nucleophilic base (e.g., LHMDS) at low temperature (-78 °C) to form a chiral enolate.

    • Add an alkylating agent (e.g., benzyl bromide). The alkylation occurs with high diastereoselectivity, dictated by the conformation of the bicyclic system.[6][7]

  • Hydrolysis:

    • Subject the alkylated intermediate to acidic hydrolysis to cleave the acetal and yield the enantiopure α-alkylisoserine derivative.[6][7]

Analytical Characterization

Trustworthiness in synthesis requires rigorous characterization. Every protocol described must be validated.

TechniquePurposeExpected Outcome
TLC Rapid monitoring of reaction progress and purity.Disappearance of starting material spot(s) and appearance of a new product spot with a different Rf value.
HPLC/UHPLC-MS Quantitative analysis of reaction conversion, purity assessment, and molecular weight confirmation.A major peak corresponding to the product's retention time and expected mass-to-charge ratio (m/z).[11]
NMR (¹H, ¹³C) Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration values consistent with the proposed chemical structure.
Chiral HPLC/GC Determination of enantiomeric purity for chiral products.Separation of enantiomers, allowing for the calculation of enantiomeric excess (ee%).[12]

Data Summary: Protecting Group Strategies

The choice of protecting group is critical and depends on the overall synthetic strategy. The two main strategies in peptide synthesis are Boc and Fmoc chemistry.

Strategyα-Amino ProtectionSide-Chain ProtectionDeprotection Condition (α-Amino)
Boc Chemistry Boc (tert-Butoxycarbonyl)Benzyl (Bzl) based, Z (Benzyloxycarbonyl)Strong Acid (e.g., TFA)[9][10]
Fmoc Chemistry Fmoc (9-Fluorenyl-methyloxycarbonyl)t-Butyl (tBu) basedMild Base (e.g., Piperidine in DMF)[9][10]

Expert Insight: The orthogonality of these strategies is key. In Fmoc chemistry, the final cleavage from the resin and side-chain deprotection is done with a strong acid (TFA), which is compatible with the base-labile Fmoc group used for chain elongation.[13] L-isoserine derivatives can be prepared for either strategy.

Conclusion

L-isoserine is far more than a simple isomer of serine; it is a powerful chiral precursor that unlocks access to novel chemical space. Its strategic use enables the synthesis of peptidomimetics with enhanced stability and provides elegant solutions to complex synthetic challenges, such as the creation of quaternary stereocenters. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to harness the full potential of L-isoserine in their pursuit of next-generation therapeutics.

References

  • Alonso, E., et al. (2022). Synthesis of β²,²-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Science Direct. (n.d.). L-Isoserine: A Promising Compound for Pharmaceutical and Biotechnological Applications. Science Direct. Available at: [Link]

  • Alonso, E., et al. (2022). Synthesis of β²,²-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health. Available at: [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fang, H., et al. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. PubMed. Available at: [Link]

  • Fang, H., et al. (2013). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. PubMed. Available at: [Link]

  • Piestansky, J., & Olesova, D. (2025). A Protocol for Determination of Proteinogenic Amino Acids in Biological Fluids by the High‐Speed UHPLC‐MS Method. Journal of Separation Science. Available at: [Link]

  • Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impact Factor. Available at: [Link]

  • Alonso, E., et al. (2022). Synthesis of β²,²-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PubMed. Available at: [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

Sources

Application Note: Quantification of (S)-3-amino-2-(hydroxymethyl)propanoic acid in Biological Matrices by HPLC with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-3-amino-2-(hydroxymethyl)propanoic acid, also known as L-isoserine, in biological matrices such as human plasma and serum. The method employs a pre-column derivatization strategy using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance the analyte's hydrophobicity and enable sensitive fluorescence detection. A comprehensive protocol is provided, covering sample preparation, derivatization, chromatographic separation, and method validation in accordance with international guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for the quantification of this non-proteinogenic amino acid.

Introduction: The Significance of L-Isoserine Quantification

This compound (L-isoserine) is a beta-amino acid that, while not incorporated into proteins, plays a role in various biological processes and is of increasing interest in pharmaceutical and clinical research. Its structural similarity to other amino acids, such as serine, necessitates a highly selective and sensitive analytical method for accurate quantification in complex biological fluids. The inherent polarity and lack of a strong chromophore in L-isoserine present analytical challenges, making direct HPLC analysis difficult.

To overcome these challenges, pre-column derivatization is a widely adopted strategy in amino acid analysis.[1][2] This technique involves reacting the analyte with a labeling agent to form a derivative with improved chromatographic properties and detectability. This application note details a method based on derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a reagent that reacts with primary and secondary amines to form stable, highly fluorescent adducts suitable for reversed-phase HPLC.[3][4]

Analytical Strategy: A Scientifically-Grounded Approach

The successful quantification of L-isoserine in biological matrices hinges on a multi-step process, each with a clear scientific rationale. The overall workflow is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Matrix (Plasma/Serum) ISTD Add Internal Standard (e.g., Norvaline) Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Buffer Add Borate Buffer Supernatant->Buffer Fmoc Add Fmoc-Cl Buffer->Fmoc Reaction Incubation Fmoc->Reaction Quench Acidification (Quench) Reaction->Quench Injection HPLC Injection Quench->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Overall experimental workflow for the quantification of L-isoserine.

Causality in Experimental Choices
  • Sample Preparation: Biological matrices like plasma and serum contain high concentrations of proteins that can interfere with the analysis by precipitating in the HPLC system and damaging the column.[5] Therefore, protein precipitation is a critical first step. Acetonitrile is chosen as the precipitating agent due to its efficiency in denaturing and precipitating a wide range of proteins while ensuring good recovery of small, polar analytes like amino acids.

  • Internal Standard Selection: The use of an internal standard (IS) is crucial for accurate quantification as it compensates for variations in sample preparation and injection volume. Norvaline is a suitable IS for this application as it is a non-proteinogenic amino acid, structurally similar to the analyte, and is not endogenously present in most biological samples.[6]

  • Derivatization Chemistry: Fmoc-Cl is selected as the derivatizing agent for several key reasons. It reacts with the primary amine of L-isoserine to form a stable carbamate.[7] The bulky, non-polar fluorenyl group significantly increases the hydrophobicity of the molecule, leading to better retention on a reversed-phase HPLC column.[8] Furthermore, the fluorenyl moiety is highly fluorescent, enabling sensitive detection at low concentrations.[4] The reaction is performed in a borate buffer to maintain the alkaline pH required for the reaction to proceed efficiently. The reaction is then quenched by acidification to stabilize the Fmoc-derivatives, which can be unstable under basic conditions.[9]

derivatization_reaction cluster_reactants Reactants cluster_products Product L_Isoserine This compound (L-Isoserine) Fmoc_Isoserine Fmoc-L-Isoserine Derivative (Fluorescent) L_Isoserine->Fmoc_Isoserine  + Fmoc-Cl (Borate Buffer, pH > 9) Fmoc_Cl 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Fmoc_Cl->Fmoc_Isoserine

Figure 2: Derivatization of L-isoserine with Fmoc-Cl.

  • Chromatographic Separation: A reversed-phase C18 column is the standard choice for separating hydrophobic derivatives like Fmoc-amino acids. A gradient elution with an aqueous buffer and an organic modifier (acetonitrile) allows for the effective separation of the derivatized L-isoserine from other endogenous amino acids and potential interferences in the biological matrix.

  • Detection: Fluorescence detection offers high sensitivity and selectivity for the Fmoc-derivatives, minimizing interference from non-fluorescent matrix components.[6] The excitation and emission wavelengths are optimized for the fluorenyl moiety. For unequivocal identification, especially during method development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Detailed Protocols

Materials and Reagents
  • This compound (L-isoserine) reference standard (≥98% purity)

  • Norvaline (Internal Standard, ≥99% purity)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma/serum (drug-free)

Preparation of Solutions
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

  • Fmoc-Cl Solution (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Stock Solution of L-isoserine (1 mg/mL): Accurately weigh 10 mg of L-isoserine and dissolve it in 10 mL of ultrapure water.

  • Stock Solution of Norvaline (IS) (1 mg/mL): Accurately weigh 10 mg of norvaline and dissolve it in 10 mL of ultrapure water.

  • Working Standard and QC Samples: Prepare working standard solutions of L-isoserine by serial dilution of the stock solution with ultrapure water. Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma/serum.

Sample Preparation Protocol
  • Thaw: Thaw frozen plasma/serum samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 50 µg/mL norvaline in water) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ultrapure water. This step helps to concentrate the sample and remove the organic solvent which can interfere with the derivatization reaction.

Derivatization Protocol
  • Buffer Addition: To the 100 µL of the reconstituted sample extract (or 100 µL of the supernatant if the evaporation step was skipped), add 50 µL of 0.4 M borate buffer (pH 9.5).

  • Derivatizing Agent Addition: Add 100 µL of the 15 mM Fmoc-Cl solution.

  • Incubation: Vortex the mixture for 30 seconds and let it react at room temperature (approximately 25°C) for 15 minutes.

  • Reaction Quenching: Add 50 µL of 0.1 M hydrochloric acid to stop the reaction and stabilize the derivatives.[9]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-FLD Protocol
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Sodium Acetate, pH 4.2
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-60% B; 25-26 min: 60-20% B; 26-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 266 nm, Emission: 305 nm

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.

Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Stability Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
Expected Performance Characteristics

Based on similar validated methods for amino acid analysis, the following performance characteristics can be expected for this proposed method.

ParameterExpected Value
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantification of this compound in biological matrices. The proposed protocol, which includes protein precipitation followed by pre-column derivatization with Fmoc-Cl and fluorescence detection, is designed to be robust, sensitive, and reliable. Adherence to the detailed protocols and validation guidelines presented herein will enable researchers to obtain high-quality data for their pharmacokinetic, metabolomic, and clinical studies involving L-isoserine.

References

  • Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International. Available at: [Link]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Separation and detection of D-/L-serine by conventional HPLC. PMC. Available at: [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central. Available at: [Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. Available at: [Link]

  • Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. PubMed. Available at: [Link]

  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. NIH. Available at: [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI. Available at: [Link]

  • In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices Using LC-MS/MS. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Automatic Amino Acid Analysis with Online Pre-column Derivatization by Shimadzu HPLC. YouTube. Available at: [Link]

  • Enantioselective determination of drugs in body fluids by capillary electrophoresis. PubMed. Available at: [Link]

  • Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography. PMC. Available at: [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. Available at: [Link]

  • What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC? ResearchGate. Available at: [Link]

  • OPA/MPA derivatizatio stability for amino acids. Chromatography Forum. Available at: [Link]

  • Proteins and Amino Acids Treated with Atmospheric Plasma Show Significantly Increased Bioavailability in Humans. NIH. Available at: [Link]

  • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. Available at: [Link]

  • Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. Available at: [Link]

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Available at: [Link]

  • (PDF) Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Coupling thin layer chromatography with mass spectrometry for detection and identification of sertraline and its metabolite in the urine. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org.
  • Effect of protein precipitating agents on the recovery of plasma free amino acids. Canadian Science Publishing. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available at: [Link]

  • Recent progress on the application of molecular spectroscopic and chromatographic methods for analysis of Halal and Kosher gelat. Journal of Applied Pharmaceutical Science.
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. Available at: [Link]

  • Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. Available at: [Link]

  • Amino acid analysis by UHPLC-MS/MS. Protocols.io. Available at: [Link]

  • Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[1]. ResearchGate. Available at: [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. TIS. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

  • Mass Spectrometry Services. Charles River Laboratories. Available at: [Link]

Sources

Strategies for L-isoserine Incorporation into Peptide Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-isoserine in Peptide Chemistry

L-isoserine, a β-amino acid isomer of the proteinogenic L-serine, is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide sequences introduces a unique structural motif—an additional methylene group in the peptide backbone—which can impart remarkable properties. Peptides containing L-isoserine often exhibit enhanced stability against enzymatic degradation, a crucial attribute for increasing the in vivo half-life of peptide-based therapeutics.[1] Furthermore, the altered backbone conformation can lead to novel secondary structures and improved binding affinities for therapeutic targets. This guide provides a comprehensive overview of the primary strategies for incorporating L-isoserine into peptide sequences, offering detailed protocols and expert insights for researchers in the field.

Section 1: Chemical Synthesis Strategies: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the incorporation of L-isoserine is most commonly achieved using this methodology.[2] The standard approach utilizes an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, which offers mild deprotection conditions and compatibility with a wide range of amino acid derivatives.[3]

The Key Building Block: Fmoc-L-isoserine(tBu)-OH

The successful incorporation of L-isoserine via Fmoc-SPPS hinges on the use of a suitably protected building block. The most widely used derivative is N-α-Fmoc-O-β-tert-butyl-L-isoserine (Fmoc-L-isoserine(tBu)-OH) .

  • Fmoc Group: This temporary protecting group on the β-amino group is base-labile and is removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

  • tert-Butyl (tBu) Group: This acid-labile group protects the hydroxyl side chain, preventing undesirable side reactions during peptide assembly. It is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with the peptide from the resin during the final trifluoroacetic acid (TFA) treatment.[5] This orthogonal protection scheme is fundamental to the success of Fmoc-SPPS.[6]

Workflow for Fmoc-SPPS Incorporation of L-isoserine

The incorporation of Fmoc-L-isoserine(tBu)-OH into a growing peptide chain on a solid support follows the standard SPPS cycle.

Fig 1. Fmoc-SPPS cycle for L-isoserine incorporation.
Detailed Protocol for Manual SPPS of an L-isoserine Containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-IsoSer-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Gly-OH, Fmoc-L-isoserine(tBu)-OH, Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • HPLC-grade water and acetonitrile

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling of Fmoc-Gly-OH:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 2 mL of DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.[4]

    • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-L-isoserine(tBu)-OH:

    • Repeat step 3 using Fmoc-L-isoserine(tBu)-OH.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH:

    • Repeat step 3 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 2 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify by reverse-phase HPLC (RP-HPLC) on a C18 column.[7]

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.[8]

Key Considerations and Troubleshooting for SPPS
ParameterRecommendation & RationalePotential Issues & Troubleshooting
Coupling Reagents HBTU, HATU, and HCTU are generally effective for coupling Fmoc-L-isoserine(tBu)-OH.[9] These reagents rapidly form activated esters, promoting efficient amide bond formation.Incomplete Coupling: Double coupling or increasing the coupling time may be necessary. For sterically hindered sequences, switching to a more powerful coupling reagent like HATU can be beneficial.
Base Use of a non-nucleophilic base like DIPEA is standard. However, for residues prone to racemization, a weaker base like 2,4,6-collidine may be preferred.Racemization: Racemization can be a concern, especially during the activation step.[10] Minimizing pre-activation time and using additives like HOBt or Oxyma can suppress this side reaction.
Aggregation Peptides containing β-amino acids can sometimes be prone to aggregation on the resin, hindering reagent access.Poor Yields: If aggregation is suspected, using a lower-loaded resin, incorporating pseudoproline dipeptides in the sequence, or performing the synthesis at a slightly elevated temperature can help disrupt secondary structures.[10]
Side Reactions The β-amino group of isoserine is generally less reactive than the α-amino group of proteinogenic amino acids, but side reactions can still occur.Deletion Sequences: Incomplete Fmoc deprotection or coupling can lead to deletion sequences. Ensure adequate deprotection times and monitor coupling completion with a ninhydrin or Kaiser test.[4]

Section 2: Enzymatic Ligation Strategies

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for peptide bond formation.[11] While less common for the direct incorporation of non-canonical amino acids like L-isoserine during a stepwise synthesis, enzymes can be powerful tools for ligating peptide fragments, one of which contains L-isoserine.

Subtilisin-Catalyzed Ligation

Subtilisin, a serine protease, can be engineered or used in specific conditions to favor synthesis over hydrolysis.[12][] This "reverse proteolysis" approach can be used to ligate a peptide nucleophile (with a free N-terminus) to a peptide ester (the acyl donor). L-isoserine, being a β-amino acid, can be part of the nucleophilic peptide fragment.

Fig 2. General workflow for subtilisin-catalyzed peptide ligation.
Protocol for Subtilisin-Mediated Ligation

This protocol outlines a general procedure for the enzymatic ligation of a peptide fragment containing an N-terminal L-isoserine.

Materials:

  • Peptide 1 with a C-terminal ester (e.g., methyl ester)

  • Peptide 2 with an N-terminal L-isoserine

  • Immobilized Subtilisin Carlsberg

  • Organic solvent (e.g., acetonitrile, tert-butanol)

  • Aqueous buffer (e.g., Tris-HCl, pH 8.0)

  • RP-HPLC system for purification and analysis

  • Mass spectrometer

Protocol:

  • Fragment Synthesis: Synthesize the two peptide fragments separately using standard Fmoc-SPPS as described in Section 1. Peptide 1 should be cleaved from the resin in a way that preserves a C-terminal ester, while Peptide 2 will have a free N-terminal L-isoserine.

  • Ligation Reaction:

    • Dissolve Peptide 1-ester and Peptide 2 (with N-terminal L-isoserine) in a minimal amount of a suitable organic solvent/aqueous buffer mixture (e.g., 80:20 acetonitrile/Tris-HCl).

    • Add immobilized subtilisin to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Purification:

    • Once the reaction has reached completion (or equilibrium), remove the immobilized enzyme by filtration or centrifugation.

    • Purify the ligated peptide from the reaction mixture using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final ligated peptide by mass spectrometry and analytical RP-HPLC.

Challenges in Enzymatic Ligation of L-isoserine
  • Enzyme Specificity: The efficiency of enzymatic ligation is highly dependent on the enzyme's substrate specificity. The presence of a β-amino acid at the N-terminus of the nucleophile may affect the recognition and catalytic activity of the enzyme.[12]

  • Reaction Conditions: Optimization of reaction conditions, such as pH, temperature, solvent composition, and substrate concentrations, is crucial for maximizing the ligation yield and minimizing hydrolysis of the peptide ester.

  • Fragment Solubility: The solubility of the peptide fragments in the reaction medium can be a limiting factor.

Section 3: Characterization of Isoserine-Containing Peptides

The successful synthesis of an L-isoserine-containing peptide must be confirmed by rigorous analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is typically used.[7][14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the L-isoserine residue.[8] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the isoserine residue.

Conclusion and Future Perspectives

The incorporation of L-isoserine into peptide sequences offers a promising strategy for developing novel peptide-based therapeutics with enhanced stability and potentially improved biological activity. While chemical synthesis via Fmoc-SPPS using the Fmoc-L-isoserine(tBu)-OH building block is the most established and versatile method, enzymatic ligation strategies are emerging as a valuable complementary approach. Future research will likely focus on the development of more efficient and diverse orthogonally protected L-isoserine derivatives to expand the synthetic toolbox. Furthermore, the exploration of novel enzymes with broader substrate specificity for β-amino acids will undoubtedly advance the field of chemoenzymatic peptide synthesis.

References

  • Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Serafin, S. V., et al. (2005). Mass spectrometric differentiation of linear peptides composed of L-amino acids from isomers containing one D-amino acid residue. Analytical Chemistry, 77(17), 5480-5487. [Link]

  • Blackwell, H. E., & Sadowsky, J. D. (2004). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 101(34), 12438-12441. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 429-435. [Link]

  • Checco, J. W., & Sweedler, J. V. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Molecular Biology, 1295, 279-297. [Link]

  • Biemann, K. (1992). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Enzymology, 209, 455-479. [Link]

  • Navo, C. D., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8315-8329. [Link]

  • Gervais, V., et al. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 14(26), 2774-2793. [Link]

  • Pro-Met, M., et al. (2002). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. The Journal of Organic Chemistry, 67(24), 8447-8454. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Nisa, F., et al. (2023). General procedure: Fmoc-strategy SPPS and solution-phase macrocyclisation. ResearchGate. [Link]

  • Thompson, R. E., & Muir, T. W. (2020). Subtiligase-Catalyzed Peptide Ligation. Israel Journal of Chemistry, 60(1-2), 141-153. [Link]

  • Brinkworth, C. S., et al. (2009). Mass spectrometry and HPLC data for the peptides. ResearchGate. [Link]

  • GenScript. (n.d.). Recommended Peptide Purity Guidelines. [Link]

  • Valentine, S. J., et al. (1997). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial Library. Journal of the American Society for Mass Spectrometry, 8(9), 954-961. [Link]

  • Kotha, S., & Meshram, M. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 25(21), 5003. [Link]

  • Biotage. (2021, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Techniques in Protein Chemistry III (pp. 501-509). Academic Press. [Link]

  • Schmidt, M., & Nuijens, T. (2019). Enzymatic tools for peptide ligation and cyclization. Research Explorer. [Link]

  • Chatterjee, J., et al. (2013). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 11(30), 4980-4985. [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 52(2), 79-98. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

  • Jackson, D. Y., et al. (1994). Subtiligase-Catalyzed Peptide Ligation. Journal of the American Chemical Society, 116(14), 6191-6192. [Link]

  • Rojas Lab. (2021, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Agilent. (2021, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Ruczyński, J., et al. (2018). Synthesis and Characterization of a Series of Orthogonally Protected l-Carnosine Derivatives. Molecules, 23(2), 437. [Link]

  • Wessely, F., & Meisel, F. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(12), 874-878. [Link]

  • Enzymatic Peptide Synthesis. (n.d.). Bioprocess Online. [Link]

  • Chen, Y., et al. (2001). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters. Application in a Two-Step Enzymatic Ligation Strategy. Organic Letters, 3(23), 3729-3732. [Link]

  • Moreno, E., et al. (2006). Synthesis of Orthogonally Protected Biaryl Amino Acid Derivatives. Organic & Biomolecular Chemistry, 4(19), 3639-3647. [Link]

  • Rahman, M. T., et al. (2023). EXPLORATION OF ADVANCES IN SOLID PHASE SYNTHESIS OF THERAPEUTIC PEPTIDES: HISTORICAL DEVELOPMENT, CURRENT TRENDS, AND FUTURE PERSPECTIVES. ResearchGate. [Link]

  • Montibeller, V. M., & de la Torre, L. G. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(4), 996-1018. [Link]

  • Adaro, C., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers in Bioengineering and Biotechnology, 11, 1169805. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Verhaert, P. D., et al. (2011). Purity Profiling of Peptide Drugs. Journal of Bioanalysis & Biomedicine, S3. [Link]

  • Varkey, J. T., & O'Brien-Simpson, N. M. (2021). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • D'Souza, R. N., et al. (2019). Defects in the assembly of ribosomes selected for β-amino acid incorporation. Nucleic Acids Research, 47(13), 6949-6960. [Link]

  • Chemistry For Everyone. (2023, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: (S)-3-Amino-2-(hydroxymethyl)propanoic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Chiral Building Block for Modern Catalysis

(S)-3-Amino-2-(hydroxymethyl)propanoic acid, a constitutional isomer of L-isoserine, is a unique chiral molecule possessing three distinct functional groups: a primary amine, a primary hydroxyl group, and a carboxylic acid. This arrangement of functionalities on a stereodefined backbone makes it an intriguing, though currently underexplored, candidate for applications in asymmetric catalysis. While direct catalytic applications are not yet prominent in peer-reviewed literature, its structural motifs are characteristic of highly successful chiral ligands and organocatalysts.

Commercial suppliers classify this compound under "Chiral Catalysts & Ligands," highlighting its potential rather than its established use[1][2]. Its value lies in its capacity to serve as a versatile starting material for more complex bifunctional catalysts that can orchestrate stereoselective transformations. The β-amino alcohol and β-amino acid moieties are foundational elements in numerous catalytic systems[3][4]. This guide will, therefore, extrapolate from well-established principles of related structures to provide a forward-looking perspective on its application, complete with detailed, representative protocols.

Table 1: Physicochemical Properties of this compound [1]

Property Value
CAS Number 930784-11-5
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Appearance White powder
Optical Activity [α]/D -5.0±0.5°, c = 1 in 5 M HCl

| Storage | 2-8°C |

Application Area 1: Organocatalysis - The Foundation of Bifunctional Activation

The simultaneous presence of a Brønsted acid (carboxylic acid) and a Lewis base (amine) allows β-amino acids to act as bifunctional organocatalysts. They are particularly effective in reactions involving carbonyl compounds, such as the asymmetric Michael addition, by activating both the nucleophile and the electrophile within a single, organized transition state.

Mechanistic Rationale: Enamine-Iminium Catalysis

In the context of a Michael addition between an aldehyde (e.g., isobutyraldehyde) and a maleimide, a β-amino acid catalyst is proposed to operate through a dual activation mechanism. This cycle is well-established for similar amino acid catalysts and provides a strong causal framework for experimental design[5].

  • Enamine Formation: The primary amine of the catalyst condenses with the aldehyde nucleophile to form a chiral enamine. This step increases the HOMO of the aldehyde, making it a more potent nucleophile.

  • Iminium/Hydrogen Bond Activation: Concurrently, the carboxylic acid protonates the maleimide electrophile or activates it via hydrogen bonding. This lowers the LUMO of the maleimide, increasing its reactivity.

  • Stereocontrolled C-C Bond Formation: The enamine attacks the activated maleimide through a highly organized, chair-like transition state. The stereochemistry of the catalyst directs the facial selectivity of the attack, leading to the formation of the C-C bond with high enantiocontrol.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the product and regenerate the free catalyst, allowing it to re-enter the catalytic cycle.

Organocatalytic_Michael_Addition cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Cat (S)-Catalyst (R-NH2, R-COOH) Enamine Chiral Enamine Cat->Enamine + Aldehyde - H₂O Activated_Mal H-Bond Activated Maleimide Cat->Activated_Mal + Maleimide (H-Bonding) Ald Aldehyde (Nucleophile) Ald->Enamine TS Organized Transition State Enamine->TS Mal Maleimide (Electrophile) Mal->Activated_Mal Activated_Mal->TS Facial Block Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Hydrolysis Product Chiral Product Iminium->Product + H₂O H2O H₂O H2O->Product Prod_output Enantioenriched Product Product->Prod_output Ald_input Aldehyde Ald_input->Ald Mal_input Maleimide Mal_input->Mal Ligand_Synthesis_and_Application cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis Example (Allylic Amination) StartMat (S)-3-amino-2- (hydroxymethyl)propanoic acid Protect 1. Protect COOH 2. Protect OH (optional) StartMat->Protect Phosphinylation React with Ph₂PCl Protect->Phosphinylation Ligand Chiral P,N-Ligand Phosphinylation->Ligand Active_Cat [Pd-Ligand]* Complex Ligand->Active_Cat + Pd Source Ligand->Active_Cat Pd_source Pd₂(dba)₃ Pd_source->Active_Cat Allyl_Sub Allylic Substrate Pi_Allyl Chiral π-Allyl Complex Allyl_Sub->Pi_Allyl Nucleophile Amine Nucleophile Product_Cat Enantioenriched Product Nucleophile->Product_Cat Active_Cat->Pi_Allyl + Allylic Substrate Pi_Allyl->Product_Cat + Nucleophile (Stereodirected Attack)

Sources

Application Notes and Protocols for L-Isoserine in Cell Culture and Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: L-Isoserine, A Non-Canonical Isomer with Unique Research Potential

In the landscape of cellular metabolism, L-serine holds a central position. It is not merely a building block for proteins but serves as a critical hub for major biosynthetic pathways, including the synthesis of lipids (phosphatidylserine and sphingolipids), nucleotides, and other amino acids like glycine and cysteine.[1][2][3] L-serine metabolism is also the primary source of one-carbon units for the folate and methionine cycles, which are essential for methylation reactions and the synthesis of DNA and RNA.[3][4] Given this pivotal role, tools that allow for the precise investigation of serine metabolic pathways are invaluable.

L-isoserine, a structural isomer of L-serine ((S)-3-amino-2-hydroxypropanoic acid), presents a unique tool for researchers.[5][6] While not a common component of natural proteins, its structural similarity allows it to interact with the enzymatic and transport machinery of canonical L-serine pathways. This interaction makes L-isoserine an excellent probe for dissecting enzyme specificity, transport mechanisms, and uncovering non-canonical metabolic activities.[7][8] Furthermore, its backbone has been successfully utilized as a scaffold for developing potent enzyme inhibitors for therapeutic applications, particularly in oncology.[9][10][11]

This document provides detailed application notes and protocols for utilizing L-isoserine in cell culture and metabolic studies, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of L-Isoserine

A clear understanding of the reagent's properties is fundamental to experimental design.

PropertyValueSource
Chemical Name (2S)-3-amino-2-hydroxypropanoic acid[6]
Synonyms (S)-Isoserine, (S)-2-Hydroxy-β-alanine[5]
CAS Number 632-13-3[5][12]
Molecular Formula C₃H₇NO₃[5][6][12]
Molecular Weight 105.09 g/mol [5][6][12]
Appearance White to off-white powder/crystal[5][9]
Melting Point 197-201 °C[5][9]
Solubility Slightly soluble in water[9]

Core Application I: Interrogating Serine Metabolic Pathways

The primary application of L-isoserine is to serve as a competitive inhibitor or alternative substrate to probe the highly specific nature of serine-utilizing enzymes and transporters.

Causality Behind the Application:

Enzymes and transporters involved in L-serine metabolism have active sites precisely shaped to bind L-serine. Due to its rearranged structure (hydroxyl and amine groups swapped on the carbon backbone relative to serine), L-isoserine can enter these binding pockets but may not be processed efficiently, leading to competitive inhibition. For instance, studies have shown that isoserine can inhibit the formation of hydroxypyruvate from L-serine, a reaction mediated by serine-pyruvate transaminase.[13] This allows researchers to investigate the consequences of flux reduction through specific nodes of serine metabolism.

Visualizing L-Serine's Central Metabolic Role

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Pathways Glycerate3P 3-Phosphoglycerate PHGDH PHGDH Glycerate3P->PHGDH Oxidation PSAT PSAT PHGDH->PSAT Transamination PSP PSP PSAT->PSP Hydrolysis L_Serine L-Serine PSP->L_Serine Glycine Glycine L_Serine->Glycine SHMT Phospholipids Phospholipids (Phosphatidylserine) L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids One_Carbon One-Carbon Units (for Nucleotides, Methylation) Glycine->One_Carbon

Caption: Overview of L-Serine's synthesis from glycolysis and its role as a precursor.

Protocol 1: Assessing Cellular Response to L-Isoserine Supplementation

This protocol provides a framework to determine the dose-dependent effects of L-isoserine on cell viability and proliferation. This is a critical first step for any subsequent metabolic study.

Objective: To establish the cytotoxic or cytostatic concentration range of L-isoserine for a specific cell line.

Rationale: Before conducting complex metabolic tracing or mechanistic studies, it is essential to define a sub-lethal concentration range. High concentrations may induce off-target toxicity, confounding the interpretation of metabolic data. Some non-canonical amino acids can be toxic to cells, as seen with L-homoserine in E. coli.[14] This experiment establishes a working concentration for further investigation.

Workflow for Cell Viability Assay

Cell_Viability_Workflow prep Prepare L-Isoserine Stock Solution (100 mM) seed Seed Cells in 96-well Plate prep->seed treat Treat with Serial Dilutions of L-Isoserine seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Add Viability Reagent (e.g., MTT, PrestoBlue) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Calculate IC50 & Plot Dose-Response Curve read->analyze

Caption: Step-by-step workflow for determining the dose-response of cells to L-isoserine.

Methodology:
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of L-isoserine (MW: 105.09 g/mol ) by dissolving 10.51 mg in 1 mL of sterile phosphate-buffered saline (PBS) or cell culture-grade water.

    • Causality: A high-concentration stock minimizes the volume of solvent added to cultures, preventing significant dilution of media components.

    • Sterilize the stock solution using a 0.22 µm syringe filter. Do not autoclave, as the stability of L-isoserine at high temperatures is not well characterized.

    • Store the stock solution in aliquots at -20°C for up to 1 month or -80°C for 6 months.[15]

  • Cell Culture:

    • Select a cell line of interest. Cancer cell lines with high reliance on serine synthesis (e.g., certain breast cancers or gliomas) are excellent models.

    • Seed cells into a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of L-isoserine in complete culture medium. A suggested starting range, based on known IC50 values for related derivatives, would be from 1 µM to 5 mM.[9][10]

    • Include a "vehicle control" (cells treated with the same volume of PBS) and an "untreated control".

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of L-isoserine.

  • Incubation and Analysis:

    • Incubate the plate for 24, 48, and 72 hours to assess both acute and long-term effects.

    • At each time point, perform a cell viability assay (e.g., MTT, WST-1, or PrestoBlue) according to the manufacturer's instructions. These assays measure metabolic activity, which is a proxy for cell viability.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Interpretation:

    • Normalize the readings to the vehicle control to calculate the percent viability.

    • Plot percent viability against the log of the L-isoserine concentration to generate a dose-response curve.

    • Calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration that reduces cell viability by 50%. This value is crucial for designing subsequent experiments.

Example Concentration Ranges for Screening
ApplicationSuggested Concentration RangeRationale
Initial Viability Screen 1 µM - 5 mMBroad range to capture potential IC50 values.
Metabolic Tracing Studies 0.1x to 0.5x of the IC50Sub-lethal concentrations to study metabolic shifts without inducing widespread cell death.
Enzyme Inhibition Studies 100 µM - 1 mMHigher concentrations may be needed to see direct inhibition of specific enzymes.[9]

Core Application II: Tracing Non-Canonical Metabolic Fates

A powerful application is to use isotopically labeled L-isoserine (e.g., ¹³C₃, ¹⁵N-L-isoserine) to trace its metabolic fate within the cell. This can reveal previously uncharacterized enzymatic activities or metabolic pathways.[7]

Objective: To identify and quantify metabolites derived from L-isoserine using mass spectrometry-based metabolomics.

Rationale: While cells have dedicated pathways for L-serine, they may possess enzymes with broader substrate specificity capable of metabolizing L-isoserine. Tracing the stable isotopes from L-isoserine into downstream metabolites provides direct evidence of its metabolic conversion and helps map these novel biochemical reactions.

Workflow for Metabolic Tracing with Labeled L-Isoserine

Metabolic_Tracing_Workflow culture Culture Cells to Mid-log Phase labeling Incubate with Isotopically Labeled L-Isoserine culture->labeling quench Rapidly Quench Metabolism & Harvest Cells labeling->quench extract Perform Metabolite Extraction (e.g., with Cold Methanol) quench->extract analyze_ms Analyze Extracts by LC-MS/MS extract->analyze_ms data_proc Process Data: Identify Isotope-labeled Peaks analyze_ms->data_proc pathway Map Labeled Metabolites to Pathways data_proc->pathway

Caption: Experimental workflow for tracing the metabolic fate of L-isoserine using stable isotopes.

Protocol 2: Isotope Tracing and Metabolite Extraction
  • Cell Culture and Labeling:

    • Culture cells in a 6-well or 10 cm dish format to obtain sufficient material for metabolomic analysis (~1-5 million cells).

    • Once cells reach 70-80% confluency, replace the standard medium with a custom medium containing the isotopically labeled L-isoserine at a pre-determined sub-lethal concentration (from Protocol 1).

    • Causality: Using a custom medium, potentially lacking unlabeled serine and glycine, can enhance the incorporation of the labeled tracer and simplify downstream analysis.

    • Incubate for a defined period (a time course of 1, 6, and 24 hours is recommended to capture both rapid and slow metabolic conversions).

  • Metabolite Extraction (Self-Validating System):

    • Quenching: To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells with ice-cold PBS. Then, add a liquid nitrogen-chilled extraction solvent, typically 80% methanol (-80°C), directly to the plate.

    • Rationale: This rapid quenching step is the most critical part of the protocol. Failure to stop metabolism instantly will lead to artifactual changes in metabolite levels, invalidating the results. The use of -80°C methanol ensures immediate protein precipitation and enzyme denaturation.

    • Extraction: Scrape the cells in the cold methanol and transfer the slurry to a microcentrifuge tube. Vortex thoroughly.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant, which contains the polar metabolites. For robust analysis, a second extraction of the pellet can be performed and pooled with the first supernatant.

    • Dry the supernatant using a vacuum concentrator (SpeedVac) without heat. Store the dried metabolite pellet at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Resuspend the dried pellet in an appropriate solvent for your chromatography method (e.g., a mix of water and acetonitrile).

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-QTOF-MS or Orbitrap).

    • Methodology: The LC method should be optimized for the separation of small, polar molecules like amino acids. An HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable. The MS should be operated in a full scan mode to capture all ions, with fragmentation data (MS/MS) collected to aid in identification. A sensitive method for detecting D/L-serine in cells has been established using UPLC with fluorescence detection, which can be adapted for MS.[16]

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., XCMS, MAVEN, or vendor-specific software).

    • Look for mass peaks corresponding to the labeled L-isoserine and any other metabolites that show a mass shift corresponding to the incorporation of the stable isotope (e.g., a +3 Da shift for a ¹³C₃ label).

    • Confirm the identity of putative labeled metabolites by comparing their retention time and fragmentation pattern (MS/MS) to authentic standards.

References

  • Vertex AI Search. (n.d.).
  • Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. PubMed. [Link]

  • Belda, E., et al. (2022). Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Microbiology. [Link]

  • Li, Y., et al. (2023). L-serine metabolic regulation and host respiratory homeostasis. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Isoserine | C3H7NO3 | CID 6999797. PubChem. [Link]

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. PubMed. [Link]

  • Cobbold, S. A., et al. (2021). Non-canonical metabolic pathways in the malaria parasite detected by isotope-tracing metabolomics. PubMed. [Link]

  • Mori, H., et al. (2023). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife. [Link]

  • Mori, H., et al. (2022). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv. [Link]

  • Sallach, H. J. (1962). Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors. Journal of Biological Chemistry. [Link]

  • Wang, W., et al. (2023). Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector. PubMed. [Link]

  • Zhang, Y., & Yang, J. (2024). The Noncanonical Functions of Metabolites in Tumor Progression. MDPI. [Link]

  • Cobbold, S. A., et al. (2021). Non-canonical metabolic pathways in the malaria parasite detected by isotope-tracing metabolomics. Digital Commons@Becker. [Link]

  • Paci, M., et al. (2020). L-serine synthesis via the phosphorylated pathway in humans. PubMed Central. [Link]

Sources

Application Note: Advanced Mass Spectrometry Techniques for the Quantitative Analysis of L-Isoserine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-isoserine, a non-proteinogenic β-amino acid, is of growing interest in pharmaceutical and biomedical research due to its role as a building block in the synthesis of various bioactive molecules, including novel peptide-based drugs.[1] Accurate and sensitive quantification of L-isoserine in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This application note provides a comprehensive guide to the analysis of L-isoserine using advanced mass spectrometry techniques. We will explore detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based workflows, offering insights into sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to ensure scientific integrity and the development of robust, self-validating analytical methods.

Introduction: The Analytical Challenge of L-Isoserine

L-isoserine (2-hydroxy-3-aminopropanoic acid) is a structural isomer of the proteinogenic amino acid L-serine.[2] This isomeric relationship presents the primary analytical challenge: L-isoserine and L-serine have the same molecular weight (105.09 g/mol ) and elemental composition (C₃H₇NO₃), resulting in identical mass-to-charge ratios in a mass spectrometer. Therefore, chromatographic separation is an indispensable prerequisite for their individual quantification by mass spectrometry.[3][4] Furthermore, the presence of other stereoisomers, such as D-isoserine and D-serine, necessitates chiral separation capabilities for specific applications.

This guide will address these challenges by providing detailed methodologies that ensure the selective and sensitive quantification of L-isoserine.

Core Analytical Strategies: LC-MS vs. GC-MS

Both LC-MS and GC-MS can be successfully employed for L-isoserine analysis, with the choice of technique often dictated by sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for its ability to analyze polar, non-volatile compounds like amino acids in their native or minimally modified form.[5] Modern LC-MS methods can offer high throughput and sensitivity, often eliminating the need for extensive derivatization.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. For non-volatile analytes like L-isoserine, derivatization is a mandatory step to increase volatility and improve chromatographic performance.[7][8] While requiring an extra sample preparation step, GC-MS can provide excellent chromatographic resolution and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow for L-Isoserine Analysis

The LC-MS workflow is a powerful approach for the direct analysis of L-isoserine in complex biological matrices. The key to a successful analysis lies in achieving chromatographic separation from its isomers.

Sample Preparation for Biological Matrices

The goal of sample preparation is to extract L-isoserine from the sample matrix while removing interfering substances like proteins and salts.

Protocol: Protein Precipitation for Plasma/Serum Samples

  • Sample Collection: Collect whole blood and immediately centrifuge at 3,000 x g for 10 minutes to separate plasma or serum.[9]

  • Aliquoting: Thaw frozen plasma/serum samples on ice. Pipette 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C₃,¹⁵N-L-isoserine) to the sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile. This high ratio of organic solvent efficiently precipitates proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing L-isoserine to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Chiral Chromatographic Separation

To resolve L-isoserine from L-serine and their respective D-enantiomers, a chiral stationary phase is essential.

Table 1: Recommended LC Parameters for Chiral Separation of Serine Isomers

ParameterRecommended SettingRationale
Column CROWNPAK CR-I(+) or CR-I(-)These columns with chiral stationary phases are specifically designed for the enantiomeric separation of amino acids.[3][4]
Mobile Phase A Water with 0.1% Formic AcidProvides a polar environment and promotes ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analytes.
Gradient Optimized based on the specific column and systemA gradient elution is typically required to achieve optimal separation of all isomers.
Flow Rate 0.2 - 0.4 mL/minAppropriate for typical analytical scale columns.
Column Temperature 25 - 40 °CTemperature can influence retention times and peak shapes.
Injection Volume 5 - 10 µLDependent on sample concentration and instrument sensitivity.

A dual-column setup, serially connecting a zwitterionic HILIC column with a crown ether-based chiral column, can also provide excellent enantioseparation of proteinogenic amino acids and could be adapted for isoserine analysis.[10]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification due to its high sensitivity and selectivity.

Table 2: Example MRM Transitions for L-Isoserine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Isoserine106.0560.0515
L-Isoserine106.0542.0320

Note: These values are illustrative and require optimization on the specific instrument used.

High-resolution mass spectrometry (HRMS) with an Orbitrap analyzer can provide highly accurate mass measurements, which is beneficial for confirming the elemental composition of the detected analytes.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow for L-Isoserine Analysis

The GC-MS workflow necessitates a derivatization step to make L-isoserine amenable to gas chromatography.

Sample Preparation and Derivatization

This two-stage process involves initial sample clean-up followed by chemical modification.

Protocol: Silylation Derivatization for GC-MS

  • Sample Preparation: Follow the protein precipitation protocol as described in section 3.1 (steps 1-8).

  • Derivatization Reagent: Use a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] MTBSTFA derivatives are generally more stable and less sensitive to moisture.[7]

  • Reaction: Add 50 µL of the silylation reagent and 50 µL of a suitable solvent (e.g., acetonitrile) to the dried sample extract.

  • Incubation: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Causality: Derivatization replaces the active hydrogens on the hydroxyl, amino, and carboxyl groups with nonpolar silyl groups, which increases the volatility and thermal stability of L-isoserine, making it suitable for GC analysis.[7]

GC Separation

A chiral capillary column is required to separate the derivatized enantiomers.

Table 3: Recommended GC Parameters for Chiral Separation of Derivatized Serine Isomers

ParameterRecommended SettingRationale
Column Chiral capillary column (e.g., Chirasil-L-Val)Provides enantiomeric separation of the derivatized amino acids.
Carrier Gas HeliumInert carrier gas with good chromatographic performance.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analytes.
Oven Program Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C)A temperature gradient is necessary to separate the different derivatized amino acids.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
Mass Spectrometric Detection

A single quadrupole or triple quadrupole mass spectrometer can be used. Selected Ion Monitoring (SIM) mode is employed for quantification on a single quadrupole instrument, while MRM is used on a triple quadrupole for enhanced selectivity.

Method Validation and Quality Control

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity: Determined by analyzing a series of calibration standards over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12][13]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at different concentrations in multiple replicates.[13]

  • Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.[14]

Visualization of Analytical Workflows

LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) precip Protein Precipitation (Methanol/Acetonitrile) sample->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction centrifuge->extract dry Drying & Reconstitution extract->dry lc Chiral LC Separation dry->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Analysis ms->data

Caption: A schematic of the LC-MS/MS workflow for L-isoserine analysis.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma) precip Protein Precipitation sample->precip dry Drying precip->dry deriv Silylation Derivatization (e.g., MTBSTFA) dry->deriv gc Chiral GC Separation deriv->gc ms Mass Spectrometry (SIM/MRM Detection) gc->ms data Data Analysis ms->data

Caption: A schematic of the GC-MS workflow for L-isoserine analysis.

Conclusion

The successful analysis of L-isoserine by mass spectrometry is critically dependent on achieving efficient chromatographic separation from its isomers. This application note has detailed robust LC-MS and GC-MS workflows, including sample preparation protocols and key instrumental parameters. The choice between these techniques will depend on the specific research question, sample type, and available resources. By carefully considering the principles of chromatographic separation and mass spectrometric detection outlined herein, researchers can develop and validate sensitive and selective methods for the quantification of L-isoserine in various matrices, thereby advancing research in drug development and biomedical sciences.

References

  • Shimadzu UK. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Zhang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. Molecules, 23(10), 2587. Retrieved from [Link]

  • Kruve, A. (2021). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. Chemistry, 3(4), 1269-1286. Retrieved from [Link]

  • Mutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1685, 463529. Retrieved from [Link]

  • Dobrowolski, J. C., et al. (2010). IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Physical Chemistry Chemical Physics, 12(36), 10818-10830. Retrieved from [Link]

  • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Retrieved from [Link]

  • Myler, H., et al. (2022). Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare—the Case for Surrogate Matrices. The AAPS Journal, 24(2), 36. Retrieved from [Link]

  • van der Nagel, B. C. H., et al. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PLoS ONE, 9(11), e112128. Retrieved from [Link]

  • Khan, A., & Awan, F. R. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Molecules, 29(22), 5133. Retrieved from [Link]

  • Dobrowolski, J. C., et al. (2010). IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Physical Chemistry Chemical Physics, 12(36), 10818-10830. Retrieved from [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Retrieved from [Link]

  • Lee, J. K., et al. (2021). Serine Octamer Clusters Direct the Chirality of Peptides Formed in Water Microdroplets. The Journal of Physical Chemistry A, 125(20), 4387-4393. Retrieved from [Link]

  • Myler, H., et al. (2022). Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare-the Case for Surrogate Matrices. The AAPS Journal, 24(2), 36. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • Wang, D., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 541. Retrieved from [Link]

  • Li, A., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6544. Retrieved from [Link]

  • Imad, A., et al. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Retrieved from [Link]

  • Smith, R. M. (2023). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Journal of Mass Spectrometry Research, 10(2), 45-58. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 515-553). Elsevier. Retrieved from [Link]

  • Naidoo, D., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 861. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of (S)-3-amino-2-(hydroxymethyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-amino-2-(hydroxymethyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving high yield and purity.

Introduction

This compound, a non-proteinogenic β-amino acid, is a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is vital for biological activity, making enantioselective synthesis a primary focus. This guide will delve into common synthetic methodologies, with a particular emphasis on troubleshooting issues related to yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of this compound?

A1: The most prevalent and effective methods involve asymmetric synthesis to control the stereochemistry at the C2 and C3 positions. Key strategies include:

  • Sharpless Asymmetric Aminohydroxylation (AA): This method directly installs both the amino and hydroxyl groups across a carbon-carbon double bond of an appropriate acrylate ester in a stereocontrolled manner.[1][2] The choice of chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the facial selectivity of the addition.[1]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-serine, to introduce the desired stereochemistry. The synthesis of (R)-lacosamide, an antiepileptic drug, has been achieved from N-Boc-N,O-isopropylidene-l-serinol, which can be derived from natural L-serine.[3]

  • Enzymatic Resolutions: Racemic mixtures of the target molecule or its precursors can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Q2: I am observing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: Competing reaction pathways can consume starting materials and generate unwanted byproducts. A common issue is the formation of regioisomers in reactions like asymmetric aminohydroxylation.[1]

  • Product Degradation: The target molecule may be sensitive to the reaction or workup conditions, leading to decomposition.

  • Losses During Purification: Suboptimal purification techniques can lead to significant loss of the desired product.

Q3: How can I improve the enantioselectivity of my reaction?

A3: Achieving high enantiomeric excess (e.e.) is critical. To improve enantioselectivity:

  • Ligand Choice in Asymmetric Catalysis: In reactions like the Sharpless AA, the choice of the chiral ligand is paramount. The phthalazine (PHAL) and anthraquinone (AQN) ligands, for example, can influence both enantioselectivity and regioselectivity.[4]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the catalyst and, consequently, the stereochemical outcome.

  • Substrate Control: The structure of the starting material can also play a role in directing the stereochemical outcome.

Q4: What are the best methods for purifying this compound?

A4: Due to its polar nature, purification can be challenging. Common and effective methods include:

  • Crystallization: If the product is a stable solid, crystallization is an excellent method for achieving high purity. It is often necessary to screen various solvent systems to find optimal conditions.

  • Ion-Exchange Chromatography (IEC): This technique is well-suited for separating charged molecules like amino acids.[5] By adjusting the pH and ionic strength of the buffers, the target molecule can be selectively bound to and eluted from the ion-exchange resin.

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical assessment of enantiomeric purity and for small-scale preparative separations, chiral HPLC is the method of choice. Columns with chiral stationary phases, such as those based on macrocyclic glycopeptides, are effective for resolving amino acid enantiomers without derivatization.[6]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The osmium catalyst in Sharpless AA can be sensitive to air and moisture. The chiral ligand may also have degraded.Ensure all reagents are fresh and properly handled under an inert atmosphere. Use freshly prepared catalyst solutions.
Incorrect Reagent Stoichiometry: An improper ratio of substrate, catalyst, ligand, and oxidant can halt the reaction.Carefully re-calculate and measure all reagents. A slight excess of the oxidant is sometimes beneficial.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.Optimize the reaction temperature. Start with established literature procedures and then screen a range of temperatures.
Low Enantioselectivity (low e.e.) Improper Ligand Choice: The chosen chiral ligand may not be optimal for the specific substrate.Screen different chiral ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL and their derivatives).[1]
Presence of Impurities: Impurities in the starting material or solvent can interfere with the chiral catalyst.Use highly pure, anhydrous solvents and reagents. Purify the starting material if necessary.
Racemization During Workup or Purification: The product may be susceptible to racemization under acidic or basic conditions.Perform workup and purification under neutral or near-neutral pH conditions whenever possible. Avoid prolonged exposure to harsh conditions.
Formation of Multiple Products (Low Purity) Poor Regioselectivity: In Sharpless AA, addition of the amino and hydroxyl groups can occur in two different orientations, leading to regioisomers.[1][4]The choice of ligand and solvent can significantly influence regioselectivity. For example, switching from a PHAL to an AQN ligand can sometimes invert the regioselectivity.[4]
Over-oxidation: The product can sometimes be further oxidized under the reaction conditions.Use the minimum necessary amount of oxidant and monitor the reaction progress closely to avoid prolonged reaction times.
Formation of Byproducts from Protecting Groups: If protecting groups are used, their cleavage might be incomplete or lead to side reactions.Choose protecting groups that are stable under the reaction conditions and can be removed cleanly. Optimize deprotection conditions (reagents, temperature, time).
Difficulty in Product Isolation and Purification High Polarity and Water Solubility: The product is a polar amino acid, making extraction from aqueous solutions difficult.Use ion-exchange chromatography for efficient separation from salts and other polar impurities.[5] Lyophilization can be used to remove water after purification.
Amorphous or Oily Product: The product may not crystallize easily.Attempt co-crystallization with a suitable counter-ion. If crystallization fails, preparative chromatography (e.g., reversed-phase or ion-exchange) is a viable alternative.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation of an Acrylate Ester

This protocol is a general guideline and should be optimized for the specific acrylate ester substrate.

Diagram of the Sharpless Asymmetric Aminohydroxylation Workflow:

Sharpless_AA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Final Steps reagents Prepare Reagent Solutions: - Acrylate Ester in t-BuOH/H2O - K2OsO2(OH)4 in H2O - Chiral Ligand in t-BuOH - Nitrogen Source (e.g., Chloramine-T) in H2O mix Combine Reagents at 0 °C: 1. Acrylate Ester Solution 2. K2OsO2(OH)4 Solution 3. Chiral Ligand Solution 4. Nitrogen Source Solution reagents->mix stir Stir at 0 °C to RT (Monitor by TLC/LC-MS) mix->stir quench Quench with Na2SO3 stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography (Silica Gel or Reversed-Phase) extract->purify deprotect Deprotection of Amino and Carboxyl Groups purify->deprotect final_purify Final Purification (Ion-Exchange Chromatography/Crystallization) deprotect->final_purify IEX_Workflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack Pack Cation-Exchange Resin (e.g., Dowex 50WX8) into a Column equilibrate Equilibrate with Low pH Buffer (e.g., 0.1 M HCl) pack->equilibrate load Load Crude Product Solution (dissolved in equilibration buffer) equilibrate->load wash Wash with Equilibration Buffer to remove neutral and anionic impurities load->wash elute Elute with a pH Gradient or Higher Ionic Strength Buffer (e.g., Aqueous Ammonia) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC or LC-MS collect->analyze isolate Combine Pure Fractions and Lyophilize analyze->isolate

Sources

Technical Support Center: Purification of L-Isoserine by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of L-isoserine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable, non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Molecule: L-Isoserine's Chromatographic Challenges

L-isoserine, a structural isomer of L-serine, presents a unique set of purification challenges due to its physicochemical properties. Its zwitterionic nature, high polarity, and lack of a strong chromophore necessitate a thoughtful approach to chromatographic method development.[1] This guide will address these challenges head-on, providing you with the expertise to achieve high-purity L-isoserine for your research and development needs.

L-isoserine possesses two ionizable groups, a carboxylic acid and an amino group, with pKa values of approximately 2.72 and 9.25, respectively.[2] This means its net charge is highly dependent on the pH of the mobile phase, a critical parameter we will leverage for separation.

PropertyValueSignificance in Chromatography
Molecular Weight105.09 g/mol Influences size-exclusion chromatography and mass spectrometry detection.
pKa1 (Carboxyl)~2.72[2]Below this pH, the molecule is cationic.
pKa2 (Amine)~9.25[2]Above this pH, the molecule is anionic.
Isoelectric Point (pI)~5.99 (calculated)pH at which the net charge is zero; crucial for ion-exchange chromatography.
SolubilitySlightly soluble in water[2]Impacts sample preparation and loading conditions.[3][4]
UV AbsorbanceNo strong chromophoreRequires derivatization or alternative detection methods.[1][5]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems you may encounter during the purification of L-isoserine. Each issue is followed by potential causes and actionable solutions, grounded in chromatographic theory.

Issue 1: Poor or No Retention of L-Isoserine on a Reversed-Phase (e.g., C18) Column
  • Probable Cause: L-isoserine is a highly polar molecule, leading to minimal interaction with non-polar stationary phases like C18. This is a common challenge with many amino acids.[1]

  • Solutions:

    • Switch to a More Appropriate Chromatography Mode:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for separating highly polar compounds.[6][7][8][9] HILIC utilizes a polar stationary phase (e.g., silica, amide, or amino-based) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[6][10]

      • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[11][12][13] Given L-isoserine's zwitterionic nature, you can use either cation-exchange or anion-exchange chromatography by carefully controlling the mobile phase pH relative to its isoelectric point (pI).

      • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for zwitterionic compounds like L-isoserine.[14][15][16][17]

    • Use Ion-Pairing Reagents (Reversed-Phase): If you must use a reversed-phase column, adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes.[18] For example, a long-chain alkyl sulfonic acid can pair with the protonated amine of L-isoserine, increasing its hydrophobicity and retention on the C18 stationary phase.

Issue 2: Co-elution of L-Isoserine with Other Polar Impurities (e.g., L-Serine)
  • Probable Cause: Structural isomers like L-isoserine and L-serine can be challenging to separate due to their similar physicochemical properties.

  • Solutions:

    • Optimize Mobile Phase pH in Ion-Exchange Chromatography: The net charge of L-isoserine and its impurities will vary with pH. Fine-tuning the mobile phase pH can alter their relative retention times. A shallow pH gradient can often resolve closely related species.

    • Employ Chiral Chromatography for Enantiomeric Impurities: If you need to separate L-isoserine from its D-enantiomer or other chiral compounds, a chiral stationary phase (CSP) is necessary.[19][20]

    • Adjust Mobile Phase Composition in HILIC: Modifying the organic solvent-to-aqueous buffer ratio, the type and concentration of the buffer, or the pH can significantly impact selectivity in HILIC.[6][8]

Issue 3: Broad or Tailing Peaks
  • Probable Cause: This can result from several factors, including secondary interactions with the stationary phase, column overload, or poor sample solubility in the mobile phase.

  • Solutions:

    • Modify Mobile Phase Additives: Adding a small amount of a competing agent (e.g., a salt or a different solvent) can mask active sites on the stationary phase that cause secondary interactions.

    • Optimize Sample Loading: Reduce the injection volume or the concentration of the sample to avoid overloading the column. Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[21][22]

    • Check for Column Degradation: A decline in column performance can lead to poor peak shape. Consider cleaning or replacing the column if performance does not improve with other adjustments.

Issue 4: Low or No Signal During Detection
  • Probable Cause: L-isoserine lacks a strong UV chromophore, making it difficult to detect with standard UV-Vis detectors.[1][5]

  • Solutions:

    • Employ Universal Detection Methods:

      • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and does not require a chromophore.

      • Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.

      • Mass Spectrometry (MS): Provides high sensitivity and specificity and can confirm the identity of the purified compound.

    • Derivatization:

      • Pre-column or post-column derivatization with a UV-active or fluorescent tag (e.g., ninhydrin, o-phthalaldehyde (OPA), or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)) can significantly enhance detection sensitivity.[1][23][24][25]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for L-isoserine?

A1: For a highly polar and zwitterionic compound like L-isoserine, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) are excellent starting points. HILIC is particularly effective for separating polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8] IEX is a powerful technique that leverages the pH-dependent charge of L-isoserine for selective purification.[11][12]

Q2: How do I prepare my L-isoserine sample for chromatography?

A2: Proper sample preparation is critical for successful chromatography.[26]

  • Solubility: L-isoserine is slightly soluble in water.[2] For analytical purposes, a concentration of around 1 mg/mL in the initial mobile phase is a good starting point.[3] If solubility is an issue, you can try adjusting the pH or using a co-solvent, but always ensure the sample solvent is compatible with your mobile phase to avoid peak distortion.[3][4]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.

  • Matrix Removal: If your L-isoserine is in a complex matrix (e.g., a cell culture supernatant or a reaction mixture), consider a solid-phase extraction (SPE) step to remove interfering substances before injection.[26]

Q3: Can I use a standard C18 column to purify L-isoserine?

A3: While it is challenging, it is not impossible, though it is generally not the recommended approach. You would likely need to use an ion-pairing reagent in the mobile phase to achieve adequate retention.[18] However, this can complicate downstream applications and may not provide the best resolution compared to HILIC or IEX.

Q4: My L-isoserine appears to be degrading on the column. What should I do?

A4: L-isoserine, like other amino acids, can be sensitive to pH and temperature extremes.[27]

  • pH Stability: Assess the stability of L-isoserine at the pH of your mobile phase. It may be necessary to work within a narrower, more neutral pH range.

  • Temperature Control: If your method involves elevated temperatures, consider if this is contributing to degradation. Running the separation at ambient or sub-ambient temperatures may be necessary.

  • Stationary Phase Interactions: Some stationary phases can have catalytic activity. If you suspect this, try a different type of stationary phase (e.g., a polymer-based vs. a silica-based column).

Experimental Protocols & Workflows

Protocol 1: HILIC Method for L-Isoserine Purification

This protocol provides a starting point for HILIC-based purification. Optimization will be required based on your specific sample and system.

  • Column: A HILIC column with an amide or amino stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 95% B

    • 20-25 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: ELSD, CAD, or MS.

Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust purification method for L-isoserine.

method_development_workflow start Define Purification Goals (Purity, Yield, Scale) sample_prep Sample Preparation - Solubility Testing - Filtration - SPE (if needed) start->sample_prep mode_selection Select Chromatographic Mode sample_prep->mode_selection hilic HILIC mode_selection->hilic High Polarity iex Ion-Exchange (IEX) mode_selection->iex Zwitterionic mmc Mixed-Mode (MMC) mode_selection->mmc Complex Mixture rp_ip Reversed-Phase with Ion-Pairing mode_selection->rp_ip Limited Options column_screening Column Screening (Different stationary phases) hilic->column_screening iex->column_screening mmc->column_screening rp_ip->column_screening mobile_phase_opt Mobile Phase Optimization - pH - Buffer Concentration - Organic Solvent Ratio column_screening->mobile_phase_opt gradient_opt Gradient Optimization (Slope and Duration) mobile_phase_opt->gradient_opt detection_method Select Detection Method - ELSD/CAD/MS - Derivatization + UV/Fluorescence gradient_opt->detection_method validation Method Validation (Robustness, Reproducibility) detection_method->validation end Final Purification Protocol validation->end

Caption: A logical workflow for L-isoserine purification method development.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • D'Attoma, A., et al. (2019). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-167. Available at: [Link]

  • Schoenfeld, S. (2022). What is the best method for determining amino acids on HPLC C18 column DAD? ResearchGate. Available at: [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Teledyne ISCO. (2020). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Identify Unknown Amino Acids In Paper Chromatography? YouTube. Available at: [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Pyka, A., & Bober, K. (2011). Mobile Phase Optimization in Thin Layer Chromatography (TLC). ResearchGate. Available at: [Link]

  • Chiral Technologies. (2021). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Available at: [Link]

  • Zábranský, M., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. International Journal of Molecular Sciences, 24(1), 843. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Available at: [Link]

  • Renfolded. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. Available at: [Link]

  • Chromatography Forum. (2012). Prep LC and solubility issues. Available at: [Link]

  • Waters Corporation. (2024). Mobile Phase Selection in HPLC & UHPLC. YouTube. Available at: [Link]

  • Safonova, E. A., et al. (2022). The Effect of Temperature on the Volume Properties of L-Lysine in Aqueous and Aqueous Buffer Solutions. Russian Journal of Physical Chemistry A, 96(8), 1629-1635. Available at: [Link]

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]

  • Dolan, J. W. (2002). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. LCGC North America, 20(6), 524-530. Available at: [Link]

  • Cytiva. (n.d.). Troubleshooting protein recovery issues. Available at: [Link]

  • Scopes, R. K. (1997). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology, 61, 149-156. Available at: [Link]

  • Bhushan, R., & Arora, M. (2005). Optimization of the TLC Separation of Seven Amino Acids. Acta Chromatographica, 15, 127-135. Available at: [Link]

  • Tcherkas, Y. V., et al. (2001). Analysis of amino acids in human serum by isocratic reversed-phase high-performance liquid chromatography with electrochemical detection. Journal of Chromatography A, 913(1-2), 303-308. Available at: [Link]

  • Cytiva. (n.d.). Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]

  • Save My Exams. (n.d.). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • Dolan, J. W. (2005). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC International. Available at: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Fulem, M., et al. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Molecules, 25(18), 4234. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Available at: [Link]

Sources

Addressing stability and degradation issues of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Knowledge - Understanding the Molecule

(S)-3-amino-2-(hydroxymethyl)propanoic acid, a derivative of the amino acid L-serine, is a crucial building block in peptide synthesis and a noted inhibitor of serine hydroxymethyltransferase (SHMT)[1][2]. Its stability is paramount for reliable experimental outcomes. This guide will delve into the factors influencing its integrity and provide actionable troubleshooting advice.

Chemical Structure and Properties
PropertyValueSource
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Form Powder[1]
Storage (Solid) 2-8°C[1]

Section 2: Stability and Degradation - A Proactive Approach

Ensuring the stability of this compound is critical for reproducible results. Degradation can be influenced by several factors, including storage conditions, solvent, pH, light, and temperature.

Storage and Handling Recommendations

Proper storage is the first line of defense against degradation.

FormatRecommended Storage TemperatureShelf Life
Solid (Powder) 2-8°CRefer to manufacturer's expiry date
Stock Solutions -20°C to -80°CUse within 1 to 6 months[3]

Expert Insight: While manufacturers provide general guidelines, the optimal storage conditions can depend on the solvent used for stock solutions. For aqueous solutions, storage at -80°C is preferable to minimize the risk of microbial growth and hydrolysis. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.

Potential Degradation Pathways

Understanding how this compound might degrade is key to preventing it. As a serine derivative, it is susceptible to degradation pathways common to amino acids.

Caption: Potential degradation pathways for this compound.

2.2.1 Hydrolytic Degradation: Amino acids can undergo hydrolysis, particularly under strong acidic or basic conditions. For serine derivatives, this can involve cleavage of the peptide bond in a larger molecule or degradation of the amino acid itself. The rate of hydrolysis is often pH and temperature-dependent.

2.2.2 Oxidative Degradation: The presence of oxidizing agents or transition metal ions can catalyze the oxidation of amino acids[4]. For serine derivatives, the hydroxyl and amino groups are potential sites of oxidation. It is crucial to use high-purity solvents and avoid contamination with metal ions.

2.2.3 Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of amino acids, particularly those with aromatic rings, though all amino acids have some level of photosensitivity[5][6]. It is recommended to store solutions in amber vials or protect them from light.

Section 3: Troubleshooting Guide - Addressing Common Experimental Issues

This section addresses specific problems that researchers may encounter during their experiments with this compound, presented in a question-and-answer format.

FAQs: Stability and Storage

Q1: I dissolved this compound in water for my stock solution and stored it at 4°C. After a week, my results are inconsistent. What could be the problem?

A1: Storing aqueous solutions of amino acid derivatives at 4°C for extended periods is not recommended due to the risk of microbial contamination and potential for slow hydrolysis. For short-term storage (a few days), filtration through a 0.22 µm filter into a sterile container can help. However, for long-term storage, it is best practice to prepare aliquots of your stock solution and store them at -20°C or -80°C[3]. Avoid repeated freeze-thaw cycles.

Q2: My powdered this compound has clumped together. Is it still usable?

A2: Clumping of hygroscopic powders can occur if the container has been exposed to moisture. While the compound may still be usable, it is crucial to verify its purity and concentration. The presence of moisture can accelerate degradation. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the material before use. To prevent this, always store the powder in a tightly sealed container in a desiccator at the recommended temperature of 2-8°C[1].

FAQs: Assay Performance (SHMT Inhibition)

As an inhibitor of Serine Hydroxymethyltransferase (SHMT), the integrity of this compound is critical for accurate and reproducible inhibition data.

Q3: I am not observing the expected inhibitory effect of this compound in my SHMT assay. What are the possible reasons?

A3: Several factors could contribute to a lack of inhibitory activity:

  • Compound Degradation: As discussed, improper storage or handling of the compound or its solutions can lead to degradation and loss of activity. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Assay Conditions: The pH of the assay buffer is critical. The activity of both the enzyme and the inhibitor can be pH-dependent. Ensure your assay buffer pH is optimized and consistent across experiments.

  • Substrate Concentration: In competitive inhibition studies, the concentration of the substrate (L-serine) will influence the apparent IC50 of the inhibitor. Ensure you are using a consistent and appropriate substrate concentration.

  • Enzyme Activity: Verify the activity of your SHMT enzyme preparation. A poorly active enzyme will not yield reliable inhibition data.

Q4: I am seeing high background noise or artifacts in my SHMT assay when using this inhibitor. How can I troubleshoot this?

A4: High background can stem from several sources:

  • Assay Interference: Some compounds can interfere with the detection method of your assay (e.g., fluorescence or absorbance)[7]. Run a control with the inhibitor in the absence of the enzyme to check for any direct effect on the assay signal.

  • Solvent Effects: If your inhibitor is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all wells. High concentrations of organic solvents can denature the enzyme or interfere with the reaction.

  • Impure Compound: Impurities in the inhibitor sample could be causing the interference. Verify the purity of your compound using an appropriate analytical method like HPLC.

Section 4: Experimental Protocols - Ensuring Data Integrity

To support your research, we provide the following validated protocols for handling and quality control of this compound.

Protocol for Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under stress conditions and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to various stress conditions as outlined in the diagram above. Include a control sample stored under optimal conditions.

  • At specified time points, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method with UV and/or mass spectrometry (MS) detection.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

  • Characterize the major degradation products using techniques like LC-MS/MS to elucidate their structures.

Protocol for HPLC-Based Purity and Quantification Analysis

A robust HPLC method is crucial for quality control. This protocol outlines a general approach that should be optimized and validated for your specific instrumentation and requirements.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted)

  • Mobile Phase B: Acetonitrile or Methanol

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC))[8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase or a suitable diluent.

  • Derivatization (if required): Follow a validated pre-column derivatization procedure to enhance UV detection.

  • Chromatographic Conditions:

    • Inject a defined volume of the prepared sample.

    • Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compound and any impurities.

    • Set the UV detector to the wavelength of maximum absorbance for the derivatized amino acid.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Quantify the concentration by comparing the peak area to a standard curve generated from known concentrations of the reference standard.

Method Validation: For regulatory purposes, the analytical method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[9][10].

Section 5: Conclusion

The stability and integrity of this compound are fundamental to the success of research and development activities. By understanding its potential degradation pathways and implementing robust handling, storage, and analytical procedures, researchers can ensure the reliability and reproducibility of their experimental data. This guide provides a comprehensive framework for addressing common challenges, and we encourage you to adapt these principles to your specific experimental contexts.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [Link]

  • Diarylethene-Based Photoswitchable Inhibitors of Serine Proteases. National Institutes of Health. [Link]

  • D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Hindawi. [Link]

  • Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay. BioMed Central. [Link]

  • Screening and Analysis of Potential Inhibitors of SHMT2. MDPI. [Link]

  • Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. National Institutes of Health. [Link]

  • Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. National Institutes of Health. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Photodegradation and photosensitization of mycosporine-like amino acids. ResearchGate. [Link]

  • (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Amerigo Scientific. [Link]

  • 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]

  • Repurposing the Antidepressant Sertraline as SHMT Inhibitor to Suppress Serine/Glycine Synthesis–Addicted Breast Tumor Growth. Molecular Cancer Therapeutics. [Link]

  • Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. PubMed Central. [Link]

  • D-serine synthesis and degradation. ResearchGate. [Link]

  • Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy. National Institutes of Health. [Link]

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. [Link]

  • Screening and Analysis of Potential Inhibitors of SHMT2. ResearchGate. [Link]

  • Multifaceted role of serine hydroxymethyltransferase in health and disease. PubMed Central. [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • SHMT inhibitor synergizes with 5-Fu to suppress gastric cancer via cell cycle arrest and chemoresistance alleviation. National Institutes of Health. [Link]

  • Synthetic Mimics of Serine Proteases via Covalent Imprinting of Photo-Protected Template Molecules for Aryl Amide Hydrolysis. National Institutes of Health. [Link]

  • Antimalarial Inhibitors Targeting Serine Hydroxymethyltransferase (SHMT) with In Vivo Efficacy and Analysis of their Binding Mode Based on X-ray Cocrystal Structures. ResearchGate. [Link]

  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. PubMed Central. [Link]

  • Metformin selectively inhibits SHMT2 activity in cancer cells.... ResearchGate. [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Amino Acid Degradation--Intro & Structures. YouTube. [Link]

  • Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. PNAS. [Link]

  • Photodegradation and photosensitization of mycosporine-like amino acids. ResearchGate. [Link]

  • A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Publications. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]

  • validating HPLC method for impurity analysis. Chromatography Forum. [Link]

  • Hypothesised mechanisms of action of SHMT inhibitors. ResearchGate. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Decomposition pathways of serine and threonine. ResearchGate. [Link]

  • Photodegradation and photosensitization of mycosporine-like amino acids. PubMed. [Link]

  • 3-Amino-3-(2-hydroxyphenyl)propanoic acid. PubChem. [Link]

Sources

Technical Support Center: Optimization of L-Isoserine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for L-isoserine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline L-isoserine. We will move beyond simple protocols to explore the causal relationships behind crystallization phenomena, empowering you to troubleshoot and optimize your experiments effectively.

Core Principles in L-Isoserine Crystallization

Success in crystallization hinges on a firm grasp of its underlying principles. L-isoserine, as a zwitterionic amino acid, presents specific behaviors that must be managed.[1][2] The crystal structure of L-isoserine is dominated by a network of strong intermolecular hydrogen bonds, which dictates its interaction with various solvents.[1][2]

The entire process is a delicate balance between thermodynamics (solubility, stable crystal form) and kinetics (rate of supersaturation, nucleation, and growth).

  • Supersaturation : This is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of L-isoserine in solution exceeds its solubility limit at a given temperature. Achieving a state of controlled supersaturation is the primary goal of any crystallization method.

  • Nucleation vs. Growth : Supersaturation provides the energy for two competing processes:

    • Nucleation : The birth of new crystal nuclei. This process is favored by high levels of supersaturation, often leading to a large number of small crystals.[3]

    • Crystal Growth : The deposition of solute molecules onto existing nuclei. This is favored by lower levels of supersaturation, resulting in fewer, but larger and often purer, crystals.

  • Polymorphism : L-isoserine may exhibit polymorphism—the ability to exist in multiple crystal forms.[4] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making polymorphic control a critical aspect of pharmaceutical development.[5]

Troubleshooting Guide: Common Crystallization Challenges

This section addresses the most frequent issues encountered during L-isoserine crystallization in a direct question-and-answer format.

Q1: I've initiated cooling or added an anti-solvent, but no crystals are forming. What is happening?

Likely Cause & Scientific Rationale: This indicates that the solution has not reached a sufficient level of supersaturation to overcome the energy barrier for nucleation. This can happen for several reasons:

  • Excess Solvent : The most common reason. The concentration of L-isoserine is simply too far below the saturation point, even after cooling or anti-solvent addition.

  • Metastable Zone : Solutions can often remain clear in a "metastable zone" where they are supersaturated but require a significant energy input for spontaneous nucleation.

  • High Impurity Levels : Certain impurities can inhibit nucleation by interfering with the formation of stable crystal lattices.

Recommended Actions:

  • Induce Nucleation (Mechanical Methods) :

    • Scratching : Gently scratch the inside surface of the flask with a glass rod just below the meniscus. The microscopic imperfections on the glass provide nucleation sites.

    • Sonication : Briefly placing the flask in an ultrasonic bath can provide the energy needed to induce nucleation.[6]

  • Introduce a Template (Seeding) :

    • Add a few microscopic crystals ("seeds") of pure L-isoserine to the solution. This bypasses the primary nucleation step entirely, promoting controlled crystal growth on the provided template. This is the most reliable method for controlling polymorphism and achieving batch-to-batch consistency.

  • Increase Supersaturation :

    • If no crystals form after attempting induction, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-15% of the volume) and allow it to cool again.[7]

    • Alternatively, add more anti-solvent in small increments.

Q2: My crystallization produced an unusable oil or amorphous precipitate instead of crystals. How do I fix this?

Likely Cause & Scientific Rationale: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is extremely high, causing the solute to separate from the solution faster than the molecules can arrange themselves into an ordered crystal lattice.[8] This is a kinetic problem driven by excessively rapid changes in conditions.

Recommended Actions:

  • Reduce the Rate of Supersaturation :

    • Slower Cooling : Decrease your cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. A slower cooling rate reduces the instantaneous supersaturation level, favoring orderly crystal growth.[9]

    • Slower Anti-solvent Addition : Add the anti-solvent dropwise with vigorous stirring, ideally at a slightly elevated temperature. This prevents the creation of localized pockets of extremely high supersaturation where the anti-solvent enters the solution.[8]

  • Increase Solvent Volume : The solution may be too concentrated. Re-heat the mixture until the oil dissolves, add a small amount of the primary solvent (e.g., 5-10% more), and re-attempt the crystallization with a slower cooling/addition rate.[7]

  • Change Solvent System : The chosen solvent/anti-solvent pair may not be ideal. Consider an anti-solvent that is more miscible or has a less dramatic effect on solubility.

Troubleshooting Workflow Diagram

G cluster_outcome Observe Outcome cluster_actions Corrective Actions Start Crystallization Initiated CheckCrystals Crystals Formed? Start->CheckCrystals Result Problem CheckCrystals->Result No Success Good Crystals (Proceed to Filtration) CheckCrystals->Success Yes Oiling Oiling Out / Amorphous Solid Result->Oiling LowYield Low Yield Result->LowYield Few crystals observed FineNeedles Fine Needles / Small Size Result->FineNeedles Crystals are too small ActionOiling 1. Re-dissolve & add more solvent. 2. Slow down cooling/anti-solvent rate. Oiling->ActionOiling ActionYield 1. Cool to lower temperature. 2. Evaporate some solvent. 3. Add more anti-solvent. LowYield->ActionYield ActionNeedles 1. Reduce supersaturation rate. 2. Use seeding. 3. Consider temperature cycling. FineNeedles->ActionNeedles ActionOiling->Start Re-attempt ActionYield->Start Re-attempt ActionNeedles->Start Re-attempt

Caption: A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvent and anti-solvent systems for L-isoserine?

L-isoserine is an amino acid derivative that is soluble in water and only slightly soluble in alcohols like ethanol.[10] This solubility profile makes water an excellent primary solvent and water-miscible organic solvents ideal candidates for anti-solvents. The goal is to choose a solvent in which L-isoserine is highly soluble at high temperatures and an anti-solvent in which it is poorly soluble but that is fully miscible with the primary solvent.

Solvent System ComponentRoleRecommended CandidatesRationale & Comments
Primary Solvent Dissolves L-isoserineWater (H₂O)L-isoserine is highly soluble in water.[11]
Anti-Solvent Reduces solubility to induce crystallizationEthanol, Methanol, AcetoneThese are common anti-solvents for amino acids.[12][13][14] Ethanol is often preferred due to its lower toxicity and moderate impact on solubility, allowing for better control.
Q4: How does pH influence the crystallization of L-isoserine?

As a zwitterion, L-isoserine's solubility is highly dependent on the pH of the solution.[1][2]

  • At the Isoelectric Point (pI) : The molecule has a net neutral charge, minimizing repulsive electrostatic interactions between molecules. This leads to the strongest intermolecular interactions (like hydrogen bonding) and, consequently, the lowest solubility .

  • Away from the pI (Acidic or Basic pH) : The molecule becomes predominantly positively (cationic) or negatively (anionic) charged. Electrostatic repulsion between like-charged molecules increases, which disrupts the crystal lattice formation and increases solubility .[15][16]

Practical Implication : To maximize yield, L-isoserine crystallization should be conducted at or very near its isoelectric point. If your starting material is in an acidic or basic solution, you will need to adjust the pH to the pI to induce crystallization. This technique, known as isoelectric precipitation or pH-swing crystallization, is a powerful method for purifying amino acids.[17][18]

Q5: My crystal yield is consistently low. How can I improve it?

Likely Cause & Scientific Rationale: Low yield means a significant amount of your product remains dissolved in the mother liquor post-filtration. This is a thermodynamic issue related to the final solubility of L-isoserine under your experimental conditions.

Recommended Actions:

  • Lower the Final Temperature : Ensure you are cooling the solution to the lowest practical temperature (e.g., 0-4 °C) and allowing it sufficient time (a process called "aging" or "digesting") to reach equilibrium. A patent for the related compound L-serine suggests aging for 4-5 hours at 12-15 °C.[13]

  • Optimize Anti-solvent Ratio : The addition of an anti-solvent is a highly effective way to decrease solubility and boost yield.[3][12] Systematically experiment with the final solvent:anti-solvent ratio. Increasing the proportion of anti-solvent will generally increase the yield, but be mindful of the risk of oiling out if the addition is too rapid or the final concentration is too high.[3]

  • Check the pH : Ensure the pH of your solution is at the isoelectric point where solubility is at its minimum.

  • Concentrate the Solution : Before initiating crystallization, ensure your starting solution is sufficiently concentrated. If it is too dilute, the supersaturation achieved upon cooling or anti-solvent addition may be insufficient for a high yield.

Experimental Protocols

Protocol 1: Cooling Crystallization of L-Isoserine

This method relies on the principle that L-isoserine is more soluble in a solvent (like water) at higher temperatures.

Workflow Diagram: Cooling Crystallization

G A 1. Dissolution Dissolve L-isoserine in minimum amount of hot water (e.g., 90°C). B 2. Slow Cooling Allow flask to cool slowly to room temperature. A->B C 3. Further Cooling Transfer to a 4°C refrigerator. Allow to stand for several hours. B->C D 4. Seeding (Optional) If no crystals form, add seed crystals during cooling. B->D E 5. Isolation Collect crystals by vacuum filtration. Wash with cold solvent. C->E D->C F 6. Drying Dry crystals under vacuum. E->F

Caption: A standard workflow for cooling crystallization.

Step-by-Step Methodology:

  • Dissolution : In an Erlenmeyer flask, add the crude L-isoserine solid. Add a minimal amount of purified water and heat the mixture (e.g., to 90-95 °C) with stirring until all the solid dissolves completely.[13] If the solution is colored, this is the stage to add activated carbon for decolorization, followed by hot filtration.

  • Controlled Cooling : Cover the flask and allow it to cool slowly towards room temperature. Insulating the flask can help slow this process. Rapid cooling should be avoided as it encourages the formation of small, impure crystals.[7]

  • Aging : Once at room temperature, transfer the flask to a cold environment (e.g., 4 °C). Let it stand undisturbed for several hours, or overnight, to maximize crystal growth and yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Gently wash the collected crystals with a small amount of ice-cold solvent (a mixture of water and the anti-solvent, or just the anti-solvent) to remove any residual mother liquor from the crystal surfaces.

  • Drying : Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization of L-Isoserine

This method induces crystallization by adding a second solvent (the anti-solvent) in which L-isoserine is insoluble.[12][19]

Workflow Diagram: Anti-Solvent Crystallization

G A 1. Dissolution Dissolve L-isoserine in a suitable solvent (e.g., water) at room temp. B 2. Anti-Solvent Addition Slowly add anti-solvent (e.g., ethanol) dropwise with vigorous stirring. A->B C 3. Aging Allow the resulting slurry to stir for 1-2 hours to ensure complete crystallization. B->C D 4. Isolation Collect crystals by vacuum filtration. Wash with anti-solvent. C->D E 5. Drying Dry crystals under vacuum. D->E

Caption: A standard workflow for anti-solvent crystallization.

Step-by-Step Methodology:

  • Dissolution : Dissolve the crude L-isoserine in a minimal amount of water at room temperature or slightly elevated temperature to form a clear, concentrated solution.

  • Anti-Solvent Addition : While stirring the solution vigorously, add the anti-solvent (e.g., ethanol) slowly, preferably dropwise via an addition funnel. The solution will become cloudy as nucleation begins. Continue adding the anti-solvent until precipitation appears complete. A patent for L-serine suggests a final ratio of 40-50% ethanol by volume.[13]

  • Aging : Allow the resulting slurry to stir for 1-2 hours at room temperature to allow the crystals to grow and the system to reach equilibrium.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the anti-solvent to remove dissolved impurities.

  • Drying : Dry the purified crystals under vacuum.

References

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Journal of the American Chemical Society. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Anti-Solvent Crystallization. (2020). Crystals. [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023). Technobis. [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. [Link]

  • Crystallization method for L-serine in stable crystal form. (2014).
  • IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. (2010). Physical Chemistry Chemical Physics. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). Crystal Growth & Design. [Link]

  • Fig. 1 The eight most stable conformers of L -isoserine found at... (n.d.). ResearchGate. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. (2010). PubMed. [Link]

  • What Is Polymorphism In Polymer Crystallization? (2024). Chemistry For Everyone - YouTube. [Link]

  • Process for the purification of l-serine. (1973).
  • Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. (2019). ResearchGate. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018). Frontiers in Chemistry. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]

  • Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment. (2021). MDPI. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (2022). MDPI. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (1981). Indian Journal of Chemistry. [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). Crystal Growth & Design. [Link]

  • Polymorphism in Crystals. (2022). MDPI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]

Sources

Refining reaction conditions for the derivatization of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chiral building block. The trifunctional nature of this molecule—possessing a primary amine, a primary alcohol, and a carboxylic acid—presents unique challenges and opportunities in synthesis. This resource provides in-depth, experience-driven advice to troubleshoot common issues and refine your reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Selective Protection Strategies

The key to successfully derivatizing this compound lies in the strategic use of protecting groups to achieve regioselectivity. The choice of protecting group is dictated by the desired functional group to be derivatized and the orthogonality required for subsequent deprotection steps.

Question 1: I'm trying to acylate the primary amine, but I'm getting a mixture of products, including esterification of the hydroxyl and carboxyl groups. How can I achieve selective N-acylation?

Answer: This is a classic selectivity challenge due to the nucleophilicity of all three functional groups. To achieve selective N-acylation, you must first protect the carboxyl and hydroxyl groups.

  • Causality: Under typical acylation conditions (e.g., using an acid chloride or anhydride), the highly nucleophilic amine will react fastest. However, the hydroxyl group can also be acylated, and the carboxyl group can form mixed anhydrides, leading to undesired side products. Protecting the less reactive groups directs the acylation to the desired site.

  • Recommended Protocol: A robust strategy is to first protect the carboxyl and hydroxyl groups as a cyclic acetal, followed by N-acylation, and subsequent deprotection.

    Step-by-Step Protocol: Selective N-Acylation

    • Protection: Suspend this compound in a suitable solvent like acetone or 2,2-dimethoxypropane. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Reflux the mixture to form the acetonide, which protects both the carboxyl and hydroxyl groups in a five-membered ring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • N-Acylation: After aqueous workup and extraction, dissolve the protected amino acid in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), followed by the desired acylating agent (e.g., acetyl chloride or acetic anhydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

    • Deprotection: To remove the acetonide protecting group, treat the N-acylated product with a mild aqueous acid (e.g., 80% acetic acid or dilute HCl) at room temperature.

Question 2: How can I selectively esterify the carboxylic acid without affecting the amine and hydroxyl groups?

Answer: Selective esterification can be achieved under acidic conditions where the amine is protonated and thus non-nucleophilic.

  • Causality: By running the reaction in an alcohol solvent with a strong acid catalyst (e.g., sulfuric acid or thionyl chloride), the amine group is protonated to form an ammonium salt, rendering it unreactive. The carboxylic acid can then undergo Fischer esterification with the alcohol solvent. The hydroxyl group is generally less reactive under these conditions.[1][2]

  • Recommended Protocol: Fischer Esterification

    • Suspend this compound in the desired alcohol (e.g., methanol for the methyl ester).

    • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2-1.5 equivalents).

    • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by crystallization or chromatography.

Question 3: What is the best way to protect the hydroxyl group for subsequent reactions?

Answer: For hydroxyl group protection, silyl ethers are a common and reliable choice due to their ease of formation and tunable stability.

  • Causality: Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., TBDMSCl) in the presence of a base. The steric bulk of the silyl group can be chosen to control its stability. Tert-butyldimethylsilyl (TBDMS) ethers are robust and stable to a wide range of reaction conditions but can be removed with fluoride ions.

  • Recommended Protocol: O-Silylation

    • First, protect the amine and carboxyl groups. A common strategy is to form an N-Boc protected amino acid, followed by esterification of the carboxyl group.

    • Dissolve the N-Boc, C-ester protected starting material in an aprotic solvent like DMF.

    • Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete.

    • The TBDMS ether is stable to the basic conditions used for saponification of the ester and the acidic conditions for Boc-deprotection, offering good orthogonality.

G

Section 2: Troubleshooting Common Side Reactions

Question 4: During a peptide coupling reaction using my derivatized amino acid, I'm observing low yields and the formation of multiple byproducts. What could be going wrong?

Answer: Low yields and side products in peptide coupling often stem from incomplete activation, steric hindrance, or side reactions involving the hydroxyl group.

  • Causality: The hydroxyl group of your molecule can be acylated by the activated carboxylic acid of the coupling partner, leading to ester formation as a significant byproduct.[3] Steric hindrance around the amine can also slow down the desired amide bond formation, allowing side reactions to become more prominent.[4][5]

  • Troubleshooting Steps:

    • Protect the Hydroxyl Group: It is highly recommended to protect the hydroxyl group, for example as a tert-butyl (tBu) or trityl (Trt) ether, before performing peptide couplings.[3][6] This is mandatory to prevent side reactions and improve purity.[3]

    • Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents like DCC/HOBt may be inefficient. Consider using more potent activating agents such as HATU, HBTU, or PyBOP, which are known to improve coupling efficiency and reduce racemization.[7][8]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated species. Running the reaction at a lower temperature (0 °C to room temperature) can sometimes minimize side reactions.[8]

Question 5: I'm observing racemization during my derivatization reactions. How can I preserve the stereochemical integrity of the chiral center?

Answer: Racemization is a significant risk, especially when the carboxyl group is activated.

  • Causality: Activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical purity. This is particularly problematic in peptide coupling reactions.

  • Mitigation Strategies:

    • Use Additives: The addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) during carboxyl group activation is crucial.[8]

    • Control the Base: Use a non-nucleophilic, sterically hindered base like DIPEA instead of triethylamine (TEA). Over-addition of base can promote racemization.

    • Low Temperature: Performing the activation and coupling at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[8]

    • Chiral Analysis: Routinely check the enantiomeric purity of your products using chiral HPLC or GC-MS after derivatization.[9][10][11]

G

Section 3: Analytical Characterization

Question 6: What are the best methods for analyzing my derivatized products for purity and structure confirmation?

Answer: A combination of chromatographic and spectroscopic techniques is essential for full characterization.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse for assessing purity. For chiral molecules, chiral HPLC is necessary to determine enantiomeric excess (e.e.).[9][12]

    • Gas Chromatography (GC): For volatile derivatives (e.g., silylated compounds), GC-MS is a powerful tool for both purity assessment and identification. Derivatization is often required to make the amino acid volatile.

  • Structure Confirmation:

    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is ideal for confirming the molecular weight of your derivatized product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. Successful derivatization will result in characteristic shifts of protons and carbons adjacent to the modified functional group. For instance, N-acetylation will introduce a new methyl signal around 2 ppm in the ¹H NMR spectrum.

Analytical Technique Primary Use Key Considerations
Reversed-Phase HPLC Purity assessment, reaction monitoringUse a gradient elution for complex mixtures.
Chiral HPLC Determination of enantiomeric purityA variety of chiral stationary phases are available.[10]
LC-MS Molecular weight confirmationProvides rapid confirmation of product formation.
GC-MS Analysis of volatile derivativesRequires derivatization (e.g., silylation) to increase volatility.
¹H and ¹³C NMR Structural elucidationProvides detailed information on the chemical environment of atoms.

References

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. ACS Publications.[Link]

  • Protein chemical synthesis by serine and threonine ligation. National Institutes of Health.[Link]

  • Procedures to Improve Difficult Couplings. ResearchGate.[Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters.[Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate.[Link]

  • Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Process for esterification of amino acids and peptides.
  • Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry. PubMed.[Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.[Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications.[Link]

  • Efficient Acylation of the N-Terminus of Highly Hindered C α , α -Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. ACS Publications.[Link]

  • (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Amerigo Scientific.[Link]

  • Underivatized Amino Acid Chromatographic Separation. ACS Omega.[Link]

  • Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. PubMed.[Link]

  • Amino Acid-Protecting Groups. ResearchGate.[Link]

  • Reactions of Amino Acids: Esterification. Pearson.[Link]

  • What do you do when your peptide synthesis fails? Biotage.[Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org.[Link]

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. National Institutes of Health.[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.[Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.[Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit.[Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health.[Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate.[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.[Link]

Sources

Minimizing side reactions of L-isoserine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-isoserine in peptide synthesis. As a β-amino acid, L-isoserine introduces unique structural motifs into peptides but also presents specific challenges in synthesis. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of incorporating L-isoserine and minimize unwanted side reactions.

Introduction: The Unique Reactivity of L-Isoserine

L-isoserine, with its hydroxyl group on the β-carbon, is structurally distinct from its α-amino acid counterpart, serine. This seemingly small difference has significant implications for its reactivity during solid-phase peptide synthesis (SPPS). The proximity of the hydroxyl group to the peptide backbone can facilitate side reactions that are less common or proceed through different mechanisms than with serine. Understanding these potential pitfalls is the first step toward a successful synthesis.

This guide will address the most common side reactions encountered when working with L-isoserine and provide expert-driven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

O-Acylation: Preventing Branched Peptide Impurities

Question: I'm observing a significant impurity with a higher mass than my target peptide. Could this be due to O-acylation of the L-isoserine residue?

Answer: Yes, O-acylation is a primary concern when using L-isoserine without side-chain protection. The hydroxyl group of isoserine can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.[1]

Mechanism of O-Acylation

During the coupling step, the activated carboxylic acid is intended to react with the N-terminal amine of the growing peptide chain. However, the hydroxyl group of an unprotected isoserine residue can also be acylated.

O_Acylation Activated_AA Activated Amino Acid (e.g., HOBt ester) Transition_State Transition State Activated_AA->Transition_State Coupling Reaction Peptide_Resin Peptide-Resin with N-terminal Isoserine (unprotected OH) Peptide_Resin->Transition_State N_Acylation Desired N-Acylation (Linear Peptide) Transition_State->N_Acylation Attack by α-amino group O_Acylation Side Reaction: O-Acylation (Branched Peptide) Transition_State->O_Acylation Attack by β-hydroxyl group

Caption: Competitive N- vs. O-acylation of an unprotected isoserine residue.

Troubleshooting & Prevention

A. Protecting Group Strategy: The most effective way to prevent O-acylation is to use an orthogonal protecting group for the hydroxyl function of L-isoserine.[2] The choice of protecting group depends on your overall synthesis strategy (Fmoc/tBu or Boc/Bzl).

Protecting Group StrategyRecommended Protecting Group for Isoserine OHCleavage ConditionsConsiderations
Fmoc/tBu tert-Butyl (tBu)Strong acid (e.g., TFA)Fully compatible with standard Fmoc-SPPS. The tBu group is stable to the basic conditions used for Fmoc deprotection.
Boc/Bzl Benzyl (Bzl)Strong acid (e.g., HF) or hydrogenolysisStandard for Boc-SPPS. The Bzl group is stable to the moderate acid used for Boc deprotection.

B. Coupling Reagent Selection: If you must proceed with an unprotected hydroxyl group, the choice of coupling reagent can influence the extent of O-acylation. Reagents that generate highly reactive activated species may increase the risk.

Recommendation: Use coupling reagents known for lower reactivity and reduced side reactions, such as those based on phosphonium salts (e.g., PyBOP) in combination with an additive like HOBt.[3] Avoid carbodiimides like DIC alone, as they can lead to highly reactive intermediates.[4]

N-O Acyl Shift: A Reversible Isomerization

Question: My peptide containing L-isoserine shows a peak with the correct mass but a different retention time on HPLC, especially after acidic cleavage. What could be happening?

Answer: You may be observing the result of an N-O acyl shift. This is a well-documented side reaction for serine and threonine-containing peptides, and it is highly plausible for L-isoserine as well.[4][5] Under acidic conditions, the peptide bond can migrate from the nitrogen to the oxygen of the isoserine hydroxyl group, forming an O-acyl isopeptide.

Mechanism of N-O Acyl Shift

The reaction is initiated by protonation of the amide carbonyl, followed by intramolecular attack by the hydroxyl group to form a five-membered ring intermediate. This intermediate can then open to form the O-acyl isopeptide.

NO_Acyl_Shift N_Acyl N-Acyl Peptide (Amide Bond) Protonation Protonation (Acidic Conditions) N_Acyl->Protonation H+ Intermediate Five-membered Ring Intermediate Protonation->Intermediate Intramolecular Attack Intermediate->N_Acyl Ring Opening (Base) O_Acyl O-Acyl Isopeptide (Ester Bond) Intermediate->O_Acyl Ring Opening O_Acyl->Intermediate Ring Closing (Base)

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (S)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (S)-3-amino-2-(hydroxymethyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining the chiral integrity of this valuable building block during chemical reactions. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge that can undermine the efficacy and safety of pharmaceutical compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate and prevent racemization in your experiments.

Understanding the Challenge: The Lability of the α-Proton

This compound, a β-amino acid derivative, possesses a stereocenter at the α-carbon. The hydrogen atom attached to this carbon is susceptible to abstraction under certain reaction conditions, particularly in the presence of base.[1][2] Abstraction of this proton leads to the formation of a planar carbanion intermediate.[1][2] Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both (S) and (R) enantiomers, a process known as racemization.[1][3]

Several factors can influence the rate of racemization, including:

  • pH: Both acidic and basic conditions can catalyze racemization, with the rate often being significantly higher at pH values approaching 3 or 11.[4]

  • Temperature: An increase in temperature accelerates the rate of racemization.[1]

  • Solvent: The polarity and nature of the solvent can impact the stability of the carbanion intermediate.

  • Coupling Reagents: The choice of activating agents for amide bond formation is critical, as some can promote the formation of racemization-prone intermediates.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your reactions and provides actionable solutions based on established chemical principles.

Problem 1: Significant Racemization Detected After Amide Coupling Reaction

Q: I performed a peptide coupling reaction using my N-protected this compound, and chiral HPLC analysis of the product shows a significant amount of the undesired (R)-enantiomer. What went wrong?

A: This is a classic issue in peptide synthesis. The activation of the carboxylic acid group can inadvertently increase the acidity of the α-proton, making it more susceptible to abstraction by base. The choice of coupling reagent and additives is paramount to minimizing this side reaction.

Causality and Solution:

  • Mechanism of Racemization: Many common coupling reagents, like carbodiimides (DCC, DIC), form highly reactive intermediates (e.g., O-acylisourea) that can cyclize to form an oxazolone. The oxazolone intermediate has a highly acidic proton at the chiral center, leading to rapid racemization.[6]

  • Recommended Action:

    • Incorporate Additives: Always use racemization-suppressing additives in conjunction with your coupling reagent. 1-Hydroxybenzotriazole (HOBt) and its derivatives (like 6-Cl-HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[6][7][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.

    • Optimize Coupling Reagent: Consider using phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU, as they are generally effective. However, for particularly sensitive substrates, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with Oxyma has been shown to result in very low levels of racemization.[5][9]

    • Control Stoichiometry and Temperature: Use the minimum necessary amount of base for the reaction. Excess base will promote racemization. Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of racemization.[1][10]

Problem 2: Racemization Occurring During Protecting Group Manipulation

Q: I'm observing racemization during the removal of the N-protecting group from my this compound derivative. How can I prevent this?

A: The conditions used for both the introduction and removal of protecting groups can be a source of racemization, especially if they involve strong acids or bases.

Causality and Solution:

  • Protecting Group Choice: The stability of the protecting group and the conditions required for its removal are critical. For instance, the widely used Fmoc (9-fluorenylmethoxycarbonyl) group is removed under basic conditions (typically with piperidine), which can lead to racemization of sensitive amino acids.[5] The Boc (tert-butyloxycarbonyl) group is removed with strong acid (like TFA), which can also promote racemization, although often to a lesser extent for many amino acids.[5]

  • Recommended Action:

    • Select Orthogonal Protecting Groups: Choose a protecting group strategy where the deprotection conditions for one group do not affect others or the chiral center. For example, if you are using a base-labile protecting group elsewhere in the molecule, avoid using a base-labile N-protecting group if racemization is a concern.

    • Milder Deprotection Conditions: Investigate milder or alternative deprotection reagents. For Fmoc removal, using a less basic solution or shorter reaction times can sometimes help.

    • Consider Alternative Protecting Groups: For highly sensitive applications, explore protecting groups that are removed under neutral conditions. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group can be removed with a thiol under nearly neutral conditions and has been shown to suppress racemization.[5]

Problem 3: Loss of Enantiomeric Purity During Functional Group Transformation of the Hydroxymethyl Group

Q: I am trying to modify the primary alcohol of this compound, but I am seeing a loss of stereochemical integrity. What steps should I take?

A: Reactions involving the hydroxymethyl group can inadvertently create conditions that lead to racemization at the adjacent α-carbon, especially if basic reagents or elevated temperatures are used.

Causality and Solution:

  • Proximity Effect: The proximity of the reaction center to the chiral center means that reaction intermediates or reagents can influence the acidity of the α-proton.

  • Recommended Action:

    • Protect the Amino and Carboxyl Groups: Ensure that both the amino and carboxyl groups are adequately protected before attempting to modify the hydroxymethyl group. This prevents intramolecular reactions and unwanted side reactions.

    • Mild Reaction Conditions: Employ the mildest possible conditions for the desired transformation. For example, for oxidation of the alcohol to an aldehyde, using reagents like Dess-Martin periodinane or a Swern oxidation at low temperatures is preferable to harsher oxidizing agents.

    • Strategic Protection of the Carboxyl Group: Protecting the carboxyl group as a cyclic ortho ester has been shown to reduce the acidity of the α-proton, allowing for reactions on the side chain without racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control to prevent racemization?

A1: While several factors are important, controlling the pH and minimizing the use of strong bases is often the most critical step.[11][12] The abstraction of the α-proton is a base-catalyzed process, so careful management of basicity throughout your reaction sequence is essential.[1][2]

Q2: Are there specific protecting groups for the amine and hydroxyl functions that are recommended to minimize racemization?

A2: Yes, the choice of protecting groups is a key strategic decision.

  • For the Amino Group: Urethane-type protecting groups like Boc and Cbz are generally good choices as they are thought to decrease the acidity of the α-proton compared to other groups. When base-lability is a concern, exploring alternatives to Fmoc, such as the DNPBS group, can be beneficial.[5]

  • For the Hydroxyl Group: Standard protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers (Bn) are generally compatible, provided their introduction and removal conditions are mild and do not interfere with the chiral center.

Q3: How can I accurately quantify the extent of racemization?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. You will need a suitable chiral stationary phase (CSP) column that can resolve the (S) and (R) enantiomers of your product or a derivative. Derivatization with a chiral reagent like Marfey's reagent can also be used to create diastereomers that can be separated on a standard reverse-phase HPLC column.[10]

Q4: Does the structure of this compound as a β-amino acid make it more or less susceptible to racemization compared to α-amino acids?

A4: The susceptibility to racemization is highly dependent on the specific reaction conditions and the substituents on the amino acid. However, the principles governing racemization—the abstraction of the α-proton to form a planar intermediate—are the same.[1][2] It is always prudent to assume that the chiral center is sensitive and to take appropriate precautions.

Experimental Protocols & Visualizations

Protocol 1: Racemization-Suppressed Amide Coupling

This protocol outlines a general procedure for coupling N-Boc-(S)-3-amino-2-(hydroxymethyl)propanoic acid with a primary amine, minimizing racemization.

  • Dissolution: In an inert atmosphere (e.g., under Argon), dissolve N-Boc-(S)-3-amino-2-(hydroxymethyl)propanoic acid (1.0 eq.), the primary amine hydrochloride salt (1.1 eq.), and Oxyma (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add a hindered base such as Diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the amine salt and facilitate the reaction.

  • Coupling Reagent Addition: Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Racemization Mechanism

The following diagram illustrates the key steps in the base-catalyzed racemization of an α-amino acid derivative.

RacemizationMechanism cluster_S (S)-Enantiomer cluster_Intermediate Planar Intermediate cluster_R (R)-Enantiomer S_Enantiomer (S)-Amino Acid Derivative Carbanion Planar Carbanion (Loss of Chirality) S_Enantiomer->Carbanion  Base (B:) -H⁺ (Proton Abstraction)   Carbanion->S_Enantiomer  +H⁺ (Protonation)   R_Enantiomer (R)-Amino Acid Derivative Carbanion->R_Enantiomer  +H⁺ (Protonation)  

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Workflow for Minimizing Racemization During Synthesis

This workflow provides a logical sequence of considerations for planning a synthesis involving this compound.

SynthesisWorkflow Start Start: (S)-3-amino-2- (hydroxymethyl)propanoic acid Protect 1. Protecting Group Strategy - Select orthogonal groups (e.g., Boc, Cbz) - Avoid harsh deprotection conditions Start->Protect Reaction 2. Reaction Condition Optimization - Low Temperature (0 °C to RT) - Mild Reagents - Control pH (avoid strong base) Protect->Reaction Coupling 3. Amide Coupling Protocol - Use racemization suppressors (Oxyma, HOBt) - Choose appropriate coupling reagent (e.g., DIC/Oxyma) Reaction->Coupling Analysis 4. In-Process Control - Monitor enantiomeric purity via chiral HPLC Coupling->Analysis Purification 5. Purification - Avoid harsh pH and high temperatures Analysis->Purification Final Final Product with High Enantiomeric Purity Purification->Final

Caption: Synthetic workflow for preserving stereochemical integrity.

Quantitative Data Summary

The following table provides illustrative data on the effect of coupling additives on racemization for a sensitive amino acid like Histidine, which highlights the importance of additive selection. While specific data for this compound will vary, the trend is informative.

N-Protected Amino AcidCoupling ReagentAdditive% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHHBTUHOBt~1.5 - 2.0%[10]
Fmoc-L-His(Trt)-OHDICOxyma<0.5%[10]

This data underscores that the combination of DIC with Oxyma is highly effective at suppressing racemization compared to older, yet still common, methods.[10]

References

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 83-93. [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]

  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 70-77. [Link]

  • Reyes, L., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. [Link]

  • Orem, W. H., & Kaufman, D. S. (2012). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology, 11, 28-39. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

Sources

L-Isoserine Solubility Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for L-isoserine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of L-isoserine in various solvent systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of L-isoserine in your research.

I. Understanding L-Isoserine and its Solubility Profile

L-isoserine, a non-proteinogenic β-amino acid, is an isomer of L-serine and a valuable building block in the synthesis of various pharmaceutical compounds. However, its zwitterionic nature at physiological pH can present significant solubility challenges in both aqueous and organic solvents. This guide will equip you with the knowledge and techniques to overcome these hurdles.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the solubility of L-isoserine.

1. What is the general solubility of L-isoserine?

L-isoserine is a white to off-white solid that is described as slightly soluble in water and ethanol.[1][2] One supplier reports a solubility of up to 100 mg/mL in water, although this may require sonication to achieve, indicating that it is not readily soluble at this concentration under standard conditions.[1]

2. What are the key physicochemical properties of L-isoserine that influence its solubility?

The solubility of L-isoserine is primarily governed by its molecular structure, which includes a carboxylic acid group, an amino group, and a hydroxyl group. Its zwitterionic character, arising from the protonation of the amino group and deprotonation of the carboxylic acid group, leads to strong intermolecular interactions and a high crystal lattice energy, which in turn contributes to its limited solubility. The key pKa values for L-isoserine are approximately pK1: 2.72 (carboxylic acid) and pK2: 9.25 (amino group).[3]

3. How does pH affect the solubility of L-isoserine?

The solubility of L-isoserine is highly dependent on the pH of the solution. As a zwitterionic compound, it is least soluble at its isoelectric point (pI), where the net charge of the molecule is zero. By adjusting the pH away from the pI, the solubility of L-isoserine can be significantly increased.

  • Acidic pH (below pKa1 of ~2.72): The carboxylic acid group is protonated, resulting in a positively charged molecule (cation).

  • Basic pH (above pKa2 of ~9.25): The amino group is deprotonated, resulting in a negatively charged molecule (anion).

In both acidic and basic conditions, the ionized forms of L-isoserine have enhanced interactions with polar solvents like water, leading to increased solubility.

4. In which common organic solvents is L-isoserine soluble?

L-isoserine has limited solubility in most common organic solvents. It is slightly soluble in ethanol.[1] While specific quantitative data is scarce, it is expected to have some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), particularly with heating.

5. How should I store L-isoserine solutions?

For optimal stability, L-isoserine solutions should be stored at low temperatures. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

III. Troubleshooting Guide: Overcoming L-Isoserine Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered with L-isoserine.

Problem 1: L-Isoserine does not fully dissolve in water at the desired concentration.

The desired concentration may exceed the intrinsic aqueous solubility of L-isoserine, or the dissolution rate may be slow.

  • Physical Methods:

    • Sonication: Use a bath or probe sonicator to provide energy to break the crystal lattice and enhance dissolution.

    • Heating: Gently warm the solution. The solubility of most amino acids, including L-isoserine, tends to increase with temperature. However, be mindful of potential degradation at elevated temperatures over extended periods.

  • Chemical Methods:

    • pH Adjustment: This is the most effective method. Adjust the pH of the aqueous solution to be at least 2 pH units away from the isoelectric point (pI).

      • For acidic conditions, add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH below 2.7.

      • For basic conditions, add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH above 9.3.

Problem 2: L-Isoserine precipitates out of solution upon standing or during a change in conditions (e.g., buffer exchange).

The solution may be supersaturated, or a change in pH, temperature, or solvent composition may have reduced the solubility of L-isoserine.

  • pH Control: Ensure the pH of the final solution is maintained in a range where L-isoserine is highly soluble (either acidic or basic). Use a suitable buffer system to maintain a stable pH.

  • Co-solvents: If the experimental conditions allow, the use of a co-solvent can help maintain solubility. For compounds with similar structures to L-isoserine, aqueous mixtures with alcohols like ethanol can modulate solubility.[4]

  • Anti-solvent Precipitation: Be aware that adding a solvent in which L-isoserine is poorly soluble (an anti-solvent) can cause it to precipitate. If such a solvent must be added, do so slowly and with vigorous stirring to minimize localized high concentrations.

IV. Experimental Protocols

This section provides detailed, step-by-step protocols for enhancing the solubility of L-isoserine.

Protocol 1: pH-Based Solubility Enhancement

This protocol describes how to systematically determine the optimal pH for dissolving L-isoserine and preparing a stock solution.

Materials:

  • L-Isoserine powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Initial Suspension: Add the desired mass of L-isoserine to a volume of deionized water that is less than the final desired volume (e.g., 80% of the final volume).

  • Stirring: Place the container on a stir plate and begin stirring to create a suspension.

  • pH Adjustment (Acidic):

    • Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH.

    • Continue adding acid until the L-isoserine completely dissolves. Note the pH at which complete dissolution occurs.

    • A target pH of ~2.0 is a good starting point.

  • pH Adjustment (Basic):

    • In a separate preparation, slowly add 0.1 M NaOH dropwise to an L-isoserine suspension while monitoring the pH.

    • Continue adding base until the L-isoserine completely dissolves. Note the pH at which complete dissolution occurs.

    • A target pH of ~10.0 is a good starting point.

  • Final Volume Adjustment: Once the L-isoserine is fully dissolved, carefully add deionized water to reach the final desired volume.

  • Final pH Check: Measure and record the final pH of the solution.

  • Sterilization (if required): If the solution is for cell culture or other sterile applications, it can be filter-sterilized through a 0.22 µm filter.

Data Interpretation:

The pH at which L-isoserine dissolves will provide the optimal pH range for preparing your solutions. This information can be used to select an appropriate buffer system for your experiments.

Protocol 2: Co-solvent System for Improved Solubility

This protocol outlines the use of a co-solvent system to enhance the solubility of L-isoserine, particularly for applications where significant pH adjustments are not feasible.

Materials:

  • L-Isoserine powder

  • Deionized water

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Co-solvent Preparation: Prepare a series of co-solvent mixtures with varying ratios of water to organic solvent (e.g., 90:10, 80:20, 70:30 water:DMSO or water:EtOH).

  • Solubility Testing:

    • Add a known excess amount of L-isoserine to a fixed volume of each co-solvent mixture.

    • Stir the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant.

    • Determine the concentration of dissolved L-isoserine in the supernatant using a suitable analytical method such as HPLC.[5][6][7]

  • Data Analysis: Plot the solubility of L-isoserine as a function of the co-solvent concentration to identify the optimal mixture for your needs.

Data Presentation:

Co-solvent SystemRatio (Water:Organic)L-Isoserine Solubility (mg/mL)
Water:Ethanol100:0Initial measurement
90:10Experimental result
80:20Experimental result
Water:DMSO90:10Experimental result
80:20Experimental result

Note: The above table is a template for recording experimental results.

V. Visualization of Key Concepts

Diagram 1: pH-Dependent Ionization of L-Isoserine

G cluster_0 Low pH (pH < 2.72) cluster_1 Isoelectric Point (pI) cluster_2 High pH (pH > 9.25) Cation Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (High Solubility) Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Ionization states of L-isoserine at different pH values.

Diagram 2: Troubleshooting Workflow for L-Isoserine Dissolution

G Start Start: Dissolve L-Isoserine Incomplete Incomplete Dissolution? Start->Incomplete Sonication Apply Sonication/Heating Incomplete->Sonication Yes Success Solution Prepared Incomplete->Success No Check1 Dissolved? Sonication->Check1 pH_Adjust Adjust pH (away from pI) Check1->pH_Adjust No Check1->Success Yes Check2 Dissolved? pH_Adjust->Check2 Co_solvent Consider Co-solvent System Check2->Co_solvent No Check2->Success Yes Co_solvent->Success Failure Re-evaluate Concentration Co_solvent->Failure

Caption: A stepwise guide to troubleshooting L-isoserine dissolution.

VI. Stability Considerations

Forced degradation studies are crucial for understanding the stability of L-isoserine under various stress conditions.[2][8][9][10] It is recommended to assess the stability of L-isoserine solutions under conditions of acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and establish appropriate storage and handling procedures.

VII. References

  • Solubility of L-serine, L-threonine and L-isoleucine in aqueous aliphatic alcohol solutions. ResearchGate. Available at: [Link]

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing). Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available at: [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. ResearchGate. Available at: [Link]

  • Separation and detection of D-/L-serine by conventional HPLC. PubMed. Available at: [Link]

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. NIH. Available at: [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available at: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. PubMed. Available at: [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH. Available at: [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures. Wageningen University & Research. Available at: [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available at: [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. Available at: [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Experiment # 9: The Henderson-Hasselbalch Equation. ULM. Available at: [Link]

  • Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. JOCPR. Available at: [Link]

  • Fractional Coprecipitation of Drugs and Natural Extracts with Zinc Hydroxide. MDPI. Available at: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC - NIH. Available at: [Link]

  • The Henderson Hasselbach Equation and Buffers. YouTube. Available at: [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]

  • Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T. IJN. Available at: [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. Available at: [Link]

  • Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. NOPR. Available at: [Link]

  • Henderson Hasselbalch concentrations. Student Doctor Network Forums. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]

  • Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. ACS Publications. Available at: [Link]

  • Henderson Hasselbalch Equation - AP Chemistry Study Guide. Save My Exams. Available at: [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. Available at: [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH. Available at: [Link]

Sources

Scale-up considerations for the production of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production and scale-up of (S)-3-amino-2-(hydroxymethyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning from lab-scale synthesis to pilot and industrial-scale production of this valuable chiral building block. As a non-canonical amino acid, its utility in modifying peptide properties makes robust and scalable production a critical objective.[1]

This document provides in-depth answers to common challenges, troubleshooting guides for issues encountered during scale-up, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Reaction Kinetics at Scale

Question: We are planning the scale-up of this compound. What are the primary synthesis strategies, and which is most amenable to industrial production?

Answer: Selecting a synthesis route for scale-up requires balancing factors like cost, safety, stereochemical control, and throughput. For a chiral molecule like this compound, the main approaches are:

  • Chiral Pool Synthesis: This is often the most practical approach. It involves starting with a readily available and inexpensive chiral molecule, such as a natural amino acid like L-Aspartic acid or L-Serine.[2] The inherent chirality of the starting material is carried through the synthetic sequence, which can simplify the process by avoiding the need for chiral resolutions or asymmetric catalysis. However, this can sometimes involve multi-step syntheses which may impact overall yield.[2]

  • Asymmetric Synthesis: This involves creating the chiral center during the synthesis using a chiral catalyst or auxiliary. While elegant, developing and optimizing an asymmetric process can be time-consuming and expensive.[3] Catalysts, often based on precious metals, can be a significant cost factor and require removal from the final product. Scaling up these reactions can be challenging, as factors like mixing and temperature control become critical to maintaining high enantioselectivity.[3][4]

  • Enzymatic or Whole-Cell Biocatalysis: This method uses enzymes or microorganisms to perform a key stereoselective transformation.[5] It offers extremely high enantioselectivity and operates under mild, environmentally friendly conditions (e.g., in aqueous media at ambient temperature). However, the cost of the enzyme, substrate scope limitations, and the need for specialized fermentation or bioreactor equipment can be barriers to scale-up.[6] Downstream processing to isolate the product from the fermentation broth can also be complex.[7]

For industrial scale, Chiral Pool Synthesis often represents the most robust and economically viable starting point, provided a suitable starting material and an efficient multi-step synthesis can be designed.

Troubleshooting: "My reaction yield has dropped significantly after moving from a 1L flask to a 100L reactor. What's happening?"

This is a classic scale-up challenge rooted in changes to the surface-area-to-volume ratio and mass/heat transfer dynamics.

  • Cause 1: Inefficient Heat Transfer. Exothermic reactions that are easily managed in the lab can create localized hot spots in a large reactor. These hot spots can lead to thermal degradation of reactants or products and promote side reactions.

  • Solution: Ensure your reactor has adequate cooling capacity and agitation. Implement controlled, slower addition of reagents to manage the rate of heat generation. Consider using a reactor with a higher heat transfer coefficient or jacketed cooling system.

  • Cause 2: Poor Mixing. What appears as a homogeneous solution in a flask can have significant concentration gradients in a large tank. This means reactants may not encounter each other efficiently, or a catalyst may not be uniformly dispersed.

  • Solution: The agitator's design (shape, size, speed) is critical. You may need to switch from a simple magnetic stir bar equivalent to a multi-impeller system (e.g., pitched-blade turbine) to ensure both axial and radial flow. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before committing to a full-scale run.

  • Cause 3: Change in Reagent Addition Profile. Adding a reagent over 5 minutes to a 1L flask is not equivalent to adding it over 5 minutes to a 100L reactor. The localized concentration upon addition is vastly different.

  • Solution: Scale the addition time proportionally to the batch size. For highly reactive species, use a dip tube to introduce the reagent below the surface of the reaction mixture, preventing splashing and localized overheating at the surface.

Section 2: Maintaining Stereochemical Integrity

Question: How can we prevent racemization and ensure high enantiomeric purity during a multi-step synthesis scale-up?

Answer: Maintaining chiral integrity is paramount. Racemization can occur at any stage where the chiral center is susceptible to chemical change, often through the formation of a planar intermediate.

  • pH Control: The stereocenter alpha to the carboxylic acid can be susceptible to epimerization under harsh basic or acidic conditions. It is critical to carefully control the pH during reaction workups and purifications.

  • Temperature Management: High temperatures can provide the energy needed to overcome the activation barrier for racemization.[8] All steps should be thermally profiled using tools like Differential Scanning Calorimetry (DSC) to identify potential exotherms, and reactions should be run at the lowest effective temperature.

  • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. For example, during peptide synthesis, certain coupling reagents or prolonged exposure to deprotection conditions can lead to racemization.[9] A well-designed protecting group strategy minimizes the number of steps where the chiral center is vulnerable.

  • Avoid Harsh Reagents: Where possible, avoid reagents known to promote racemization. For instance, strong, non-nucleophilic bases should be used with caution.

Troubleshooting: "Our final product has an enantiomeric excess (e.e.) of only 90%, but the lab-scale synthesis consistently gave >99% e.e. Where should we investigate?"

A drop in e.e. upon scale-up points to a process parameter that has become uncontrolled in the larger vessel.

  • Workflow for Investigation:

    • Analyze Intermediates: Take samples from each step of the synthesis and analyze their enantiomeric purity using a chiral HPLC method. This will pinpoint the exact step where the loss of stereochemical integrity is occurring.

    • Review the Problematic Step: Once identified, scrutinize the reaction conditions of that step.

      • Was there a temperature spike? Review the batch records for any deviation from the set temperature profile.

      • Was there a pH excursion? Check pH logs, especially during extractions or neutralizations. A localized excess of acid or base during addition can cause racemization before mixing disperses it.

      • Was the reaction time extended? In some cases, holding a reaction mixture for longer than intended (e.g., due to equipment downtime) can lead to gradual racemization.

The following decision tree can guide your troubleshooting process:

G start Low Enantiomeric Excess (e.e.) Detected check_intermediates Analyze e.e. of all isolated intermediates start->check_intermediates step_identified Problematic step identified check_intermediates->step_identified review_temp Review Temperature Logs for Excursions step_identified->review_temp Yes review_ph Review pH Logs for Deviations step_identified->review_ph Yes review_time Review Batch Hold Times step_identified->review_time Yes temp_issue Temperature Spike Detected review_temp->temp_issue ph_issue pH Excursion Detected review_ph->ph_issue time_issue Extended Hold Time review_time->time_issue optimize_cooling Optimize Cooling & Reagent Addition Rate temp_issue->optimize_cooling optimize_mixing Improve Mixing Protocol for Reagent Addition ph_issue->optimize_mixing implement_time_limit Implement Strict Time Limit for Process Step time_issue->implement_time_limit

Caption: Troubleshooting workflow for identifying the source of racemization.

Section 3: Downstream Processing and Purification

Question: What is the most scalable method for purifying this compound to >99% purity?

Answer: While chromatography can be used, it is often prohibitively expensive and complex at an industrial scale. Crystallization is the preferred method for large-scale purification of solid compounds.

  • Advantages of Crystallization:

    • High Purity: A well-developed crystallization process can effectively remove both chemical and stereoisomeric impurities in a single step.

    • Scalability: The process is highly scalable from grams to metric tons.

    • Cost-Effective: It is generally more economical than large-scale preparative chromatography.

    • Particle Size Control: The process can be designed to control the crystal form (polymorphism) and particle size distribution, which are critical for formulation and handling.[3]

  • Key Steps in Developing a Crystallization Protocol:

    • Solvent Screening: Identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Aromatic hydrocarbons or alcohols are often good starting points.[10]

    • Define the Metastable Zone Width (MSZW): This is the region between the solubility curve and the nucleation curve. Operating within this zone allows for controlled crystal growth rather than spontaneous, uncontrolled precipitation.

    • Seeding Strategy: Introduce a small quantity of high-purity seed crystals at a specific temperature within the MSZW to initiate crystallization uniformly.

    • Controlled Cooling: The cooling rate is a critical process parameter. A slow, linear cooling profile promotes the growth of larger, more uniform crystals and prevents the inclusion of impurities.

Troubleshooting: "Our crystallization process is inconsistent. Sometimes we get fine needles, other times large clumps, and the purity varies."

Inconsistent crystallization is a common scale-up problem related to a lack of process control.

  • Cause 1: Uncontrolled Nucleation. If the solution is cooled too quickly or becomes supersaturated too fast, spontaneous nucleation occurs, leading to a large number of small crystals (fines) that can trap impurities.

  • Solution: Implement a strict, automated cooling profile. Ensure your seeding protocol is consistent in terms of the amount of seed, its quality, and the temperature at which it is added.

  • Cause 2: Polymorphism. The compound may exist in different crystal forms (polymorphs), each with different properties (solubility, stability, morphology).[3] Inconsistent conditions can lead to the formation of a different, sometimes less stable or less pure, polymorph.

  • Solution: Characterize the solid-state properties of your material using techniques like X-ray Powder Diffraction (XRPD) and DSC. Define the solvent and temperature conditions that reliably produce the desired polymorph.

  • Cause 3: Inefficient Agitation. Poor mixing can lead to non-uniform temperature and supersaturation throughout the crystallizer, resulting in a wide particle size distribution.

  • Solution: The agitator should be designed to keep solids suspended without causing excessive crystal breakage (secondary nucleation). A low-shear impeller like a hydrofoil is often preferred over a high-shear turbine for crystallization.

Experimental Protocols and Data
Workflow Diagram: General Scale-Up Process

The following diagram outlines the key stages in scaling up the production of this compound.

G cluster_0 Phase 1: Process Development (Lab) cluster_1 Phase 2: Scale-Up & Pilot Plant cluster_2 Phase 3: Manufacturing route_selection Route Selection & Proof of Concept lab_optimization Lab Scale Optimization (g scale) route_selection->lab_optimization analytical_dev Analytical Method Development lab_optimization->analytical_dev kilo_lab Kilo-Lab Synthesis (1-5 kg) analytical_dev->kilo_lab process_safety Process Safety Analysis (HAZOP) kilo_lab->process_safety pilot_run Pilot Plant Run (50-100 kg) process_safety->pilot_run tech_transfer Technology Transfer to Production Site pilot_run->tech_transfer validation Process Validation Batches tech_transfer->validation commercial Commercial Production validation->commercial

Sources

Validation & Comparative

A Comparative Analysis of the (S)- and (R)-isomers of 3-amino-2-(hydroxymethyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides a comparative study of the biological activity of the (S)- and (R)-enantiomers of 3-amino-2-(hydroxymethyl)propanoic acid, also known as isoserine. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds to infer potential differences in their biological activity, particularly concerning their interaction with GABA receptors.

The Critical Role of Stereochemistry in Biological Activity

Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which often possess chiral binding pockets. The precise spatial arrangement of functional groups in a molecule dictates its ability to bind to its target and elicit a biological response. Therefore, the separate evaluation of individual enantiomers is a critical step in drug discovery and development.

A Case Study in Stereoselectivity: The Enantiomers of 4-amino-3-hydroxybutanoic Acid (GABOB)

To illustrate the profound impact of stereochemistry on biological activity in a structurally related gamma-amino acid, we will examine the well-documented case of the (R)- and (S)-enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB). GABOB is an analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).

The differential activity of GABOB enantiomers at various GABA receptor subtypes underscores the importance of the spatial orientation of the hydroxyl group relative to the amino and carboxyl groups.

Comparative Activity of GABOB Enantiomers at GABA Receptors
EnantiomerGABA Receptor SubtypeActivityPotency
(R)-GABOB GABABAgonistMore Potent
GABACAgonistMore Potent
GABAAWeak Agonist/InactiveLess Potent
(S)-GABOB GABAAAgonistMore Potent
GABABWeak Agonist/InactiveLess Potent
GABACWeak Agonist/InactiveLess Potent

This table summarizes the generally observed stereoselectivity of GABOB enantiomers at different GABA receptor subtypes based on available scientific literature.

Experimental Protocols for Assessing GABA Receptor Activity

To determine the biological activity of compounds like the isomers of 3-amino-2-(hydroxymethyl)propanoic acid, a series of in vitro and in vivo experiments are typically employed. Below are representative protocols.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of (S)- and (R)-3-amino-2-(hydroxymethyl)propanoic acid to different GABA receptor subtypes.

Methodology:

  • Prepare cell membranes from cell lines stably expressing the desired GABA receptor subtype (e.g., HEK293 cells expressing GABAA, GABAB, or GABAC receptors).

  • Incubate the cell membranes with a known radiolabeled ligand for the target receptor (e.g., [3H]GABA, [3H]muscimol for GABAA, [3H]CGP54626 for GABAB).

  • Add increasing concentrations of the test compounds ((S)- and (R)-isomers).

  • After incubation, separate the bound from the unbound radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

This method measures the functional activity of a compound at an ion channel-linked receptor.

Objective: To determine if the (S)- and (R)-isomers act as agonists, antagonists, or allosteric modulators at GABA receptors and to quantify their potency (EC50 or IC50).

Methodology:

  • Inject cRNA encoding the subunits of the desired GABA receptor into Xenopus oocytes.

  • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply GABA (the natural agonist) to elicit a baseline current response.

  • To test for agonist activity, apply increasing concentrations of the (S)- and (R)-isomers alone.

  • To test for antagonist activity, co-apply a fixed concentration of GABA with increasing concentrations of the isomers.

  • Record the changes in membrane current and plot concentration-response curves to determine EC50 or IC50 values.

Inferred Biological Activity of (S)- and (R)-3-amino-2-(hydroxymethyl)propanoic Acid

Based on the structure-activity relationships observed with GABOB, we can hypothesize the potential biological activities of the enantiomers of 3-amino-2-(hydroxymethyl)propanoic acid. The key structural difference is the position of the hydroxyl group (at C2 in our target molecule versus C3 in GABOB) relative to the amino and carboxyl groups. This will undoubtedly alter the optimal binding conformation.

It is plausible that the (S)- and (R)-isomers of 3-amino-2-(hydroxymethyl)propanoic acid will also exhibit stereoselectivity at GABA receptors, although the preferred enantiomer for each receptor subtype may differ from that of GABOB.

GABOB_Stereoselectivity

Potential Signaling Pathways

Should the isomers of 3-amino-2-(hydroxymethyl)propanoic acid act on GABA receptors, they would modulate downstream signaling pathways.

  • GABAA and GABAC Receptors: As ligand-gated ion channels, their activation would lead to an influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

GABA_A_C_Pathway

  • GABAB Receptors: These are G-protein coupled receptors. Their activation would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of K+ and Ca2+ channels, ultimately resulting in a reduction of neurotransmitter release.

GABA_B_Pathway

Conclusion and Future Directions

While direct comparative experimental data for the (S)- and (R)-isomers of 3-amino-2-(hydroxymethyl)propanoic acid remains to be published, the principles of stereochemistry in pharmacology and the well-established case of GABOB provide a strong foundation for predicting that these isomers will exhibit different biological activities. The (S)-isomer has been investigated for its potential as a building block for aminopeptidase N inhibitors, suggesting one avenue of exploration.

Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profiles of each enantiomer. Such studies will be invaluable for understanding their potential therapeutic applications and for the rational design of new, more selective therapeutic agents targeting the GABAergic system and other potential biological targets.

References

  • Due to the lack of direct comparative studies on the topic, the references provided are for the structurally similar compound GABOB and general principles of stereoselectivity and GABA receptor pharmacology.

Evaluation and comparison of different synthesis routes for (S)-3-amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a stereocenter and a hydroxymethyl group, make it an attractive component for the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides a critical evaluation and comparison of different synthetic routes to this compound, offering insights into the underlying principles, experimental protocols, and relative merits of each approach.

Introduction to Synthetic Strategies

The synthesis of chiral β-amino acids, such as this compound, presents a significant challenge due to the need for precise control over stereochemistry. Several key strategies have emerged to address this, broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral molecules, such as α-amino acids, as starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions that form the chiral center.

  • Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes to perform key transformations.

This guide will delve into specific examples of these strategies, providing a framework for selecting the most appropriate route based on factors such as scalability, cost, and desired purity.

Route 1: Chiral Pool Synthesis via Arndt-Eistert Homologation of (S)-Serine

One of the most direct and conceptually elegant approaches to this compound is the homologation of the readily available α-amino acid, (S)-serine. The Arndt-Eistert reaction is a classic method for the one-carbon extension of a carboxylic acid, and it is particularly well-suited for the conversion of α-amino acids to their β-homologs.[1][2] This method generally proceeds with retention of the original stereochemistry, a crucial advantage when starting from an enantiopure precursor.[3]

Reaction Causality and Mechanistic Insights

The Arndt-Eistert synthesis involves a sequence of well-understood transformations.[1] First, the carboxylic acid of N-protected (S)-serine is activated, typically as an acid chloride. This is followed by a reaction with diazomethane to form an α-diazoketone. The key step is the Wolff rearrangement of the α-diazoketone, which can be promoted by heat, light, or a metal catalyst (commonly silver oxide), to generate a ketene intermediate. This highly reactive ketene is then trapped by a nucleophile, such as water, to yield the desired β-amino acid. The 1,2-rearrangement in the Wolff rearrangement is intramolecular and concerted, which accounts for the preservation of the stereocenter's configuration.[3]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-(S)-Serine

The following protocol is a representative procedure for the Arndt-Eistert homologation of N-Boc-(S)-serine.

Step 1: Activation of N-Boc-(S)-Serine

  • To a solution of N-Boc-(S)-serine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add N-methylmorpholine (1.1 equivalents).

  • Slowly add isobutyl chloroformate (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes. The formation of a mixed anhydride can be monitored by thin-layer chromatography (TLC).

Step 2: Formation of the α-Diazoketone

  • In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

Step 3: Wolff Rearrangement and Hydrolysis

  • To the solution of the α-diazoketone, add a suspension of silver oxide (0.1 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter to remove the silver catalyst, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield N-Boc-(S)-3-amino-2-(hydroxymethyl)propanoic acid.

Step 4: Deprotection

  • Dissolve the N-Boc protected β-amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain this compound as its TFA salt.

A recent development in this area is the use of continuous flow technology for the Arndt-Eistert homologation, which can offer improved safety and scalability.[4]

Route 2: Asymmetric Mannich-Type Reactions

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of an amino group.[5] Asymmetric variations of the Mannich reaction have been extensively developed to provide enantioselective access to β-amino carbonyl compounds, which are direct precursors to β-amino acids.[6] This approach builds the chiral center catalytically, offering an atom-economical alternative to chiral pool methods.

Reaction Causality and Mechanistic Insights

In a typical asymmetric Mannich reaction for this target, a prochiral enolate or its equivalent adds to an imine electrophile under the control of a chiral catalyst. For the synthesis of this compound, a suitable strategy would involve the reaction of a protected formaldehyde imine with a ketene silyl acetal derived from a protected hydroxyacetic acid. The chiral catalyst, often a chiral Lewis acid or a chiral Brønsted acid, coordinates to the imine and/or the enolate, creating a chiral environment that directs the nucleophilic attack to one face of the imine, thereby establishing the desired stereochemistry.

Experimental Protocol: Asymmetric Organocatalytic Mannich Reaction

The following is a generalized protocol for an asymmetric Mannich reaction that could be adapted for the synthesis of the target molecule.

Step 1: Preparation of the Imine

  • Prepare the desired N-protected imine from a suitable amine and formaldehyde or a formaldehyde equivalent. For example, react N-benzylcarbamate with paraformaldehyde in the presence of a dehydrating agent.

Step 2: Asymmetric Mannich Reaction

  • In a dry flask under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide or thiourea, 5-10 mol%) in a suitable solvent such as toluene or dichloromethane at the specified temperature (often sub-ambient).[7]

  • Add the ketene silyl acetal derived from a protected hydroxyacetic acid (e.g., O-benzyl-hydroxyacetic acid silyl ketene acetal) (1.2 equivalents).

  • Slowly add a solution of the N-protected imine (1 equivalent) in the same solvent.

  • Stir the reaction mixture until completion, monitoring by TLC.

Step 3: Work-up and Purification

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantiomerically enriched β-amino ester.

Step 4: Deprotection

  • Perform a series of deprotection steps to remove the protecting groups from the amine, hydroxyl, and carboxyl functionalities to yield the final product.

Mannich_Reaction Imine N-Protected Imine Intermediate Enantioenriched β-Amino Ester Imine->Intermediate Asymmetric Mannich Addition Enolate Ketene Silyl Acetal (from protected hydroxyacetic acid) Enolate->Intermediate Catalyst Chiral Organocatalyst Catalyst->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection

Route 3: Chemoenzymatic Synthesis Using Transaminases

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines and amino acids.[8] Transaminases (TAs), also known as aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[8] This strategy can be employed in two ways: kinetic resolution of a racemic β-amino acid or asymmetric synthesis from a prochiral β-keto acid.

Reaction Causality and Mechanistic Insights

For the asymmetric synthesis of this compound, a suitable prochiral substrate would be 2-(hydroxymethyl)-3-oxopropanoic acid. An (S)-selective ω-transaminase would then catalyze the transfer of an amino group from a suitable amino donor (e.g., isopropylamine, which generates acetone as a volatile byproduct) to the ketone functionality of the substrate. The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the ketone, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess. The reaction equilibrium can be driven towards the product side by using a large excess of the amino donor or by removing the ketone byproduct.

Experimental Protocol: Asymmetric Synthesis using a Transaminase

The following is a general procedure for the enzymatic synthesis of the target molecule.

Step 1: Substrate Preparation

  • Synthesize the prochiral keto acid, 2-(hydroxymethyl)-3-oxopropanoic acid, through a suitable chemical route.

Step 2: Enzymatic Transamination

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the keto acid substrate.

  • Add the pyridoxal 5'-phosphate (PLP) cofactor.

  • Add the amino donor (e.g., isopropylamine) in excess.

  • Initiate the reaction by adding the (S)-selective ω-transaminase (either as a purified enzyme or as a whole-cell biocatalyst).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.

Step 3: Product Isolation

  • Once the reaction has reached completion, terminate the reaction by acidifying the mixture or by heat denaturation of the enzyme.

  • Remove the enzyme (e.g., by centrifugation if using whole cells).

  • Isolate the product from the aqueous solution using techniques such as ion-exchange chromatography.

Chemoenzymatic_Synthesis Keto_Acid 2-(Hydroxymethyl)-3-oxopropanoic acid Product This compound Keto_Acid->Product Asymmetric Amination Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Product Byproduct Keto Byproduct (e.g., Acetone) Amino_Donor->Byproduct Enzyme Transaminase (S-selective) Enzyme->Product

Comparative Analysis of Synthesis Routes

Parameter Arndt-Eistert Homologation Asymmetric Mannich Reaction Chemoenzymatic Synthesis
Starting Material (S)-Serine (readily available)Protected hydroxyacetic acid derivative, protected formaldehyde imineProchiral keto acid
Stereocontrol Retention of existing stereocenterCatalyst-controlledEnzyme-controlled
Key Reagents Diazomethane (hazardous), silver oxideChiral organocatalyst, silylating agentsTransaminase, PLP cofactor
Yield Generally goodModerate to highCan be high, but substrate-dependent
Enantiomeric Excess High (dependent on starting material purity)Typically high (>90% ee)Excellent (>99% ee often achievable)
Scalability Can be challenging due to diazomethaneGood, especially with robust catalystsCan be highly scalable in bioreactors
Advantages Direct route from a common amino acid, predictable stereochemistry.Catalytic, atom-economical, avoids hazardous reagents like diazomethane.High enantioselectivity, mild reaction conditions, environmentally friendly.
Disadvantages Use of toxic and explosive diazomethane, stoichiometric silver waste.Requires synthesis of specific starting materials and optimization of catalyst system.Requires synthesis of the keto acid substrate, enzyme availability and stability can be a factor.

Conclusion

The synthesis of this compound can be achieved through several distinct and effective strategies. The choice of the optimal route depends on the specific requirements of the researcher or organization.

  • The Arndt-Eistert homologation of (S)-serine offers a straightforward and reliable method, particularly for smaller-scale synthesis, provided that the necessary safety precautions for handling diazomethane are in place.

  • Asymmetric Mannich reactions represent a more modern and catalytic approach, avoiding some of the hazardous reagents of the classical methods. This route is highly adaptable and can be optimized for high throughput synthesis.

  • Chemoenzymatic synthesis using transaminases stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. As the field of biocatalysis continues to expand, this approach is likely to become increasingly attractive for the industrial-scale production of this and other chiral amino acids.

Ultimately, a thorough evaluation of the available resources, expertise, and project goals will guide the selection of the most suitable synthetic pathway for obtaining this valuable chiral building block.

References

  • Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign.
  • Rudat, J., Brucher, B., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11.
  • Konopelski, J. P., et al. (1991). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 242.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry.
  • Organic Chemistry Portal. Arndt-Eistert Synthesis.
  • Wikipedia. Arndt–Eistert reaction.
  • Lin, G., et al. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Park, E. S., & Shin, J. S. (2014). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase.
  • Wang, Z., et al. (2016). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 12, 2736-2742.
  • Cantillo, D., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Organic & Biomolecular Chemistry, 12(25), 4472-4477.
  • Mathew, S., & Cosma, G. (2017). Transaminases for chiral amine synthesis.
  • Chhiba-Govindjee, V. P., & Brady, D. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Microbial Production of Biologically Active Compounds (pp. 299-318). Wiley.
  • Forró, E., & Fülöp, F. (2011). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 16(5), 4033-4045.
  • Li, P., et al. (2015). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 20(11), 19995-20007.
  • Wikipedia. (S)
  • Chemistry LibreTexts. Arndt-Eister reaction.
  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9575-9584.
  • Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1361-1380.
  • Podlech, J., & Seebach, D. (1995). Arndt‐Eistert‐Homologisierung. Angewandte Chemie, 107(4), 507-509.
  • den Hartog, T., et al. (2022). Protein engineering of amine transaminases.
  • Kumar, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Molecular Structure, 1272, 134177.
  • Fülöp, F., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(13), 5081.

Sources

In Vivo Validation of L-isoserine's Role in Modulating GABAergic Tone via the GAT3 Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the in vivo relevance of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of methodologies for the in vivo validation of L-isoserine's role as a selective substrate for the GABA transporter 3 (GAT3), a key regulator of GABAergic neurotransmission. Drawing upon field-proven insights, this document will not only detail experimental protocols but also explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research.

The Biological Context: L-isoserine and the GABAergic System

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in maintaining balanced neural activity. The GABA transporter 3 (GAT3), predominantly expressed on astrocytes, is critical for regulating extracellular GABA levels and maintaining tonic inhibition.[1] Dysregulation of GAT3 function has been implicated in various neurological disorders, including ischemic stroke, where an increase in tonic GABA inhibition can impair recovery.[2][3]

L-isoserine, a non-essential amino acid and an isomer of L-serine, has emerged as a selective substrate for GAT3.[2][4] In vivo studies have demonstrated that L-isoserine can upregulate GAT3 expression and promote functional recovery in mouse models of focal ischemic stroke.[2][5] This makes L-isoserine a promising therapeutic candidate and a valuable tool for probing the function of the GABAergic system. This guide will focus on the in vivo validation of this specific pathway.

Visualizing the L-isoserine-GAT3 Pathway

L-isoserine_GAT3_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte L-isoserine L-isoserine GAT3 GAT3 Transporter L-isoserine->GAT3 Binds as a selective substrate GABA GABA GABA->GAT3 Uptake into astrocyte Increased_GAT3_Expression Increased GAT3 Expression GAT3->Increased_GAT3_Expression Upregulates Increased_GAT3_Expression->GAT3 Positive Feedback

Caption: L-isoserine's interaction with the GAT3 transporter.

Comparative Methodologies for In Vivo Validation

To rigorously validate the role of L-isoserine in the GAT3 pathway in vivo, a multi-faceted approach is recommended. Here, we compare three powerful techniques: in vivo microdialysis, stable isotope tracing, and in vivo imaging.

FeatureIn Vivo MicrodialysisStable Isotope TracingIn Vivo Imaging (PET/Bioluminescence)
Primary Measurement Extracellular concentrations of neurochemicalsMetabolic flux and pathway engagementTransporter density and activity
Temporal Resolution High (minutes to hours)Moderate to low (hours to days)High (seconds to minutes)
Spatial Resolution Good (specific brain region)Low (tissue homogenates)Excellent (whole brain imaging)
** invasiveness **High (probe implantation)Moderate (isotope administration)Low to moderate (tracer injection)
Key Advantage Direct measurement of neurotransmitter dynamicsTraces the metabolic fate of the compoundNon-invasive, longitudinal studies
Key Limitation Potential for tissue damage, limited to small moleculesIndirect measure of transporter activityRequires specific probes/reporters

Experimental Protocols: A Step-by-Step Guide

In Vivo Microdialysis for Measuring Extracellular L-isoserine and GABA

In vivo microdialysis allows for the direct sampling of extracellular fluid from a specific brain region in a freely moving animal, providing real-time information on neurotransmitter levels.[6][7]

Objective: To determine the effect of L-isoserine administration on extracellular GABA concentrations in the peri-infarct cortex of a mouse model of ischemic stroke.

Workflow for In Vivo Microdialysis

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery (1 week) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Administration L-isoserine Administration Baseline->Administration Sampling Post-administration Sample Collection Administration->Sampling Analysis HPLC-ECD or LC-MS/MS Analysis of Dialysates Sampling->Analysis Data Data Analysis: Concentration vs. Time Analysis->Data

Sources

A Comparative Efficacy Analysis of L-Isoserine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of atypical amino acids and their derivatives has unveiled novel therapeutic avenues. Among these, L-isoserine, a structural isomer of L-serine, has emerged as a promising scaffold for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparative analysis of the efficacy of L-isoserine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Ascendancy of L-Isoserine: A Versatile Pharmacophore

L-isoserine distinguishes itself from its proteogenic counterpart, L-serine, by the positioning of its hydroxyl and amino groups. This seemingly subtle structural alteration profoundly impacts its chemical properties and biological activity, rendering it a valuable chiral building block in synthetic chemistry.[1] Its derivatives have demonstrated significant potential in two primary therapeutic domains: oncology and neuroprotection. This guide will delve into a comparative analysis of their efficacy in these areas, supported by experimental data and detailed protocols.

L-Isoserine Derivatives as Potent Anticancer Agents: Targeting Aminopeptidase N (APN/CD13)

A significant body of research has focused on the development of L-isoserine derivatives as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease frequently overexpressed on the surface of tumor cells, where it plays a pivotal role in tumor invasion, angiogenesis, and metastasis.[2][3] Inhibition of APN is, therefore, a compelling strategy for cancer therapy.[3]

Comparative Efficacy of L-Isoserine Dipeptide and Tripeptide Derivatives

Initial screening revealed that L-isoserine itself exhibits inhibitory activity against APN, albeit with a modest half-maximal inhibitory concentration (IC₅₀) of 563 µM.[4] This finding spurred the synthesis and evaluation of a series of L-isoserine-containing dipeptide and tripeptide derivatives to enhance potency. The rationale behind this approach is that incorporating additional amino acid residues can lead to more extensive interactions with the active site of APN, thereby improving binding affinity and inhibitory efficacy.

Derivative TypeCompoundStructureTargetIC₅₀ (µM)Reference
Dipeptide14b L-isoserine-L-leucine derivativeAminopeptidase N (APN/CD13)12.2[4]
Tripeptide16l L-isoserine tripeptide derivativeAminopeptidase N (APN/CD13)2.51 ± 0.2[5]
ControlBestatin -Aminopeptidase N (APN/CD13)7.3 / 6.25 ± 0.4[4][5]

As evidenced by the data, the development of L-isoserine derivatives has yielded compounds with significantly improved inhibitory activity against APN. Notably, the tripeptide derivative 16l demonstrates a more potent inhibitory effect than the established APN inhibitor, Bestatin.[5] This underscores the value of L-isoserine as a scaffold for designing novel and highly effective anticancer agents.

Mechanism of Action: Disrupting the Tumor Microenvironment

The anticancer efficacy of L-isoserine-based APN inhibitors stems from their ability to interfere with the enzymatic activity of APN, which is crucial for the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis.[3] By inhibiting APN, these derivatives can effectively impede the spread of cancer cells.

APN_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Matrix Tumor_Cell Tumor Cell Proliferation, Invasion & Angiogenesis APN Aminopeptidase N (APN/CD13) ECM_Degradation ECM Degradation APN->ECM_Degradation Promotes ECM_Degradation->Tumor_Cell Enables L_Isoserine_Derivative L-Isoserine Derivative L_Isoserine_Derivative->APN Inhibits Inhibition Inhibition

Figure 1: Inhibition of APN by L-isoserine derivatives blocks ECM degradation.

Experimental Protocol: Aminopeptidase N (APN) Inhibition Assay

The following protocol outlines a standard method for determining the in vitro inhibitory activity of L-isoserine derivatives against APN.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Test compounds (L-isoserine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of PBS (pH 7.2).

  • Add various concentrations of the test compounds to the wells.

  • Add the APN enzyme solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Add the L-Leucine-p-nitroanilide substrate solution to each well to initiate the reaction.

  • Incubate the plate for an additional 30 minutes at 37°C.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced, which reflects the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validation: The inclusion of a positive control (e.g., Bestatin) and a negative control (no inhibitor) in the assay is crucial for validating the results. The observed IC₅₀ for the positive control should be within the expected range, and the negative control should exhibit maximal enzyme activity.

Neuroprotective Efficacy of L-Isoserine and its Derivatives

Beyond its application in oncology, L-isoserine has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke.[6] An ischemic stroke leads to an increase in tonic GABAergic inhibition in the brain, which impairs the brain's capacity for recovery and functional reorganization. This heightened inhibition is a result of decreased GABA uptake by the glial GABA transporter 3 (GAT3).[6]

L-Isoserine as a GAT3 Substrate and Upregulator

L-isoserine acts as a substrate for the GAT3 transporter.[6] In a mouse model of photothrombotic stroke, direct administration of L-isoserine into the infarct area led to a significant and lasting increase in the expression of GAT3 in the peri-infarct regions.[6] This upregulation of GAT3 enhances the clearance of excess GABA from the synaptic cleft, thereby reducing tonic inhibition and promoting functional recovery.

CompoundConcentrationEffectOutcomeReference
L-Isoserine38 µMIncreased GAT3 expressionSignificant improvement in motor performance[6]
L-Isoserine380 µMIncreased GAT3 expressionDose-dependent significant improvement in motor performance[6]

These findings highlight a novel mechanism of neuroprotection and position L-isoserine as a promising therapeutic agent for post-stroke recovery.

Signaling Pathway: Modulation of GABAergic Neurotransmission

The neuroprotective effect of L-isoserine is mediated through its influence on the GABAergic system. By upregulating GAT3, L-isoserine helps to restore the balance of inhibitory neurotransmission, which is critical for neuronal plasticity and recovery after brain injury.

GAT3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_Release GABA Release GABA GABA GABA_Release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Tonic_Inhibition Increased Tonic Inhibition (Impaired Recovery) GABA_Receptor->Tonic_Inhibition GAT3 GABA Transporter 3 (GAT3) GAT3->GABA Uptake L_Isoserine L-Isoserine L_Isoserine->GAT3 Upregulates Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->GAT3 Decreases Expression

Figure 2: L-isoserine upregulates GAT3, reducing tonic GABA inhibition.

Experimental Protocol: In Vivo Assessment of Neuroprotection in a Stroke Model

This protocol describes a general framework for evaluating the neuroprotective efficacy of L-isoserine derivatives in a rodent model of ischemic stroke.

Animal Model:

  • Photothrombotic or middle cerebral artery occlusion (MCAO) model in mice or rats.

Treatment:

  • Administer L-isoserine derivatives at various doses and time points post-stroke (e.g., direct intracerebral injection or systemic administration).

Behavioral Assessment:

  • Grid-walking test: Assesses motor coordination and limb placement accuracy. Animals are placed on an elevated grid, and the number of foot faults (slips) is recorded.[3]

  • Cylinder test: Evaluates forelimb use asymmetry. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its impaired, non-impaired, or both forelimbs is counted.[7]

  • Rotarod test: Measures motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.[3]

Histological and Molecular Analysis:

  • Measure infarct volume using staining techniques (e.g., TTC staining).

  • Assess neuronal loss and apoptosis in the peri-infarct region (e.g., Nissl staining, TUNEL assay).

  • Quantify the expression of relevant proteins (e.g., GAT3, GFAP) using Western blotting or immunohistochemistry.

Causality and Self-Validation: The experimental design should include a vehicle-treated control group to establish a baseline for functional and histological outcomes. A sham-operated group is also essential to control for the effects of the surgical procedure itself. Dose-response studies and analysis at multiple time points post-injury are critical to demonstrate a causal link between the treatment and the observed neuroprotective effects.

Broader Therapeutic Potential and Future Directions

The demonstrated efficacy of L-isoserine derivatives in both oncology and neuroprotection highlights the versatility of this chemical scaffold. The exploration of their potential in other therapeutic areas is a promising avenue for future research. For instance, given the role of serine metabolism in various cellular processes, L-isoserine derivatives could potentially be developed as modulators of other metabolic pathways implicated in diseases such as metabolic syndrome or inflammatory disorders.

Furthermore, the synthesis of novel L-isoserine derivatives with improved pharmacokinetic and pharmacodynamic properties is a key area for future development. This includes the exploration of different peptide sequences, chemical modifications to enhance stability and bioavailability, and the development of targeted delivery systems.

Conclusion

L-isoserine and its derivatives represent a compelling class of compounds with significant therapeutic potential. Their demonstrated efficacy as potent inhibitors of APN in cancer and as neuroprotective agents in stroke models validates the continued investigation and development of this unique chemical scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge required to advance the study of L-isoserine derivatives and unlock their full therapeutic promise.

References

  • Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310. [Link]

  • Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2011). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302–310. [Link]

  • Gong, J., Yang, K., Fen, J., Zhang, L., & Xu, W. (2013). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. Letters in Drug Design & Discovery, 10(7), 634-641. [Link]

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological functions, and promising therapeutic potential. Medicinal research reviews, 26(1), 88–130.
  • Wickström, M., Larsson, R., Nygren, P., & Gullbo, J. (2011). Aminopeptidase N (CD13) as a target for cancer chemotherapy. Cancer science, 102(3), 501–508. [Link]

  • Lie, M. E., Xiang, Y., Mikkelsen, L. H., Wang, J., Schousboe, A., & Chebib, M. (2019). GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. Journal of cerebral blood flow and metabolism, 39(1), 157-173. [Link]

  • Schallert, T., Fleming, S. M., Leasure, J. L., Tillerson, J. L., & Bland, S. T. (2000). CNS plasticity and assessment of forelimb sensorimotor outcome in unilateral rat models of stroke, cortical ablation, parkinsonism and spinal cord injury. Neuropharmacology, 39(5), 777-787.
  • Brooks, S. P., & Dunnett, S. B. (2009). Tests to assess sensorimotor function in rodents. ILAR journal, 50(1), 19-30.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 23, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Retrieved January 23, 2026, from [Link]

  • Li, Y., Li, M., Yang, Z., & Li, Y. (2020). Behavioral tests in rodent models of stroke. Translational Stroke Research, 11(6), 1154-1168. [Link]

  • Lie, M. E., Chebib, M., & Schousboe, A. (2017). GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. Journal of Cerebral Blood Flow & Metabolism, 39(1), 157–173. [Link]

Sources

A Comparative Analysis of the Bioactivity of (S)-3-amino-2-(hydroxymethyl)propanoic Acid and Other Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs), a diverse group of amino acids not encoded in the genetic code, represent a rich and largely untapped resource for novel therapeutic agents.[1] Their structural diversity, stemming from variations in stereochemistry, side-chain composition, and the position of the amino group, endows them with a wide array of biological activities.[2] This guide provides a comparative analysis of the bioactivity of (S)-3-amino-2-(hydroxymethyl)propanoic acid, also known as L-isoserine, alongside other prominent NPAAs. While direct experimental data on the specific bioactivity of this compound is limited, its structural similarity to key neuroactive compounds and its isomeric relationship to serine provide a foundation for hypothesizing its potential biological roles.

This guide will delve into the known bioactivities of selected NPAAs, including the well-established neurotransmitter γ-aminobutyric acid (GABA), its anticonvulsant analog γ-amino-β-hydroxybutyric acid (GABOB), the neuromodulatory D-serine, its proteinogenic isomer L-serine, and the metabolic regulator β-aminoisobutyric acid (BAIBA). By examining the structure-activity relationships and mechanisms of action of these compounds, we aim to provide a framework for predicting and exploring the therapeutic potential of this compound.

Structural and Functional Overview of Selected Non-Proteinogenic Amino Acids

A comparative overview of the structures and primary biological functions of the selected NPAAs is presented below.

Amino AcidStructurePrimary Bioactivity
This compound Potential neuroactivity (hypothesized based on structural similarity to GABOB and as an isomer of serine)[3][4]
γ-Aminobutyric acid (GABA) Primary inhibitory neurotransmitter in the central nervous system (CNS)[5][6]
γ-Amino-β-hydroxybutyric acid (GABOB) Anticonvulsant; GABA analog[3]
D-Serine Neuromodulator; co-agonist of NMDA receptors[7]
L-Serine Neuroprotective agent, precursor to neurotransmitters[8][9]
β-Aminoisobutyric acid (BAIBA) Myokine; regulates metabolism, inflammation, and oxidative stress[10][11]

Comparative Bioactivity and Mechanisms of Action

The GABAergic System: GABA, GABOB, and the Potential Role of this compound

The GABAergic system is the primary inhibitory network in the mammalian brain, crucial for maintaining balanced neuronal activity.[5]

  • γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, acting on both ionotropic GABA-A and metabotropic GABA-B receptors to reduce neuronal excitability.[5][12] Its therapeutic applications are limited by its poor ability to cross the blood-brain barrier.[3]

  • γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring GABA analog with anticonvulsant properties.[3] The hydroxyl group in its structure enhances its ability to cross the blood-brain barrier compared to GABA.[3] GABOB acts as an agonist at both GABA-A and GABA-B receptors, with its stereoisomers showing different potencies.[3][13] The (S)-enantiomer is a more potent anticonvulsant and acts as a partial agonist at GABA-B receptors and an agonist at GABA-A receptors.[3]

Given that This compound is a structural isomer of GABOB, it is plausible to hypothesize that it may also interact with GABA receptors. The presence and position of the hydroxyl and amino groups could influence its binding affinity and efficacy at GABA-A and GABA-B receptors, potentially leading to neuroinhibitory or neuromodulatory effects. Further investigation into its receptor binding profile is warranted to explore this potential.

The Serine Enantiomers: L-Serine, D-Serine, and the Isomeric this compound

Serine exists as two enantiomers, L-serine and D-serine, both of which have significant biological roles, particularly in the nervous system.

  • L-Serine is a proteinogenic amino acid that also serves as a precursor for the synthesis of D-serine and other important molecules.[8] It has demonstrated neuroprotective effects and plays a role in regulating inflammation and cerebral blood flow.[9]

  • D-Serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory.[7] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders.[7]

This compound (L-isoserine) is an isomer of L-serine. While its direct interaction with NMDA receptors is unknown, its structural relationship to serine suggests that it could potentially modulate neuronal function. Studies on L-isoserine derivatives have shown them to be inhibitors of aminopeptidase N, suggesting a potential role in cancer therapy.[14][15] This indicates that even subtle structural changes, such as the position of the amino group, can lead to distinct biological activities.

A Myokine with Metabolic Benefits: β-Aminoisobutyric Acid (BAIBA)
  • β-Aminoisobutyric acid (BAIBA) is a myokine produced during exercise that plays a significant role in metabolic regulation.[10][11] It has been shown to promote the "browning" of white adipose tissue, increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation.[11][16][17] These effects suggest its potential as a therapeutic agent for metabolic disorders.

The bioactivity of BAIBA highlights the diverse functional roles that NPAAs can play beyond the central nervous system.

Experimental Protocols for Bioactivity Assessment

To elucidate the bioactivity of this compound and compare it to other NPAAs, a series of in vitro and in vivo assays can be employed.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of this compound at GABA and NMDA receptors.

Methodology:

  • Receptor Binding Assays:

    • Utilize cell lines stably expressing human recombinant GABA-A, GABA-B, or NMDA receptors.

    • Perform competitive binding assays using radiolabeled ligands specific for each receptor (e.g., [³H]muscimol for GABA-A, [³H]CGP54626 for GABA-B, and [³H]MK-801 for NMDA receptors).

    • Incubate receptor preparations with the radioligand and varying concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Electrophysiological Assays:

    • Use patch-clamp electrophysiology on cultured neurons or oocytes expressing the target receptors.

    • Apply the test compound at various concentrations and measure changes in membrane current to assess its agonist, antagonist, or modulatory activity.

In Vivo Behavioral and Metabolic Studies

Objective: To evaluate the in vivo effects of this compound on CNS activity and metabolic parameters.

Methodology:

  • Animal Models of Epilepsy:

    • Induce seizures in rodents using chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation.

    • Administer this compound prior to seizure induction and observe its effect on seizure severity and latency.

  • Metabolic Studies:

    • Utilize animal models of diet-induced obesity or diabetes.

    • Administer the test compound and monitor parameters such as body weight, glucose tolerance, insulin sensitivity, and gene expression related to metabolism in adipose tissue and liver.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its structural similarities to known bioactive NPAAs.

GABAergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Agonist GABA_B_R GABA-B Receptor GABA->GABA_B_R Agonist GABOB GABOB GABOB->GABA_A_R Agonist GABOB->GABA_B_R Agonist SAHMPA (S)-3-amino-2- (hydroxymethyl)propanoic acid SAHMPA->GABA_A_R Hypothesized Interaction SAHMPA->GABA_B_R Hypothesized Interaction Neuronal_Inhibition Neuronal Inhibition GABA_A_R->Neuronal_Inhibition GABA_B_R->Neuronal_Inhibition

Caption: Hypothesized interaction of this compound with GABAergic signaling pathways.

Serine_Pathway cluster_0 Glutamatergic Synapse L_Serine L_Serine D_Serine D_Serine L_Serine->D_Serine Conversion NMDA_R NMDA Receptor D_Serine->NMDA_R Co-agonist SAHMPA (S)-3-amino-2- (hydroxymethyl)propanoic acid SAHMPA->NMDA_R Potential Modulation? Synaptic_Plasticity Synaptic Plasticity NMDA_R->Synaptic_Plasticity

Caption: Potential modulatory role of this compound in serine-mediated NMDA receptor signaling.

Conclusion and Future Directions

This compound represents an intriguing yet understudied non-proteinogenic amino acid. Its structural resemblance to the anticonvulsant GABOB and its isomeric relationship with the neuroactive serine enantiomers strongly suggest its potential for biological activity, particularly within the central nervous system. This guide has provided a comparative framework by examining the well-characterized bioactivities of other NPAAs, offering a rationale for future investigations into the pharmacological profile of this compound.

Future research should prioritize a systematic evaluation of its interaction with key neuronal receptors, including GABA and NMDA receptors, through robust in vitro binding and functional assays. Subsequent in vivo studies in relevant animal models will be crucial to elucidate its physiological effects and therapeutic potential. The exploration of such novel NPAAs holds significant promise for the discovery of new lead compounds for a range of therapeutic areas, from neurological disorders to metabolic diseases.

References

  • Wikipedia. γ-Amino-β-hydroxybutyric acid. [Link]

  • National Center for Biotechnology Information. Biochemistry, Gamma Aminobutyric Acid. [Link]

  • PubChem. (R)-3-Amino-2-(hydroxymethyl)propanoic acid. [Link]

  • Amerigo Scientific. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. [Link]

  • National Center for Biotechnology Information. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. [Link]

  • PubMed Central. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. [Link]

  • Taylor & Francis Online. GABA, a non-protein amino acid ubiquitous in food matrices. [Link]

  • PubMed Central. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. [Link]

  • MDPI. L-serine: Neurological Implications and Therapeutic Potential. [Link]

  • PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • National Center for Biotechnology Information. GABA Receptor. [Link]

  • MDPI. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]

  • Frontiers. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

  • Frontiers. Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum. [Link]

  • The Protein Factory. Serine metabolism in the brain. [Link]

  • Taylor & Francis Online. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. [Link]

  • Cleveland Clinic. Gamma-Aminobutyric Acid (GABA). [Link]

  • Frontiers. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. [Link]

  • Wikipedia. Non-proteinogenic amino acids. [Link]

  • PubMed. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]

  • Wikipedia. GABA. [Link]

  • MSDS of (S)-3-Amino-2-(hydroxymethyl)propanoic-acid. [Link]

  • ResearchGate. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

  • PubMed. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. [Link]

  • ResearchGate. Vibrational spectroscopy and phonon‐related properties of monoclinic GABA, a non‐proteinogenic inhibitory neurotransmitter amino acid. [Link]

  • Wikipedia. Essential tremor. [Link]

  • PubMed Central. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for L-Isoserine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of molecules like L-isoserine is paramount. As an isomer of the more common amino acid L-serine, L-isoserine presents unique analytical challenges, particularly concerning its separation from other isomers and its accurate measurement in complex biological matrices.[1][2] This guide provides an in-depth comparison of analytical methodologies for L-isoserine quantification, grounded in the principles of rigorous method validation as outlined by international regulatory bodies.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating system for your analytical needs.

The Foundation: Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the core parameters of analytical method validation. These parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), ensure the reliability, quality, and consistency of analytical results.[3][4][5][6]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For L-isoserine, this is particularly critical due to the presence of its structural isomer, L-serine, and potential enantiomers (D-isoserine).

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte in the sample.[3]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MD Method Development MO Method Optimization MD->MO Specificity Specificity MO->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Testing Robustness->SST RA Routine Sample Analysis SST->RA

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Quantification Methods

The choice of analytical technique for L-isoserine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. Here, we compare two powerful techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance ParameterHPLC-MS/MSGC-MSRationale & Causality
Specificity Very HighHighHPLC-MS/MS offers high specificity due to the combination of chromatographic separation and mass filtering. For L-isoserine, chiral HPLC columns can be employed for enantiomeric separation.[8][9] GC-MS with a chiral column also provides excellent specificity.
Sensitivity (LOQ) Low ng/mL to pg/mLLow to mid ng/mLLC-MS/MS is generally more sensitive for non-volatile compounds like amino acids.[10][11]
Sample Preparation Minimal (protein precipitation, dilution)Extensive (derivatization required)L-isoserine is a polar and non-volatile molecule. GC analysis necessitates derivatization to increase its volatility.[12][13] This adds steps and potential for variability. Direct analysis is often possible with HPLC.[14]
Throughput HighModerateThe derivatization step in GC-MS protocols can be time-consuming, reducing overall sample throughput compared to the more direct LC-MS/MS approach.
Robustness HighModerateDerivatization reactions in GC-MS can be sensitive to moisture and reagent quality, potentially impacting robustness.[13] HPLC methods are generally less susceptible to such environmental factors.
Cost (Instrument) HighModerate to HighBoth are significant capital investments, with tandem mass spectrometers for HPLC being at the higher end.

In-Depth Methodologies

HPLC-MS/MS Method for L-Isoserine Quantification

This method is often preferred for its high sensitivity, specificity, and minimal sample preparation requirements.

Experimental Protocol:

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., ¹³C₃,¹⁵N-L-isoserine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is essential for separating L-isoserine from its D-enantiomer and other isomers.[15][16] A crown ether-based or a teicoplanin-based chiral column can be effective.[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for L-isoserine and its internal standard for confident quantification and confirmation. The precursor ion will be the protonated molecule [M+H]⁺.

Rationale Behind the Choices:

  • Protein Precipitation with Methanol: This is a simple and effective way to remove the bulk of proteins from biological samples, which can interfere with the analysis.

  • Stable Isotope-Labeled Internal Standard: This is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.[14]

  • Chiral Column: The use of a chiral stationary phase is non-negotiable for distinguishing between enantiomers, which is often a regulatory requirement for chiral drugs and biomolecules.[15]

HPLC_MS_MS_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Chiral HPLC Separation Reconstitution->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Data Data Analysis MSMS->Data GC_MS_Workflow Sample Plasma Sample Extraction Extraction Sample->Extraction Derivatization Two-Step Derivatization Extraction->Derivatization GC Chiral GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

Sources

Navigating the Translational Gap: A Comparative Guide to In Vivo and In Vitro Assessment of (S)-3-amino-2-(hydroxymethyl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Novel Amino Acid Derivatives

(S)-3-amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid derivative, represents a class of molecules with significant therapeutic potential. Structurally related to serine and β-alanine, it is poised to interact with a variety of biological targets. β-amino acids and their derivatives are known for a wide range of biological activities, including acting as precursors to neurotransmitters like GABA, and exhibiting hypoglycemic, antiketogenic, antibacterial, and antifungal properties.[1][2] However, the journey from a promising molecular structure to a clinically effective therapeutic is fraught with challenges, primarily centered on translating preclinical in vitro findings to predictable in vivo outcomes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical comparison of in vivo and in vitro experimental results for this compound and its structural analogs. While specific comparative data for this exact molecule is not yet extensively published, this guide will leverage established methodologies and data from related compounds to provide a robust roadmap for its evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the often-disparate results obtained from benchtop assays and whole-organism studies.

The In Vitro vs. In Vivo Dichotomy: Understanding the Experimental Landscape

The fundamental difference between in vitro and in vivo experimentation lies in the biological complexity of the systems being studied. In vitro studies, conducted in a controlled environment outside of a living organism, offer a simplified and focused view of a compound's activity at the molecular and cellular level. Conversely, in vivo studies, performed within a living organism, provide a holistic understanding of a compound's effects, encompassing complex physiological processes such as metabolism, distribution, and immune response.

FeatureIn Vitro Studies In Vivo Studies
System Complexity Low (isolated cells, enzymes, or tissues)High (whole organism with interacting systems)
Control over Variables High (precisely controlled concentrations, temperature, etc.)Low (influenced by homeostasis, metabolism, etc.)
Throughput HighLow
Cost Relatively LowHigh
Ethical Considerations MinimalSignificant
Data Interpretation Mechanistic insights, direct target effectsSystemic effects, pharmacokinetics, safety
Relevance to Humans Preliminary, may not be directly translatableMore predictive of clinical outcomes, but species differences exist

Anticipated Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive molecules, this compound is hypothesized to exhibit several key biological activities. Understanding these potential mechanisms is crucial for designing relevant in vitro and in vivo experiments.

GABAergic System Modulation

As a GABA (γ-aminobutyric acid) analog, a primary hypothesis is its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

  • In Vitro Prediction: The compound may act as an agonist or antagonist at GABA receptors (GABA-A and GABA-B).[3] This can be tested using receptor binding assays and electrophysiological measurements in neuronal cell lines.

  • In Vivo Expectation: Modulation of the GABAergic system could lead to anxiolytic, sedative, or anticonvulsant effects in animal models.[4]

Neuroprotective Effects

Many amino acid derivatives exhibit neuroprotective properties.

  • In Vitro Prediction: The compound may protect neuronal cells from excitotoxicity, oxidative stress, or apoptosis induced by neurotoxins. This can be assessed using cell viability assays in cultured neurons.[5][6]

  • In Vivo Expectation: In animal models of neurodegenerative diseases or acute brain injury, the compound may reduce neuronal damage and improve functional outcomes.[7]

Antimicrobial and Anticancer Potential

β-amino acids are known to have antimicrobial and anticancer properties.[1][8]

  • In Vitro Prediction: The compound could inhibit the growth of various bacterial and fungal strains or exhibit cytotoxicity towards cancer cell lines.[8]

  • In Vivo Expectation: In animal models of infection or cancer, the compound may reduce pathogen load or tumor growth.

Experimental Design and Protocols: A Step-by-Step Guide

A rigorous and well-validated experimental plan is paramount for generating reliable and translatable data. Below are detailed protocols for key in vitro and in vivo assays.

Part 1: In Vitro Evaluation

Objective: To determine the direct cellular and molecular effects of this compound.

1. Cytotoxicity Assessment

  • Rationale: To establish the concentration range for subsequent assays and identify potential toxicity.

  • Protocol: MTT Assay [9][10]

    • Cell Seeding: Plate neuronal (e.g., SH-SY5Y) or other relevant cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

2. Receptor Binding Assay (for GABA Receptor Interaction)

  • Rationale: To determine the affinity of the compound for GABA receptors.

  • Protocol: Radioligand Binding Assay

    • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells expressing recombinant GABA receptors.

    • Binding Reaction: Incubate the membranes with a known radiolabeled ligand for the target receptor (e.g., [³H]GABA for GABA-A receptors) and varying concentrations of this compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki).

3. In Vitro Neuroprotection Assay

  • Rationale: To assess the ability of the compound to protect neurons from damage.

  • Protocol: Glutamate-Induced Excitotoxicity

    • Cell Culture: Culture primary cortical neurons or a neuronal cell line.

    • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

    • Washout and Recovery: Wash out the glutamate and incubate the cells in fresh medium containing the test compound for 24 hours.

    • Viability Assessment: Measure cell viability using the MTT assay or by staining with fluorescent viability dyes (e.g., Calcein-AM/Ethidium Homodimer-1).

Part 2: In Vivo Evaluation

Objective: To evaluate the systemic effects, efficacy, and safety of this compound in a living organism.

1. Pharmacokinetic (PK) Study

  • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[11][12]

  • Protocol:

    • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.

    • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Plasma Preparation: Process the blood to obtain plasma.

    • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • PK Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

2. Efficacy Study: Animal Model of Anxiety (Elevated Plus Maze)

  • Rationale: To assess the anxiolytic potential of the compound, based on the hypothesis of GABAergic modulation.

  • Animal Model: Adult male mice or rats.

  • Protocol:

    • Compound Administration: Administer this compound or vehicle to different groups of animals at various doses. A positive control (e.g., diazepam) should be included.

    • Acclimatization: Allow the animals to acclimatize to the testing room.

    • Elevated Plus Maze Test: Place each animal at the center of the elevated plus maze, which consists of two open and two closed arms.

    • Behavioral Recording: Record the time spent and the number of entries into the open and closed arms for a period of 5 minutes.

    • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

3. Acute Toxicity Study

  • Rationale: To determine the short-term adverse effects and the median lethal dose (LD₅₀) of the compound.[]

  • Animal Model: Typically performed in two rodent species (e.g., mice and rats).[]

  • Protocol:

    • Dose Administration: Administer escalating single doses of the compound to different groups of animals.

    • Observation: Observe the animals for signs of toxicity and mortality for a period of 14 days.

    • Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • LD₅₀ Calculation: Calculate the LD₅₀ value using appropriate statistical methods.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the experimental process and potential biological pathways, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT) binding Receptor Binding Assays (e.g., Radioligand) cytotoxicity->binding Determine Safe Concentration pk Pharmacokinetic Studies (ADME) cytotoxicity->pk Initial Safety Screening neuroprotection Neuroprotection Assays (e.g., Excitotoxicity) binding->neuroprotection Identify Target Interaction efficacy Efficacy Models (e.g., Elevated Plus Maze) neuroprotection->efficacy Hypothesis-driven Efficacy Testing pk->efficacy Inform Dosing Regimen toxicity Toxicity Studies (Acute & Chronic) efficacy->toxicity Establish Therapeutic Window

Caption: A generalized workflow for the in vitro and in vivo evaluation of a novel amino acid derivative.

Potential GABAergic Signaling Pathway

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_receptor GABA Receptor gaba->gaba_receptor Binds to ion_channel Ion Channel (Cl⁻) gaba_receptor->ion_channel Opens hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization Influx of Cl⁻ compound (S)-3-amino-2-(hydroxymethyl) propanoic acid compound->gaba_receptor Potential Agonist/ Modulator

Caption: Hypothesized interaction with the GABAergic synapse.

Bridging the Gap: Interpreting and Reconciling Discrepancies

It is not uncommon for in vitro and in vivo results to show discrepancies. A potent in vitro compound may show little to no efficacy in vivo, and vice versa. Understanding the reasons for these differences is key to successful drug development.

  • Metabolic Instability: The compound may be rapidly metabolized in vivo, preventing it from reaching its target at a sufficient concentration. The data from the PK study will be crucial in identifying this.

  • Poor Bioavailability: The compound may be poorly absorbed when administered orally, as indicated by a low oral bioavailability in the PK study.

  • Off-Target Effects: In vivo, a compound can interact with multiple targets, leading to unexpected side effects or a different efficacy profile than observed in a single-target in vitro assay.

  • Blood-Brain Barrier Penetration: For CNS-active compounds, the ability to cross the blood-brain barrier is critical. A compound that is highly active on neuronal cells in vitro will be ineffective in vivo if it cannot reach the brain.

When discrepancies arise, a feedback loop should be initiated where in vivo findings inform further in vitro experiments. For example, if a compound shows low efficacy in vivo, metabolites identified in the PK study can be synthesized and tested in vitro to see if they are more or less active than the parent compound.

Conclusion

The evaluation of novel therapeutic candidates like this compound requires a multi-faceted approach that judiciously combines in vitro and in vivo methodologies. While in vitro assays provide essential mechanistic insights and allow for high-throughput screening, in vivo studies are indispensable for understanding the complex interplay of pharmacokinetics, efficacy, and safety in a whole-organism context. By employing the structured experimental framework outlined in this guide, researchers can systematically characterize the biological activity of this and other promising amino acid derivatives, ultimately bridging the translational gap and accelerating the development of new medicines.

References

  • Rehman, M. F., & Nagina, N. R. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Molecular and Genetic Medicine, 12(331), 2.
  • Lakis, E., Magyari, S., & Piel, J. (2022). In Vivo Production of Diverse β-Amino Acid-Containing Proteins.
  • Creative BioMart. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Retrieved from [Link]

  • Wikipedia. (2024). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Lakis, E., Magyari, S., & Piel, J. (2022). In Vivo Production of Diverse β‐Amino Acid‐Containing Proteins. Angewandte Chemie, 134(29), e202202695.
  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-6). Humana Press.
  • Paz, A. H., et al. (2021). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. STAR protocols, 2(4), 100893.
  • Morales, P., et al. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 11(2), 384.
  • Le, Y., et al. (2023). Serine metabolism in aging and age-related diseases. Aging Cell, 22(5), e13809.
  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
  • Nowak, M. W., et al. (1999). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology, 77, 117-140.
  • Deglaire, A., & Moughan, P. J. (2012). Animal models for determining amino acid digestibility in humans - a review. British Journal of Nutrition, 108(S2), S273-S281.
  • Dwyer, B. E., & Wasterlain, C. G. (1982). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Neurochemical Research, 7(7), 821-832.
  • Deglaire, A., & Moughan, P. J. (2012). Animal models for determining amino acid digestibility in humans – a review. British Journal of Nutrition, 108(S2), S273-S281.
  • Locasale, J. W. (2013). Serine, glycine and the one-carbon cycle: cancer metabolism in full circle.
  • Al-Masoudi, N. A., et al. (2022). Biological Activities of Amino Acid Derivatives and their Complexes a Review.
  • Li, Y., et al. (2022). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 23(15), 8486.
  • Villapol, S., et al. (2022). Neuroprotective Effects of Betulinic Acid Hydroxamate in Intraventricular Hemorrhage-Induced Brain Damage in Immature Rats. International Journal of Molecular Sciences, 23(24), 15856.
  • National Center for Biotechnology Information. (n.d.). (R)-3-Amino-2-(hydroxymethyl)propanoic acid. PubChem. Retrieved from [Link]

  • Shandilya, A., & Mehan, S. (2022). Neuroprotective efficacy of 4-Hydroxyisoleucine in experimentally induced intracerebral hemorrhage. Journal of the Neurological Sciences, 434, 120158.
  • Wikipedia. (2024). Sarin. Retrieved from [Link]

  • Kim, J., et al. (2024). Proximate analysis and profiles of amino acids, fatty acids, and minerals in insect-based foods for dogs in. American Journal of Veterinary Research, 1-9.
  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • Creative BioMart. (n.d.). Amino Acid and Protein Assays. Retrieved from [Link]

  • Trujillo-Pineda, M., et al. (2021). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Frontiers in Molecular Biosciences, 8, 742132.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Dash, S. R., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Biosciences, 48(1), 1-22.
  • Mitchell, C. J., et al. (2015). Schematic representation of the experimental protocol. Time values in minutes (min) are from the cessation of exercise.
  • Chem-Impex International. (2019). MSDS of (S)-3-Amino-2-(hydroxymethyl)propanoic-acid. Retrieved from [Link]

  • Sanders, S. K., & Shekhar, A. (1995). Interaction of GABA and Excitatory Amino Acids in the Basolateral Amygdala: Role in Cardiovascular Regulation. The Journal of Neuroscience, 15(3 Pt 2), 2333-2343.
  • Tnimov, Z., et al. (2016). In Vivo Biosynthesis of a β-Amino Acid-Containing Protein. Journal of the American Chemical Society, 138(17), 5567-5570.
  • Li, Y., et al. (2023). Effects of Red Kojic Rice Supplementation on Growth, Immunity, Antioxidant Capacity, and Intestinal Health of Litopenaeus vannamei Fed a Diet with Fish Meal Replacement by Soybean Meal. Fishes, 8(3), 154.
  • Ducker, G. S., & Rabinowitz, J. D. (2017). Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer. Cell Metabolism, 25(5), 1014-1031.
  • Dynaburski, D., et al. (2018). Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. Frontiers in Molecular Neuroscience, 11, 418.
  • Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • Samrot, A. V., et al. (2023). In vitro cell-based assays to test drugs – A Review.
  • Jung, Y., et al. (2019). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 63(12), e01221-19.
  • Wikipedia. (2024). Coagulation. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045.
  • Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

Sources

Comparing the pharmacological properties of synthetic versus naturally sourced L-isoserine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice between a synthetically derived active pharmaceutical ingredient (API) and its naturally sourced counterpart is a critical decision point, governed by considerations of purity, scalability, regulatory compliance, and ultimately, pharmacological equivalence. This guide provides an in-depth comparison of the pharmacological properties of synthetic versus naturally sourced L-isoserine, a non-proteinogenic amino acid with emerging therapeutic potential. While L-isoserine is not abundant in nature, its identification in plants such as Rauwolfia serpentina necessitates a thorough evaluation of its potential as a naturally derived therapeutic agent against the well-established synthetic production routes.[1]

Introduction to L-Isoserine and its Pharmacological Significance

L-isoserine, an isomer of L-serine, is gaining attention for its diverse biological activities. It serves as a crucial building block in the synthesis of various pharmaceuticals and has demonstrated potential neuroprotective effects.[2] Notably, L-isoserine and its derivatives have been investigated as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in various cancer cells, highlighting its potential in oncology.[3][4] Furthermore, it has been shown to upregulate the expression of the glial GABA transporter 3 (GAT3), suggesting a therapeutic role in neurological conditions such as ischemic stroke.[5] Given these promising applications, understanding the nuances between synthetic and potentially naturally sourced L-isoserine is paramount for future drug development.

Physicochemical Properties: A Foundational Comparison

The fundamental physicochemical properties of L-isoserine are inherent to its molecular structure and should be identical regardless of its origin. However, the presence of impurities can influence these characteristics.

PropertySynthetic L-IsoserineNaturally Sourced L-Isoserine (Hypothetical)
Molecular Formula C₃H₇NO₃C₃H₇NO₃
Molecular Weight 105.09 g/mol 105.09 g/mol
Appearance White to off-white crystalline powderDependent on purification
Melting Point 197-201 °C[5][6]Expected to be identical to synthetic if pure
Solubility Soluble in water, slightly soluble in ethanol[7]Expected to be identical to synthetic if pure
Optical Activity Specific rotation of -14.8° (c=1, H₂O)[7]Expected to be identical to synthetic if pure

Synthesis and Sourcing: A Tale of Two Origins

The origin of L-isoserine is the primary determinant of its impurity profile, which can have significant pharmacological implications.

Synthetic L-Isoserine

Synthetic L-isoserine is typically produced through well-controlled and scalable chemical or enzymatic processes. Common methods include:

  • Enzymatic Conversion: This highly specific method often utilizes L-threonine deaminase to convert L-threonine into L-isoserine under mild conditions, resulting in a high-purity product.[7]

  • Chemical Synthesis: A common route involves the reaction of L-aspartic acid with ammonia and hydrogen cyanide, followed by hydrolysis and decarboxylation.[7] This method, however, carries the risk of toxic reagent carryover.

  • Microbial Synthesis: While still largely experimental, this method uses genetically engineered microorganisms to produce L-isoserine from a precursor molecule.[7]

Potential Impurities in Synthetic L-Isoserine: The manufacturing process for synthetic peptides and amino acid derivatives can introduce several types of impurities:

  • Stereoisomers: The presence of D-isoserine or other diastereomers.

  • Truncated or Extended Sequences: In the context of peptide synthesis where L-isoserine is a building block.

  • Side-chain Reaction Products: By-products from the chemical synthesis process.

  • Incomplete Reactions: Residual starting materials or intermediates.[8]

The following diagram illustrates a generalized workflow for the synthesis and purification of synthetic L-isoserine.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Starting Materials Starting Materials Chemical/Enzymatic Reaction Chemical/Enzymatic Reaction Starting Materials->Chemical/Enzymatic Reaction Crude L-Isoserine Crude L-Isoserine Chemical/Enzymatic Reaction->Crude L-Isoserine Chromatography Chromatography Crude L-Isoserine->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure L-Isoserine Pure L-Isoserine Crystallization->Pure L-Isoserine Purity Analysis (HPLC) Purity Analysis (HPLC) Pure L-Isoserine->Purity Analysis (HPLC) Structural Verification (NMR, MS) Structural Verification (NMR, MS) Pure L-Isoserine->Structural Verification (NMR, MS) Impurity Profiling Impurity Profiling Purity Analysis (HPLC)->Impurity Profiling G cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control Plant Material (Rauwolfia serpentina) Plant Material (Rauwolfia serpentina) Solvent Extraction Solvent Extraction Plant Material (Rauwolfia serpentina)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Preparative Chromatography Preparative Chromatography Fractionation->Preparative Chromatography Purified L-Isoserine Purified L-Isoserine Preparative Chromatography->Purified L-Isoserine Purity Analysis (HPLC) Purity Analysis (HPLC) Purified L-Isoserine->Purity Analysis (HPLC) Structural Verification (NMR, MS) Structural Verification (NMR, MS) Purified L-Isoserine->Structural Verification (NMR, MS) Contaminant Screening Contaminant Screening Purity Analysis (HPLC)->Contaminant Screening

Caption: Workflow for Natural L-Isoserine Extraction.

Comparative Pharmacological and Toxicological Assessment

While the intrinsic pharmacological activity of pure L-isoserine should be independent of its source, the impurity profile can significantly impact its overall biological effects.

ParameterSynthetic L-IsoserineNaturally Sourced L-Isoserine
Bioactivity Well-defined based on high-purity material.Potential for altered activity due to synergistic or antagonistic effects of co-extracted compounds.
Immunogenicity Low, but process-related impurities could potentially elicit an immune response.Higher potential for immunogenicity due to the presence of complex plant-derived molecules.
Toxicity Primarily related to the intrinsic toxicity of L-isoserine itself. Risk of toxicity from residual solvents or reagents.Potential for toxicity from co-extracted toxic alkaloids or other secondary metabolites, as well as environmental contaminants.
Pharmacokinetics Predictable absorption, distribution, metabolism, and excretion (ADME) profile. [9]ADME profile could be influenced by co-extracts affecting metabolic enzymes or transporters.

Experimental Protocols for Comparative Analysis

To rigorously compare synthetic and naturally sourced L-isoserine, a series of validated analytical and biological assays are essential.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of L-isoserine and identify and quantify any impurities.

Methodology:

  • Standard Preparation: Prepare a stock solution of certified reference standard L-isoserine in a suitable solvent (e.g., water). Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthetic and naturally sourced L-isoserine samples in the same solvent as the standard.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or a mass spectrometer for peak identification.

  • Analysis: Inject the standards and samples. Compare the retention time of the main peak in the samples to the standard to confirm identity. Calculate the purity based on the area of the L-isoserine peak relative to the total peak area. Identify and quantify impurities by comparing their retention times and mass spectra to known standards or by using a mass spectrometer for structural elucidation.

In Vitro Bioactivity Assay: Aminopeptidase N (APN) Inhibition

Objective: To compare the inhibitory activity of synthetic and naturally sourced L-isoserine against APN.

Methodology:

  • Reagents: Recombinant human APN, a fluorogenic APN substrate (e.g., L-Leucine-7-amido-4-methylcoumarin), and assay buffer.

  • Sample Preparation: Prepare serial dilutions of synthetic and naturally sourced L-isoserine in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the APN enzyme to each well.

    • Add the different concentrations of the L-isoserine samples to the wells. Include a positive control (a known APN inhibitor like bestatin) and a negative control (buffer only).

    • Pre-incubate the enzyme with the inhibitors.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both synthetic and naturally sourced L-isoserine by plotting the reaction rate against the inhibitor concentration.

Conclusion and Future Perspectives

Currently, synthetic L-isoserine offers a well-characterized, high-purity, and scalable source for pharmaceutical research and development. Its pharmacological properties are being actively investigated, with promising results in oncology and neurology. [3][4][5] The exploration of naturally sourced L-isoserine is in its infancy. While intriguing, significant hurdles in extraction, purification, and characterization must be overcome. The complex phytochemical matrix of natural sources like Rauwolfia serpentina poses a considerable risk of introducing impurities that could alter the pharmacological and toxicological profile of the final product. [1] For drug development professionals, the path forward requires a data-driven approach. While synthetic L-isoserine remains the pragmatic choice for current research, further investigation into sustainable and efficient methods for isolating and purifying L-isoserine from natural sources is warranted. A direct, head-to-head comparison using the experimental protocols outlined in this guide will be essential to establish the therapeutic equivalence and safety of naturally sourced L-isoserine before it can be considered a viable alternative to its synthetic counterpart.

References

  • IJCSPUB. Rauwolfia Serpentina Used in Treatment of Hypertension. [Link]

  • Frontiers in Pharmacology. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans. [Link]

  • Frontiers in Pharmacology. Population Pharmacokinetic Model of AST-001, L-Isomer of Serine, Combining Endogenous Production and Exogenous Administration in Healthy Subjects. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. [Link]

  • Scigroundbio. L serine foods. [Link]

  • PubMed Central. Sources and Sinks of Serine in Nutrition, Health, and Disease. [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such as (S)-3-amino-2-(hydroxymethyl)propanoic acid, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

This compound is a compound for which the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a precautionary approach to its handling and disposal.

A key piece of safety information indicates that this material may be highly flammable and that inhalation may cause respiratory irritation.[1] Therefore, a thorough risk assessment must be conducted before any handling or disposal procedures are initiated. This assessment should be a core component of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[2][3]

Key Safety Considerations:

ParameterInformationSource
Physical Form Powder
Known Hazards May cause respiratory irritation.[1][1]
Flammability Potentially highly flammable.[1][1]
Stability Stable under recommended storage conditions.[1][1]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1][1]

Personal Protective Equipment (PPE)

Due to the potential for respiratory irritation and the lack of extensive toxicological data, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Minimum PPE Requirements:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes or dust.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[4][5]

  • Respiratory Protection: For handling larger quantities or when there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothing.[4]

Waste Classification and Determination

Proper waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[5][6] A critical first step is to determine if the chemical waste is hazardous.

While this compound is not explicitly on the EPA's lists of hazardous wastes (F, K, P, or U lists), the information suggesting it may be "highly flammable" indicates it could be classified as a characteristic hazardous waste for ignitability (D001).[1][7]

The most prudent course of action, based on the available safety data, is to manage this compound as a hazardous waste. This approach aligns with the principle of minimizing risk in the absence of complete information.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, all personnel involved must be wearing the minimum required PPE as outlined in Section 2.

  • Contain the Spill: For a solid powder, carefully cover the spill with a damp paper towel to avoid generating airborne dust.

  • Collect the Material: Gently sweep up the spilled material and place it in a designated, labeled hazardous waste container.[8] Avoid creating dust during this process.[1]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of all cleanup materials, including gloves and wipes, as hazardous waste.

  • Report the Spill: Document the spill and the cleanup procedure in your laboratory's safety records.

Disposal Procedure

The recommended disposal method for this compound is incineration.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed, and compatible container.

    • The label should include the full chemical name, the words "Hazardous Waste," and the date accumulation started.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Contractor:

    • Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

    • Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company. Inform them of the chemical's identity and its potential flammability.

  • Incineration:

    • The recommended method of disposal is to "Burn in a chemical incinerator equipped with an afterburner and scrubber."[1] This should only be performed by a qualified and permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Handling & Collection cluster_2 Disposal Pathway start Generate this compound waste assess_hazards Assess Hazards (SDS Review) start->assess_hazards is_hazardous Treat as Hazardous Waste? (Precautionary Principle) assess_hazards->is_hazardous wear_ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) is_hazardous->wear_ppe Yes non_hazardous Improper Disposal (High Risk) is_hazardous->non_hazardous No (Not Recommended) collect_waste Collect in Labeled, Sealed Container wear_ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor incinerate Incineration at a Permitted Facility contact_vendor->incinerate

Caption: Decision workflow for the disposal of this compound.

References

  • Capot Chemical Co., Ltd. (2019, September 27). MSDS of (S)-3-Amino-2-(hydroxymethyl)propanoic-acid.
  • PubChem. (2R)-3-Amino-2-(hydroxymethyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

  • Wikipedia. (n.d.). Porphobilinogen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST WebBook. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.